2-Chloro-3,4-diiodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3,4-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKNKYILEPWLQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439808 | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-91-4 | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153034-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3,4-diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153034-91-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 2-Chloro-3,4-diiodopyridine (CAS No. 153034-91-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3,4-diiodopyridine, with the Chemical Abstracts Service (CAS) number 153034-91-4, is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two iodine atoms on a pyridine ring, allows for regioselective functionalization through a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies, such as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration into complex molecular architectures are presented, alongside a discussion of the biological pathways targeted by the resulting compounds.
Physicochemical Properties
This compound is a solid at room temperature with a melting point range of 159-163 °C.[1] Its molecular structure and key identifiers are summarized in the table below.
| Property | Value |
| CAS Number | 153034-91-4[1] |
| Molecular Formula | C₅H₂ClI₂N[1] |
| Molecular Weight | 365.34 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 159-163 °C[1] |
| SMILES | Clc1nccc(I)c1I[1] |
| InChI | 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H[1] |
Synthesis
Conceptual Experimental Protocol for the Synthesis of a Dihalo-aminopyridine Derivative (as an illustrative example):
A general method for the iodination of a substituted aminopyridine involves the use of an iodinating agent in an acidic medium. For instance, the synthesis of 2-chloro-3-iodopyridin-4-amine can be achieved by treating 2-chloro-4-aminopyridine with iodine monochloride (ICl) in glacial acetic acid.[2]
Materials:
-
2-chloro-4-aminopyridine
-
Potassium acetate
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-chloro-4-aminopyridine, potassium acetate, and iodine monochloride in glacial acetic acid is heated.[2]
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.[2]
-
The residue is neutralized with a 10% sodium bicarbonate solution and extracted with ethyl acetate.[2]
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.[2]
-
The solvent is evaporated, and the crude product is purified by a suitable method, such as column chromatography, to yield the desired iodinated pyridine.[2]
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are versatile scaffolds in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[3][4][5][6] The differential reactivity of the halogen substituents on the pyridine ring allows for sequential and regioselective introduction of various functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][7]
This compound is an excellent substrate for such transformations. The carbon-iodine bonds are more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables a hierarchical functionalization strategy, with the iodine atoms being substituted first under milder conditions, followed by the substitution of the chlorine atom under more forcing conditions. Specifically for this compound, Suzuki-Miyaura couplings can be performed sequentially, reacting first at the C4-iodo position, then the C3-iodo position, and finally at the C2-chloro position.
This step-wise approach is instrumental in building complex, trisubstituted pyridine derivatives that are often key components of potent and selective kinase inhibitors targeting signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[3][8][9][10][11][12]
Synthesis of a VEGFR-2 Inhibitor Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[3][5][13] Many VEGFR-2 inhibitors feature a substituted pyridine core. The following is a representative experimental protocol for the synthesis of a 2,4,6-trisubstituted pyridine, a common scaffold for kinase inhibitors, using a related dihalopyridine as a starting material.
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine
This protocol describes the palladium-catalyzed cross-coupling of a dihalopyridine with an arylboronic acid.
Materials:
-
2,6-dichloro-4-iodopyridine (as a model substrate)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water mixture (2:1)
Procedure:
-
In a microwave reactor vial, combine 2,6-dichloro-4-iodopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (3.0 mmol).[6]
-
Add a degassed 2:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor.
-
Monitor the reaction for completion.
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and concentration.
-
The crude product is purified by column chromatography to yield the 4-aryl-2,6-dichloropyridine.
Further functionalization at the chloro positions can be achieved through subsequent cross-coupling reactions under different conditions.
Signaling Pathway and Experimental Workflow Visualization
The pyridine scaffolds synthesized from this compound and its analogs are frequently designed to inhibit protein kinases involved in cancer cell signaling. A prominent example is the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[8][9][10][11][12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of a kinase inhibitor derived from a halogenated pyridine.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its predictable regioselectivity in palladium-catalyzed cross-coupling reactions makes it an important tool for medicinal chemists, particularly in the development of kinase inhibitors for targeted cancer therapy. The ability to sequentially functionalize the pyridine core allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets, leading to the discovery of potent and selective drug candidates. The experimental approaches and biological context provided in this guide are intended to facilitate the use of this compound in advancing drug discovery and development efforts.
References
- 1. 2-クロロ-3,4-ジヨードピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyridine- sulfonamide hybrids as a new scaffold for the development of potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-3,4-diiodopyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-3,4-diiodopyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which allows for selective and sequential functionalization.
Core Chemical Properties
This compound is a solid at room temperature with a melting point in the range of 159-163 °C.[1][2] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and iodine atoms at the 3- and 4-positions. This arrangement of halogens imparts distinct reactivity to each position, making it a valuable intermediate in the synthesis of complex molecules.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂ClI₂N | [1][2] |
| Molecular Weight | 365.34 g/mol | [1][2] |
| CAS Number | 153034-91-4 | [1][2] |
| Appearance | Solid | [1][2] |
| Melting Point | 159-163 °C | [1][2] |
| Solubility | While quantitative data is not readily available, it is expected to be soluble in common organic solvents such as chloroform and ethyl acetate, similar to other iodinated pyridines. | [3] |
Synthesis of this compound
A one-pot synthesis of this compound from the readily available 2-chloropyridine has been described. This method proceeds through a Directed ortho Metallation (DoM) followed by a Halogen Dance (HD) mechanism.
Experimental Protocol: One-Pot Synthesis
Materials:
-
2-Chloropyridine
-
n-Butyllithium (n-BuLi)
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Heptane
-
Ethyl acetate
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise.
-
After stirring for 30 minutes at -78 °C, add 2-chloropyridine (1.0 eq) to the resulting lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution.
-
Stir the mixture at -78 °C for 2 hours to facilitate the initial metallation.
-
Add a solution of iodine (1.0 eq) in THF dropwise to the reaction mixture.
-
Allow the reaction to stir for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate, 90/10) to yield this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Reactivity and Synthetic Applications
The presence of three different halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions. The reactivity of the carbon-halogen bonds towards palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. In this compound, the C4-I bond is the most reactive site for oxidative addition to a palladium(0) catalyst. This regioselectivity enables a sequential cross-coupling strategy to introduce different substituents at the 3- and 4-positions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction can be controlled to selectively occur at the C4 position.
Representative Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and degassed water (4:1 mixture) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of 1,4-dioxane.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography to yield 2-chloro-3-iodo-4-(4-methoxyphenyl)pyridine.
Sonogashira Coupling
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the C4-I bond of this compound is the preferred site of reaction.
Representative Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous and degassed solvent (e.g., THF or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add the anhydrous and degassed solvent, followed by triethylamine (2-5 eq) and phenylacetylene (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-chloro-3-iodo-4-(phenylethynyl)pyridine.
Caption: Sequential cross-coupling strategy for the synthesis of 2,3,4-trisubstituted pyridines.
Application in Drug Discovery: p38 MAP Kinase Inhibitors
Substituted pyridines are prevalent scaffolds in many biologically active molecules, including kinase inhibitors. The p38 mitogen-activated protein (MAP) kinase signaling pathway plays a crucial role in regulating inflammatory responses.[1] Inhibitors of p38 MAP kinase are therefore of significant interest for the treatment of inflammatory diseases.[4] Halogenated pyridines serve as key intermediates in the synthesis of potent and selective p38 MAP kinase inhibitors.[5]
The general structure of many p38 MAP kinase inhibitors involves a substituted pyridine core that interacts with the ATP-binding pocket of the enzyme.[4] The sequential functionalization of this compound provides a powerful tool to synthesize a library of diverse compounds for screening as potential p38 MAP kinase inhibitors.
Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyridine-based inhibitor.
Spectroscopic Data (Predicted)
¹H NMR (Predicted):
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, and the proton at the 6-position as a doublet of doublets, due to coupling with the adjacent proton and the nitrogen atom. The chemical shifts are expected to be in the range of δ 7.0-8.5 ppm.
¹³C NMR (Predicted):
The ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the iodine atoms (C3 and C4) will likely be shifted upfield compared to the other carbons due to the heavy atom effect. The carbon attached to the chlorine atom (C2) and the other ring carbons (C5 and C6) will appear in the typical aromatic region for pyridines (δ 120-150 ppm).
Safety Information
This compound is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
- 1. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-3,4-diiodopyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3,4-diiodopyridine, a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. This document details its chemical properties, provides insights into its synthesis, and explores its applications as a versatile building block in the development of novel therapeutics and functional materials.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine ring substituted with one chlorine and two iodine atoms, makes it a valuable intermediate for selective functionalization through various cross-coupling reactions.
The IUPAC name for this compound is This compound .
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 153034-91-4 |
| Molecular Formula | C₅H₂ClI₂N |
| Molecular Weight | 365.34 g/mol |
| Melting Point | 159-163 °C |
| Appearance | Solid |
| InChI | 1S/C5H2ClI2N/c6-5-4(8)3(7)1-2-9-5/h1-2H |
| SMILES | C1=C(C(=C(N=C1)Cl)I)I |
Synthesis and Characterization
For illustrative purposes, a detailed protocol for the synthesis of a structurally related compound, 2-chloro-3-iodopyridin-4-amine, is provided below. This procedure highlights the general principles of electrophilic iodination of a substituted pyridine ring, which could be adapted for the synthesis of this compound.
Exemplary Experimental Protocol: Synthesis of 2-Chloro-3-iodopyridin-4-amine[1][2]
This protocol describes the iodination of 2-chloro-4-aminopyridine using iodine monochloride.
Materials:
-
2-chloro-4-aminopyridine
-
Sodium acetate trihydrate (or sodium sulfate trihydrate)
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium bicarbonate solution (10%)
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloro-4-aminopyridine (1.0 equiv.), sodium acetate trihydrate (1.5 equiv.), and glacial acetic acid.
-
To this mixture, add a solution of iodine monochloride (1.1 equiv.) in glacial acetic acid dropwise.
-
Heat the reaction mixture to 70°C and stir for 16 hours.
-
Monitor the reaction for the complete consumption of the starting material using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired product.
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
While specific NMR data for this compound is not widely published, related structures show characteristic shifts for the pyridine protons.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bonds are more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the 3- and 4-positions.
This regioselectivity makes this compound a valuable building block for the synthesis of complex, polysubstituted pyridines. Such scaffolds are of high interest in medicinal chemistry as they are found in a wide range of biologically active molecules.[1][2] For example, substituted pyridines are core components of kinase inhibitors used in cancer therapy and compounds targeting neurological pathways.[1]
Selective Cross-Coupling Reactions
The primary application of this compound is in sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling. The iodine at the 4-position is expected to be the most reactive, followed by the iodine at the 3-position, and finally the chlorine at the 2-position. This reactivity hierarchy allows for the controlled, stepwise introduction of different substituents.
Below is a diagram illustrating the logical workflow for the sequential functionalization of this compound via Suzuki-Miyaura coupling.
Caption: Sequential functionalization of this compound.
This controlled, stepwise approach enables the synthesis of diverse libraries of highly substituted pyridine derivatives for screening in drug discovery programs. The ability to introduce a wide range of aryl, heteroaryl, and alkyl groups makes this a powerful strategy for structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined regioselectivity in cross-coupling reactions allows for the systematic and controlled synthesis of complex, polysubstituted pyridine derivatives. This capability is crucial for the development of new therapeutic agents and advanced materials. Further exploration of the reactivity of this compound is likely to uncover new synthetic methodologies and applications in drug discovery and beyond.
References
In-Depth Technical Guide: 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and synthetic utility of 2-Chloro-3,4-diiodopyridine. The document details the compound's molecular weight, presents its physicochemical data in a structured format, and offers detailed experimental protocols for its synthesis and subsequent functionalization via common cross-coupling reactions. Furthermore, this guide includes graphical representations of key reaction pathways and experimental workflows to aid in the practical application of this versatile chemical intermediate in research and development, particularly within the fields of medicinal chemistry and materials science.
Core Compound Properties
This compound is a polysubstituted heterocyclic compound with significant potential as a building block in organic synthesis. Its distinct halogen substitution pattern allows for regioselective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.
Molecular Weight and Formula
The molecular formula for this compound is C₅H₂ClI₂N. A detailed breakdown of its molecular weight is provided in the table below.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Carbon | C | 12.011 | 5 | 60.055 |
| Hydrogen | H | 1.008 | 2 | 2.016 |
| Chlorine | Cl | 35.453 | 1 | 35.453 |
| Iodine | I | 126.904 | 2 | 253.808 |
| Nitrogen | N | 14.007 | 1 | 14.007 |
| Total | 365.339 |
Note: The widely accepted molecular weight for this compound is 365.34 g/mol .
Experimental Protocols
The synthetic utility of this compound is primarily centered on the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference enables selective functionalization at the 3- and 4-positions, followed by subsequent modification at the 2-position.
Synthesis of 2-Chloro-3-iodopyridin-4-amine
A common precursor for di-iodination is an aminopyridine, which can be synthesized and then further elaborated. Below is a representative protocol for the synthesis of a related iodinated aminopyridine.
Materials:
-
2-chloro-4-aminopyridine
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
Under a nitrogen atmosphere, combine 2-chloro-4-aminopyridine (1.0 equivalent), sodium sulfate trihydrate (1.5 equivalents), and iodine monochloride (1.1 equivalents) in a round-bottom flask containing glacial acetic acid.[1]
-
Heat the reaction mixture to 70°C and stir for 16 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Once the starting material is consumed, cool the mixture to room temperature.[1]
-
Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate.[1]
-
Add water and ethyl acetate to the mixture and transfer to a separatory funnel.[1]
-
Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.[1]
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-chloro-3-iodopyridin-4-amine.[1]
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the selective cross-coupling of an arylboronic acid at the more reactive iodo-positions of a polyhalogenated pyridine.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.[2]
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[2]
-
Add the degassed solvent mixture via syringe.[2]
-
Heat the reaction mixture (e.g., to 80-100°C) and stir until the starting iodide is consumed, as monitored by TLC or LC-MS.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.[2]
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Sonogashira Coupling Protocol
This protocol provides a general method for the introduction of an alkynyl group at an iodo-position.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents)
-
Copper(I) iodide (CuI, 0.025 equivalents)
-
Amine base (e.g., diisopropylamine, 7.0 equivalents)
-
Solvent (e.g., THF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound in THF at room temperature, add the palladium catalyst, copper(I) iodide, diisopropylamine, and the terminal alkyne.[3]
-
Stir the reaction for approximately 3 hours at room temperature.[3]
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.[3]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.[3]
-
Purify the resulting product by flash column chromatography on silica gel.[3]
Visualized Workflows and Pathways
To further elucidate the synthetic utility of this compound, the following diagrams illustrate a typical experimental workflow and a fundamental reaction mechanism.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
References
Technical Guide: Physicochemical Properties of 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Chloro-3,4-diiodopyridine. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and organic synthesis.
Core Physical Properties
Quantitative data for this compound are summarized in the table below. It should be noted that while experimental data for some properties are available, others, such as boiling point and solubility, are not readily found in the literature and would require experimental determination or computational prediction.
| Property | Value | Source |
| Molecular Formula | C₅H₂ClI₂N | |
| Molecular Weight | 365.34 g/mol | |
| Melting Point | 159-163 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Appearance | Solid | |
| Assay | 97% |
Experimental Protocols
Detailed experimental protocols for the determination of all physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for determining the physical properties of solid organic compounds would be applicable. For synthetic applications, a general procedure for the synthesis of halogenated pyridines and their subsequent reactions, such as the Suzuki-Miyaura coupling, can be described.
General Protocol for the Synthesis of Halogenated Pyridines by Iodination
The synthesis of di-iodinated chloropyridines can be achieved through electrophilic halogenation of a chloropyridine precursor. A general procedure involves the reaction of the chloropyridine with an iodinating agent in the presence of a catalyst or directing group.
Materials:
-
2-Chloropyridine (starting material)
-
Iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl))
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Acid catalyst (e.g., Trifluoroacetic acid) (optional)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of 2-chloropyridine in an anhydrous solvent under an inert atmosphere, add the iodinating agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
If required, add a catalytic amount of an acid catalyst.
-
Stir the reaction mixture at the appropriate temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired di-iodinated product.
General Protocol for Suzuki-Miyaura Coupling of this compound
The differential reactivity of the halogen substituents on the pyridine ring allows for selective cross-coupling reactions. The carbon-iodine bonds are more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. Specifically, the iodine at the 4-position is expected to be the most reactive site for Suzuki-Miyaura coupling.[1]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent system (e.g., Toluene/Ethanol, Dioxane/Water)
-
Inert gas (e.g., Nitrogen, Argon)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the coupled product.
Visualizations
Synthetic Workflow: Sequential Suzuki-Miyaura Coupling
The following diagram illustrates the logical workflow for a sequential Suzuki-Miyaura coupling reaction starting from this compound. This highlights the selective functionalization at the more reactive C-4 iodo position, followed by potential subsequent coupling at the C-3 iodo position.
Caption: Sequential Suzuki-Miyaura coupling of this compound.
References
The Reactivity Profile of 2-Chloro-3,4-diiodopyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of 2-chloro-3,4-diiodopyridine, a versatile building block in organic synthesis. The presence of three distinct halogen atoms on the pyridine ring imparts a unique and tunable reactivity, making it a valuable substrate for the synthesis of complex, polysubstituted pyridine derivatives, which are key scaffolds in numerous pharmaceutical and agrochemical compounds. This document details the established and inferred reactivity of this compound in various transformations, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Core Reactivity Principles: A Tri-functionalized Pyridine Scaffold
The reactivity of this compound is governed by the inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) and the electronic effects of the pyridine nitrogen. The electron-withdrawing nature of the nitrogen atom renders the C-2 and C-4 positions particularly susceptible to nucleophilic attack. In the context of palladium-catalyzed cross-coupling reactions, the weaker C-I bonds are significantly more reactive than the C-Cl bond, allowing for selective functionalization.
General Reactivity Hierarchy:
-
Palladium-Catalyzed Cross-Coupling: The reactivity of the halogen atoms follows the order I > Br > Cl. Consequently, the two iodine atoms at the C-3 and C-4 positions will react preferentially over the chlorine atom at the C-2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The C-2 and C-4 positions are activated towards nucleophilic attack due to their ortho and para relationship to the electron-withdrawing ring nitrogen.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for sequential and regioselective palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the C-3 and C-4 positions, followed by modification at the C-2 position under more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. For this compound, the reaction proceeds with a high degree of regioselectivity.
Regioselectivity: Published data indicates that the Suzuki-Miyaura coupling of this compound proceeds in a stepwise manner, with the initial reaction occurring at the C-4 position, followed by reaction at the C-3 position, and finally at the C-2 position under harsher conditions.[1] This selectivity is driven by the higher reactivity of the C-I bond at the C-4 position, which is more electronically activated than the C-3 position.
Experimental Protocol: Representative Suzuki-Miyaura Coupling at the C-4 Position
The following is a general protocol based on similar reactions with polyhalogenated pyridines and should be optimized for specific substrates.
Reaction Scheme:
Figure 1: Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To an oven-dried flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrate Class |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 110 | Dichloropyridopyrimidine |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | Dichloropyridine |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | Polyhalopyridine |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While no specific examples for this compound were found, the reaction is expected to proceed selectively at the C-4 iodo position under standard conditions.
Inferred Regioselectivity: C-4 > C-3 >> C-2
Experimental Protocol: Representative Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of iodopyridines.
Reaction Scheme:
Figure 2: Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%)
-
Base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Table 2: Common Catalytic Systems for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT to 50 |
| PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA | DMF | RT to 80 |
Stille Coupling
The Stille coupling involves the reaction of an organotin compound with an organic halide. Similar to other palladium-catalyzed reactions, the C-I bonds of this compound are expected to be significantly more reactive than the C-Cl bond.
Inferred Regioselectivity: C-4 > C-3 >> C-2
Experimental Protocol: Representative Stille Coupling
This protocol is a general representation for Stille couplings of aryl iodides.
Reaction Scheme:
Figure 3: Stille coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%)
-
Ligand (optional, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., Toluene, THF, DMF)
Procedure:
-
In a flask, dissolve this compound and the organostannane in the solvent.
-
Add the palladium catalyst (and ligand if used).
-
Heat the mixture to the required temperature (typically 80-120 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture and quench with aqueous KF to remove tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of C-N bonds. For this compound, the reaction with an amine is expected to occur preferentially at the C-4 position.
Inferred Regioselectivity: C-4 > C-3 >> C-2
Experimental Protocol: Representative Buchwald-Hartwig Amination
This is a general protocol and conditions will vary depending on the amine and substrate.
Reaction Scheme:
Figure 4: Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Combine this compound, the amine, the base, the palladium catalyst, and the ligand in a flask.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and heat the mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and filter.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. Therefore, this compound is expected to undergo SNAr reactions.
Inferred Reactivity: The C-2 and C-4 positions are the most activated towards nucleophilic attack. Given the presence of a good leaving group (chloride) at C-2 and a potentially displaceable iodide at C-4, the reaction with a strong nucleophile could lead to substitution at either or both positions, depending on the reaction conditions and the nature of the nucleophile. The relative leaving group ability (I > Cl) would favor substitution at C-4, while the electronic activation is strong at both C-2 and C-4.
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
This is a generalized protocol; specific conditions will be highly dependent on the nucleophile.
Reaction Scheme:
Figure 5: Nucleophilic aromatic substitution on this compound.
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, alkoxide, thiol, 1.1-2.0 equiv)
-
Base (optional, e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
Dissolve this compound in the solvent.
-
Add the nucleophile and the base (if required).
-
Heat the reaction mixture to the appropriate temperature (can range from room temperature to >150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
Conclusion
This compound is a highly functionalized and versatile building block for the synthesis of polysubstituted pyridines. Its reactivity is characterized by a clear hierarchy in palladium-catalyzed cross-coupling reactions, allowing for selective and sequential functionalization of the C-4, C-3, and C-2 positions. Furthermore, the pyridine core is susceptible to nucleophilic aromatic substitution, offering additional avenues for molecular elaboration. While specific experimental data for all reaction types on this particular substrate are not extensively reported in the literature, the principles outlined in this guide, based on the reactivity of related compounds, provide a strong foundation for its application in synthetic chemistry and drug discovery programs. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity profile.
References
2-Chloro-3,4-diiodopyridine: A Technical Guide to Safe Handling and Utilization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols, handling procedures, and key synthetic applications of 2-Chloro-3,4-diiodopyridine. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly and leverage its synthetic utility effectively.
Compound Identification and Properties
| Parameter | Value | Reference |
| Chemical Name | This compound | |
| CAS Number | 153034-91-4 | [1] |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 159-163 °C | [1] |
Safety and Hazard Information
This compound is a hazardous substance that requires careful handling to minimize exposure and ensure a safe laboratory environment.
GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation | |
| Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Precautionary Statements
A multi-layered approach to personal protective equipment is mandatory to prevent exposure.[2]
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Handling and Storage
Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.[2]
| PPE | Specifications |
| Eye/Face Protection | ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn for procedures with a higher risk of splashing. A face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2] |
| Hand Protection | Chemically resistant gloves are required. For incidental contact, nitrile gloves are a suitable choice. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them frequently.[2] |
| Body Protection | A standard laboratory coat must be worn at all times and should be buttoned to cover as much skin as possible. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[2] |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Storage
Proper storage of this compound is crucial for maintaining its integrity and ensuring safety. The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and extreme temperatures.[3] It is best kept in airtight containers made of materials that do not react with halogenated compounds.[3] Moisture control is essential, as exposure to water or humidity can lead to degradation.[3] It is also important to store it separately from incompatible substances, such as strong oxidizing agents, to prevent hazardous reactions.[3]
Experimental Protocols: Synthetic Applications
This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The differential reactivity of the iodine atoms allows for selective functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[4]
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).[5][6]
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., nitrogen or argon).[5][6]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, via syringe.[5][6]
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[5][7]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[5][6]
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.[5][6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Catalytic Systems for Suzuki-Miyaura Coupling:
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 |
This table presents representative conditions and is not exhaustive.[5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4][8]
General Protocol for Sonogashira Coupling:
-
Reaction Setup: To a degassed solution of this compound (1.1 equiv) in a suitable solvent system (e.g., THF/Et₃N), add a palladium catalyst such as Pd(PPh₃)₄ (0.15 equiv) and a copper(I) co-catalyst like CuI (0.3 equiv).[9]
-
Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.
-
Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise to the reaction mixture.[9]
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.[9]
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography to isolate the desired alkynylated product.
Workflow and Logical Relationships
The following diagram illustrates a general workflow for the safe handling and use of this compound in a laboratory setting.
Caption: General workflow for handling this compound.
The subsequent diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Elucidation of the Molecular Structure of 2-Chloro-3,4-diiodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Chloro-3,4-diiodopyridine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document outlines a plausible synthetic route, detailed experimental protocols for spectroscopic and crystallographic analysis, and a summary of expected quantitative data.
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, beginning with the iodination of a suitable pyridine precursor. A proposed synthetic pathway is outlined below.
Proposed Synthesis of this compound
A plausible route to this compound involves the di-iodination of 2-chloropyridine. This can be achieved through a directed ortho-meta-iodination reaction.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Reaction Mixture: To a solution of 2-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen), a strong lithium base such as n-butyllithium (n-BuLi) in hexanes (2.2 equivalents) is added dropwise. The reaction is stirred at this temperature for 2 hours.
-
Iodination: A solution of iodine (I₂) (2.5 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78°C. The mixture is stirred for an additional 1 hour at -78°C and then allowed to warm to room temperature overnight.
-
Quenching and Extraction: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Caption: Proposed synthesis workflow for this compound.
Structure Elucidation
The definitive structure of the synthesized this compound is established through a combination of modern spectroscopic and analytical techniques.
Spectroscopic and Crystallographic Data
The following table summarizes the predicted and reference quantitative data for this compound and its related precursors. This data is essential for confirming the identity and purity of the synthesized compound.
| Compound | Technique | Parameter | Predicted/Observed Value | Reference |
| This compound | ¹H NMR (CDCl₃) | δ (ppm) | H-5: ~8.2 (d), H-6: ~7.9 (d) | Predicted |
| ¹³C NMR (CDCl₃) | δ (ppm) | C-2: ~152, C-3: ~98, C-4: ~105, C-5: ~140, C-6: ~150 | Predicted | |
| MS (EI) | m/z | [M]⁺: 364.8, [M-Cl]⁺, [M-I]⁺, [M-2I]⁺ | Predicted | |
| 2-Chloro-3-iodopyridine | ¹H NMR (CDCl₃) | δ (ppm) | 8.38 (dd, J=4.6, 1.7 Hz, 1H), 8.16 (dd, J=8.0, 0.16 Hz, 1H), 6.96 (dd, J=8.0, 4.6 Hz, 1H) | [1][2] |
| ¹³C NMR (CDCl₃) | δ (ppm) | 154.5, 148.9, 148.8, 123.2, 94.9 | [1][2] | |
| MS (EI) | m/z | 240 (M+1) | [1][2] | |
| 2-Chloro-4-iodopyridine | ¹H NMR (CDCl₃) | δ (ppm) | 8.07 (d, J=5.3 Hz, 1H), 7.76 (d, J=1.1 Hz, 1H), 7.59 (dd, J=5.0, 0.11 Hz, 1H) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm) | 151.7, 149.6, 133.0, 131.5, 106.6 | [3] | |
| MS (EI) | m/z | 240 (M+1) | [3] |
Experimental Protocols for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). The multiplicity of signals (s = singlet, d = doublet, dd = doublet of doublets, etc.) is determined to deduce the proton and carbon environments and their connectivity.
-
Mass Spectrometry (MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final temperature (e.g., 250°C) to ensure separation of components.
-
MS Analysis: The eluting compounds are ionized using electron ionization (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and characteristic fragment ions.[4]
-
Single-Crystal X-ray Crystallography
-
X-ray Diffraction Analysis:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, hexane/ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[5][6]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This provides the precise three-dimensional arrangement of atoms in the molecule.[7][8]
-
Caption: Experimental workflow for the structure elucidation of this compound.
References
- 1. 2-Chloro-3-iodopyridine | 78607-36-0 [chemicalbook.com]
- 2. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 3. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Navigating the Synthesis of 2-Chloro-3,4-diiodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polysubstituted pyridines is a cornerstone of medicinal chemistry and drug development, providing scaffolds for a vast array of pharmacologically active molecules. Among these, 2-Chloro-3,4-diiodopyridine presents a unique substitution pattern with significant potential for further functionalization. This technical guide provides an in-depth exploration of a proposed synthetic pathway for this compound, based on established methodologies for the synthesis of related halogenated pyridines. Due to the absence of a directly reported synthesis in the current literature, this document outlines a feasible multi-step approach, offering detailed experimental protocols and quantitative data to aid researchers in its practical implementation.
Proposed Synthetic Pathway
The most plausible route to this compound involves a two-step sequence commencing with the regioselective iodination of 2-chloropyridine to yield 2-chloro-3-iodopyridine. This intermediate is then subjected to a second iodination at the 4-position through a directed lithiation-iodination strategy.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 2-Chloro-3-iodopyridine
The initial step involves the directed ortho-iodination of 2-chloropyridine. This is achieved through lithiation at the 3-position, facilitated by a strong base, followed by quenching with an iodine source.
Experimental Protocol:
A general procedure for the synthesis of 2-chloro-3-iodopyridine from 2-chloropyridine is as follows: To a solution of 2,2,6,6-tetramethylpiperidine (TMP) and 2-chloropyridine in anhydrous tetrahydrofuran (THF) at -78 °C, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified duration to ensure complete lithiation. Subsequently, a solution of iodine in THF is added to the reaction mixture. The reaction is then quenched, and the product is extracted and purified.
| Parameter | Value | Reference |
| Starting Material | 2-Chloropyridine | [1][2][3] |
| Reagents | 2,2,6,6-tetramethylpiperidine, n-Butyllithium, Iodine | [1][2][3] |
| Solvent | Tetrahydrofuran (THF), Hexanes | [1][2][3] |
| Reaction Temperature | -78 °C | [1][2][3] |
| Reaction Time | 2 hours for lithiation, 30 minutes for iodination | [1][2][3] |
| Yield | 72% | [1][3] |
Workflow for Step 1:
Caption: Experimental workflow for the synthesis of 2-chloro-3-iodopyridine.
Step 2: Synthesis of this compound
The second step involves the introduction of a second iodine atom at the 4-position of 2-chloro-3-iodopyridine. This is achieved through a directed lithiation using lithium diisopropylamide (LDA) followed by quenching with iodine.
Experimental Protocol:
A detailed procedure for the synthesis of 2-chloro-4-iodopyridine from 2-chloro-3-iodopyridine provides a direct analogy for the synthesis of the target molecule. A solution of 2-chloro-3-iodopyridine in anhydrous THF is added to a freshly prepared solution of LDA at -78 °C. After a period of stirring to allow for lithiation at the 4-position, the reaction is quenched with a solution of iodine. The product is then isolated and purified.
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-3-iodopyridine | [4][5] |
| Reagents | Lithium diisopropylamide (LDA), Iodine | [4][5] |
| Solvent | Tetrahydrofuran (THF) | [4][5] |
| Reaction Temperature | -78 °C | [4][5] |
| Reaction Time | 3 hours | [5] |
| Yield | High (not specified quantitatively for this specific reaction) | [4] |
Workflow for Step 2:
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
This technical guide outlines a viable and experimentally supported pathway for the synthesis of this compound. The presented protocols are based on robust and well-documented organometallic and halogenation reactions. The provided quantitative data and detailed workflows are intended to serve as a practical resource for researchers, enabling the successful synthesis of this valuable polysubstituted pyridine intermediate for applications in drug discovery and development. It is recommended that all reactions be carried out under an inert atmosphere with anhydrous solvents to ensure optimal yields and purity. Further optimization of reaction conditions may be necessary to achieve the desired scale and efficiency.
References
Technical Guide: 1H NMR Spectrum of 2-Chloro-3,4-diiodopyridine
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Analysis of the 1H NMR Spectrum of 2-Chloro-3,4-diiodopyridine
1. Introduction
This technical guide is intended to provide a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound. This halogenated pyridine derivative is of interest to researchers in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and for predicting its chemical behavior. This document aims to present available data, detail experimental methodologies, and visualize structural relationships.
2. Data Presentation
Following an extensive search of available scientific literature and spectral databases, no experimental 1H NMR data (chemical shifts (δ), coupling constants (J), and multiplicities) for this compound could be located. While data for structurally related compounds, such as 2-chloro-3-iodo-4-aminopyridine and various other substituted pyridines, are accessible, the specific spectral parameters for this compound are not documented in the searched resources.
Consequently, a quantitative data table for this compound cannot be provided at this time.
3. Predicted 1H NMR Spectral Characteristics
In the absence of experimental data, a qualitative prediction of the 1H NMR spectrum of this compound can be made based on the analysis of its structure. The molecule has two aromatic protons, H-5 and H-6.
-
H-6 Signal: The proton at the 6-position is adjacent to the nitrogen atom and would be expected to appear at the most downfield position due to the deshielding effect of the nitrogen. It will appear as a doublet, coupled to the H-5 proton.
-
H-5 Signal: The proton at the 5-position will be coupled to the H-6 proton and will therefore also appear as a doublet. Its chemical shift will be upfield relative to the H-6 proton.
The expected spin-spin coupling between these two adjacent protons would result in a simple AX spin system.
4. Experimental Protocols
As no specific experimental 1H NMR data for this compound was found, a generalized protocol for acquiring such a spectrum is provided below. This protocol is based on standard practices for the NMR analysis of organic compounds.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
4.2. NMR Spectrometer Setup and Data Acquisition
-
The 1H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse sequence: A standard single-pulse experiment.
-
Spectral width: Sufficient to cover the expected range of aromatic proton signals (typically 0-10 ppm).
-
Acquisition time: Typically 2-4 seconds.
-
Relaxation delay: 1-5 seconds, depending on the relaxation times of the protons.
-
Number of scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
-
Acquire the Free Induction Decay (FID) data.
4.3. Data Processing
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) to elucidate the spin-spin coupling relationships between the protons.
5. Visualization of Predicted Signaling Pathways
The following diagram illustrates the predicted spin-spin coupling relationship between the two protons in this compound.
Caption: Predicted spin-spin coupling between H-5 and H-6.
While experimental 1H NMR data for this compound is not currently available in the public domain, this guide provides a predictive analysis of its spectrum and a standardized protocol for its acquisition. Researchers and professionals in the field are encouraged to perform the experimental determination of this data to contribute to the broader scientific knowledge base. The availability of such data would be invaluable for the synthesis, characterization, and application of this and related compounds.
Mass Spectrometry of 2-Chloro-3,4-diiodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-chloro-3,4-diiodopyridine. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from related halogenated pyridines and general principles of mass spectrometry to predict fragmentation patterns and outline appropriate analytical methodologies. This guide is intended to assist researchers in developing analytical methods for the characterization and quantification of this compound and its derivatives.
Introduction
This compound is a polyhalogenated heterocyclic compound with potential applications in organic synthesis and drug development. The presence of multiple halogen substituents with different electronegativities and bond strengths suggests a complex and informative fragmentation pattern under mass spectrometric analysis. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), is an indispensable tool for the structural elucidation, purity assessment, and reaction monitoring of such compounds.[1] This guide will focus on the predicted mass spectrometric analysis of this compound, primarily under electron ionization (EI) conditions, which is a common technique for the analysis of halogenated aromatic compounds.[1]
Predicted Mass Spectrometric Data
The mass spectrometric analysis of this compound is expected to be characterized by the isotopic patterns of chlorine and the facile cleavage of the carbon-iodine bonds. The molecular weight of this compound (C₅H₂ClI₂N) is 365.29 g/mol .
Molecular Ion Peak
The molecular ion peak ([M]⁺˙) region is expected to exhibit a characteristic isotopic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1).[2] This will result in two peaks, at m/z 365 and 367, with a relative intensity ratio of approximately 3:1.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, primarily involving the loss of halogen atoms and the pyridine ring cleavage. The weaker C-I bonds are expected to cleave more readily than the C-Cl bond.
Table 1: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 365/367 | [C₅H₂ClI₂N]⁺˙ | - | Molecular ion peak with characteristic Cl isotope pattern. |
| 238/240 | [C₅H₂ClIN]⁺˙ | I | Loss of one iodine radical. This is expected to be a prominent peak. |
| 111/113 | [C₅H₂ClN]⁺˙ | 2I | Loss of two iodine radicals. |
| 127 | [I]⁺ | C₅H₂ClIN | Iodine cation. |
| 76 | [C₅H₂N]⁺˙ | Cl, 2I | Loss of all halogen atoms. |
| 50 | [C₄H₂]⁺˙ | CClN, 2I | Fragmentation of the pyridine ring. |
Experimental Protocols
Given the predicted properties of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be considered for its analysis. The choice of method will depend on the sample matrix and the specific analytical requirements.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like halogenated pyridines.[1]
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1000 amu/s.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is preferable for less volatile or thermally labile derivatives of this compound.[1]
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program:
-
Start at 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 0.1 minutes and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 100-500.
-
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation pathway of this compound.
GC-MS Experimental Workflow
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometric analysis of this compound is anticipated to yield informative spectra, particularly under electron ionization. The predictable isotopic patterns and fragmentation pathways, dominated by the loss of iodine and chlorine atoms, should allow for confident identification and structural confirmation. The provided experimental protocols for GC-MS and LC-MS offer robust starting points for method development. Researchers are encouraged to use this guide as a foundational resource, with the understanding that empirical optimization will be necessary for specific applications.
References
Spectroscopic and Experimental Data for 2-Chloro-3,4-diiodopyridine: A Technical Overview
While no direct information is available for 2-Chloro-3,4-diiodopyridine, this technical guide presents data for structurally related and more extensively characterized di-substituted pyridine derivatives. This information can serve as a valuable reference for researchers and scientists in the field of drug development and organic synthesis by providing insights into the potential spectroscopic features and synthetic strategies that might be applicable to the target compound.
Spectroscopic Data of Related Compounds
To provide a comparative framework, the following tables summarize the available spectroscopic data for closely related chloro- and iodo-substituted pyridines. These compounds share key structural motifs with the target molecule and their spectral characteristics can offer predictive value.
2-Chloro-3-iodopyridine
| Parameter | Value |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol |
| CAS Number | 78607-36-0 |
Table 1: Physical and Chemical Properties of 2-Chloro-3-iodopyridine. This table provides basic chemical information for 2-Chloro-3-iodopyridine.
| Technique | Data |
| ¹H NMR | No data available |
| ¹³C NMR | No data available |
| Mass Spec (MS) | No data available |
| Infrared (IR) | No data available |
Table 2: Spectroscopic Data for 2-Chloro-3-iodopyridine. Currently, specific spectroscopic data for this compound is not publicly documented.
2-Chloro-4-iodopyridine
| Parameter | Value |
| Molecular Formula | C₅H₃ClIN |
| Molecular Weight | 239.44 g/mol |
| CAS Number | 153034-86-7 |
Table 3: Physical and Chemical Properties of 2-Chloro-4-iodopyridine. This table provides basic chemical information for 2-Chloro-4-iodopyridine.
| Technique | Data |
| ¹H NMR | No data available |
| ¹³C NMR | No data available |
| Mass Spec (MS) | No data available |
| Infrared (IR) | No data available |
Table 4: Spectroscopic Data for 2-Chloro-4-iodopyridine. Currently, specific spectroscopic data for this compound is not publicly documented.
Experimental Protocols for Related Compounds
The synthesis of halogenated pyridines often involves electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While a protocol for this compound is not available, the synthesis of related compounds can provide a methodological foundation.
Synthesis of 2-Chloro-3-iodopyridin-4-amine
A representative protocol for the synthesis of a related compound, 2-Chloro-3-iodopyridin-4-amine, involves the direct iodination of 2-chloro-4-aminopyridine.
Experimental Workflow:
Caption: Synthetic workflow for 2-Chloro-3-iodopyridin-4-amine.
Detailed Methodology:
-
Reaction Setup: To a solution of 2-chloropyridin-4-amine (1.0 eq) and sodium acetate trihydrate (1.5 eq) in acetic acid, iodine monochloride (1.1 eq) in acetic acid is added dropwise.
-
Reaction Conditions: The reaction mixture is heated to 70°C and stirred under a nitrogen atmosphere for 16 hours.
-
Workup: The reaction mixture is extracted with ethyl acetate. The organic layer is subsequently washed with sodium carbonate solution, 10% sodium thiosulfate solution, and brine.
-
Purification: The crude product is purified by flash column chromatography using a hexane/ethyl acetate gradient to yield the final product.
Logical Relationship of Spectroscopic Techniques
The characterization of a novel compound like this compound would rely on a combination of spectroscopic techniques to elucidate its structure.
Caption: Interrelation of spectroscopic methods for structural analysis.
This guide highlights the current lack of specific data for this compound and provides a foundation based on related, well-documented compounds. Researchers interested in this specific molecule will likely need to undertake its synthesis and subsequent spectroscopic characterization. The provided information on related compounds and general methodologies should serve as a useful starting point for such endeavors.
Starting materials for 2-Chloro-3,4-diiodopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 2-Chloro-3,4-diiodopyridine, a halogenated pyridine derivative of interest in organic synthesis and drug discovery. Due to the absence of a direct, single-step synthesis reported in the literature, this document outlines plausible multi-step pathways based on established chemical transformations of pyridine rings. The methodologies, quantitative data, and experimental protocols are detailed to assist researchers in the practical synthesis of this target compound.
Proposed Synthetic Pathways
Two logical synthetic routes are proposed, starting from commercially available and well-documented precursors. The choice of pathway may depend on starting material availability, scalability, and safety considerations.
Pathway A: Sequential Iodination of 2-Chloropyridine
This pathway involves the initial synthesis of 2-Chloro-3-iodopyridine followed by a second iodination step at the 4-position. This approach leverages the directing effects of the existing substituents on the pyridine ring.
Pathway B: Diazotization of a Pre-functionalized Aminopyridine
This route begins with the iodination of 2-Chloro-4-aminopyridine, followed by the conversion of the amino group to an iodo group via a Sandmeyer-type reaction. This pathway offers an alternative strategy for introducing the second iodine atom.
Data Presentation
The following tables summarize the quantitative data for the key transformations in the proposed synthetic pathways.
Table 1: Reagents and Yields for the Synthesis of 2-Chloro-3-iodopyridine (Pathway A, Step 1)
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Reference |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 0.1 | 11.5 g (9.5 mL) | - | [1][2] |
| n-Butyllithium (1.6 M in hexanes) | C₄H₉Li | 64.06 | 0.1 | 62.5 mL | - | [1][2] |
| 2,2,6,6-Tetramethylpiperidine | C₉H₁₉N | 141.25 | 0.1 | 14 g (17 mL) | - | [1][2] |
| Iodine | I₂ | 253.81 | 0.1 | 25.5 g | - | [1][2] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 200 mL | - | [1][2] |
| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | 0.072 | 17.3 g | 72 | [1][2] |
Table 2: Reagents and Yields for the Synthesis of 2-Chloro-3-iodo-4-pyridinamine (Pathway B, Step 1)
| Reagent/Product | Chemical Formula | Molecular Weight ( g/mol ) | Moles | Quantity | Yield (%) | Reference |
| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | 128.56 | 0.15 | 20 g | - | [3] |
| Iodine Monochloride | ICl | 162.36 | 0.17 | 27.7 g | - | [3] |
| Potassium Acetate | CH₃COOK | 98.14 | 0.23 | 22.9 g | - | [3] |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 200 mL | - | [3] |
| 2-Chloro-3-iodo-4-pyridinamine | C₅H₄ClIN₂ | 254.46 | 0.0675 | (up to 17.2 g) | 45 | [3] |
Experimental Protocols
Pathway A: Sequential Iodination
Step 1: Synthesis of 2-Chloro-3-iodopyridine [1][2]
-
To a solution of 2,2,6,6-tetramethylpiperidine (17 mL, 0.1 mol) and 2-chloropyridine (9.5 mL, 0.1 mol) in 150 mL of anhydrous tetrahydrofuran (THF) at -78 °C, slowly add a 1.6 M solution of n-butyllithium in hexanes (62.5 mL, 0.1 mol).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Add a solution of iodine (25.5 g, 0.1 mol) in 50 mL of THF dropwise to the reaction mixture.
-
Continue stirring for an additional 30 minutes at -78 °C.
-
Quench the reaction by adding 100 mL of water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: heptane/ethyl acetate, 90/10) to yield 2-chloro-3-iodopyridine as a yellow solid (17.3 g, 72% yield).[2]
Step 2: Synthesis of this compound (Proposed)
This is a proposed procedure based on the synthesis of 2-chloro-4-iodopyridine from 2-chloro-3-iodopyridine.[4]
-
Prepare a solution of lithium diisopropylamide (LDA) by slowly adding 1.6 M n-butyllithium in hexanes (31.25 mL, 50 mmol) to a solution of diisopropylamine (7 mL, 50 mmol) in 100 mL of anhydrous THF at -78 °C.
-
Dissolve 2-chloro-3-iodopyridine (12 g, 50 mmol) in 20 mL of anhydrous THF.
-
Slowly add the 2-chloro-3-iodopyridine solution to the pre-formed LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by adding a solution of iodine (12.7 g, 50 mmol) in THF.
-
Allow the reaction to warm to room temperature and then add 20 mL of water.
-
Extract the mixture with diethyl ether (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Pathway B: Diazotization Route
Step 1: Synthesis of 2-Chloro-3-iodo-4-pyridinamine [3][5]
-
To a mixture of 2-chloro-4-aminopyridine (20 g, 0.15 mol) and potassium acetate (22.9 g, 0.23 mol) in glacial acetic acid (200 mL), add iodine monochloride (27.7 g, 0.17 mol).
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with a 10% aqueous solution of sodium bicarbonate (250 mL).
-
Extract the product with ethyl acetate (2 x 300 mL).
-
Wash the combined organic extracts with brine (200 mL) and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo. The crude product will be a mixture of iodinated pyridines.
-
Purify by silica gel column chromatography (gradient elution with hexane/ethyl acetate) to isolate 2-chloro-3-iodopyridin-4-amine.
Step 2: Synthesis of this compound via Sandmeyer Reaction (Proposed)
This is a generalized proposed procedure for a Sandmeyer-type reaction.
-
Dissolve 2-chloro-3-iodo-4-pyridinamine in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, then with water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Diagram 1: Synthetic Pathway A - Sequential Iodination
Caption: Sequential iodination of 2-chloropyridine.
Diagram 2: Synthetic Pathway B - Diazotization Route
Caption: Synthesis via iodination and diazotization.
References
- 1. 2-Chloro-3-iodopyridine | 78607-36-0 [amp.chemicalbook.com]
- 2. 2-Chloro-3-iodopyridine | 78607-36-0 [chemicalbook.com]
- 3. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 5. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
Methodological & Application
The Synthetic Versatility of Halogenated Pyridines: Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenated pyridines, in particular, serve as versatile building blocks, enabling the introduction of diverse substituents through a variety of cross-coupling reactions. This document provides detailed application notes and protocols relevant to the use of 2-chloro-3,4-diiodopyridine as a synthetic intermediate. Due to the limited specific data available for this compound, this guide draws upon established methodologies for structurally related and well-documented analogs, such as 2-chloro-3-iodopyridin-4-amine, 2,6-dichloro-4-iodopyridine, and 2-chloro-3-iodopyridine. These analogs provide a robust framework for predicting the reactivity and synthetic utility of the title compound.
Overview of Reactivity and Synthetic Potential
The synthetic utility of halogenated pyridines lies in the differential reactivity of the carbon-halogen bonds. In the case of a hypothetical this compound, the carbon-iodine bonds are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective, sequential functionalization of the pyridine ring. The iodine atom at the 4-position is generally more reactive than the one at the 3-position due to electronic and steric factors. This enables a hierarchical approach to the synthesis of polysubstituted pyridines.
Key transformations for these building blocks include, but are not limited to:
-
Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: Formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.
-
Stille Coupling: Formation of carbon-carbon bonds with organostannanes.[1]
These reactions are instrumental in the synthesis of a wide array of compounds with applications as kinase inhibitors, anticancer agents, and in the development of novel materials.[2][3]
Physicochemical and Spectroscopic Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-3-iodopyridine | 78607-36-0 | C₅H₃ClIN | 239.44 | 90-95 |
| 2-Chloro-4-iodopyridine | 153034-86-7 | C₅H₃ClIN | 239.44 | 42-43[4][5] |
| 2-Chloro-3-iodopyridin-4-amine | 909036-46-0 | C₅H₄ClIN₂ | 254.45 | 116-117[6] |
Note: This data is for reference and values for this compound may differ.
Key Synthetic Protocols
The following protocols are adapted from literature procedures for analogous compounds and represent robust starting points for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for the specific substrate.
Suzuki-Miyaura Coupling of the C-I Bond
This protocol describes the selective coupling at the more reactive C-I bond, a common strategy for introducing aryl or heteroaryl moieties.[1][2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C4-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DMF)
Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Sonogashira Coupling of the C-I Bond
This protocol is used to introduce alkynyl groups, which are valuable handles for further chemical transformations.[1][2]
Reaction Scheme:
Caption: Sonogashira coupling at the C4-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) salt (e.g., CuI, 5-10 mol%)
-
Base (e.g., Et₃N, DIPEA, 2-4 equiv)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) salt.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, the base, and finally the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Sequential Functionalization Strategy
A key advantage of polyhalogenated pyridines is the ability to perform sequential cross-coupling reactions. The general workflow involves the initial functionalization of the most reactive C-I bond, followed by subsequent reactions at the remaining halogenated positions under potentially more forcing conditions.
Experimental Workflow:
Caption: Sequential functionalization workflow.
This stepwise approach allows for the controlled and regioselective synthesis of highly decorated pyridine scaffolds, which are of significant interest in drug discovery and materials science.[1]
Applications in Medicinal Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of biologically active molecules. The pyridine core is a common motif in many FDA-approved drugs, often playing a key role in binding to biological targets.[2] Derivatives of substituted pyridines have shown significant promise as anticancer agents, particularly as inhibitors of protein kinases.[3] The ability to introduce a variety of substituents around the pyridine ring allows for the fine-tuning of a compound's pharmacological properties.
Signaling Pathway Context:
Caption: Inhibition of a kinase signaling pathway.
Conclusion
While direct experimental data for this compound is limited, the extensive literature on related halogenated pyridines provides a strong foundation for its application as a versatile synthetic building block. The differential reactivity of the halogen substituents allows for a modular and efficient approach to the synthesis of complex, polysubstituted pyridine derivatives. The protocols and strategies outlined in this document offer a starting point for researchers to explore the rich chemistry of this and related compounds in the pursuit of novel pharmaceuticals and functional materials.
References
Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 2-Chloro-3,4-diiodopyridine in commercially available agrochemicals are not extensively documented in publicly available literature, its structure presents a highly versatile scaffold for the synthesis of novel pesticides, herbicides, and fungicides. The presence of three distinct halogen substituents on the pyridine ring allows for selective and sequential functionalization, making it an attractive starting material for the exploration of new chemical space in agrochemical discovery.
This document provides an overview of the potential applications of this compound in agrochemical synthesis, including detailed hypothetical protocols for key transformations and data on related compounds to guide researchers in their synthetic endeavors.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for planning synthetic routes and ensuring safe handling.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClI₂N | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 159-163 °C | [1] |
| CAS Number | 153034-91-4 | [1] |
Synthetic Potential in Agrochemicals
The unique substitution pattern of this compound offers multiple avenues for synthetic elaboration. The differential reactivity of the chloro and iodo groups allows for a range of cross-coupling and substitution reactions, which are fundamental in the synthesis of complex agrochemical molecules. Pyridine-based structures are integral to a wide array of commercial agrochemicals, and this starting material provides a pathway to novel analogs.
Key Reactive Sites and Potential Transformations:
-
Iodo Groups (Positions 3 and 4): The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3 and 4 positions.
-
Suzuki Coupling: Introduction of aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduction of alkynyl groups.
-
Heck Coupling: Introduction of alkenyl groups.
-
Buchwald-Hartwig Amination: Introduction of substituted amino groups.
-
-
Chloro Group (Position 2): The chloro group is less reactive in cross-coupling reactions but can be displaced via nucleophilic aromatic substitution (SNAAr), particularly with strong nucleophiles or under forcing conditions. This site can also be targeted for cross-coupling after the iodo groups have reacted.
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Potential synthetic pathways from this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for key synthetic transformations that could be applied to this compound for the synthesis of agrochemical intermediates. These protocols are based on established methodologies for similar halogenated pyridines.
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at the 4-Position
This protocol describes a method for the selective introduction of an aryl group at the more reactive 4-iodo position.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura cross-coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloro-3-iodopyridine.
Protocol 2: Sonogashira Coupling for the Synthesis of Pyridine-alkyne Derivatives
This protocol outlines the introduction of an alkyne moiety, a common feature in some modern agrochemicals.
Workflow Diagram:
Caption: Workflow for Sonogashira cross-coupling.
Materials:
-
This compound (or a mono-substituted derivative from Protocol 1) (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve the pyridine starting material in anhydrous THF.
-
Add the terminal alkyne and triethylamine to the solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture under a positive pressure of argon.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired alkynylpyridine product.
Logical Relationship for Further Derivatization
The products from the initial selective functionalization can undergo further reactions at the remaining halogenated sites to build molecular complexity, leading to a diverse library of potential agrochemical candidates.
Caption: Stepwise functionalization of this compound.
By employing a systematic and stepwise approach to the functionalization of this compound, researchers can efficiently generate a wide range of novel compounds for biological screening in the quest for new and effective agrochemicals. The protocols and workflows provided herein serve as a foundational guide for initiating such synthetic explorations.
References
Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific applications of 2-chloro-3,4-diiodopyridine in medicinal chemistry is limited. The following application notes and protocols are based on the established reactivity and utility of closely related di- and tri-substituted halopyridines, which are versatile building blocks in drug discovery. These notes serve as a practical guide and a starting point for research and development involving this compound.
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a scaffold and intermediate in medicinal chemistry. The pyridine core is a privileged structure found in numerous FDA-approved drugs. The presence of three halogen atoms—a chlorine at the 2-position and iodine atoms at the 3- and 4-positions—offers multiple points for chemical modification. The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) allows for selective and sequential functionalization, making this molecule an attractive starting material for the synthesis of complex, poly-substituted pyridine derivatives.
Key applications of analogous halopyridines are found in the development of:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme.
-
Antimicrobial Agents: The pyridine scaffold is present in numerous antibacterial and antifungal compounds.
-
Antiviral and Antiparasitic Drugs: Halogenated pyridines serve as key intermediates in the synthesis of various antiviral and antiparasitic agents.
Synthetic Utility and Key Reactions
The primary synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The greater reactivity of the carbon-iodine bonds compared to the carbon-chlorine bond allows for a stepwise functionalization strategy. It is expected that the C4-I bond will be the most reactive, followed by the C3-I bond, and finally the C2-Cl bond under more forcing conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyridines, which are common motifs in kinase inhibitors.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne. Alkynylpyridines are valuable intermediates that can be further elaborated or may themselves possess biological activity.
Buchwald-Hartwig Amination
While the C-Cl bond is less reactive, it can undergo Buchwald-Hartwig amination under specific conditions to introduce nitrogen-based substituents. This is a key transformation for installing groups that can form critical hydrogen bonds with biological targets.
Quantitative Data (Illustrative Examples)
The following tables present illustrative quantitative data based on values reported for derivatives of similar chloro-iodo-pyridines. These are intended to provide a reference for expected outcomes.
Table 1: Illustrative Yields for Sequential Suzuki-Miyaura Coupling
| Step | Coupling Position | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | C4-I | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | C3-I | 3-Aminophenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | Toluene | 110 | 16 | 60-75 |
| 3 | C2-Cl | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | 1,4-Dioxane | 120 | 24 | 40-60 |
Table 2: Illustrative Biological Activity of Potential Derivatives
| Derivative Class | Target | Example IC₅₀ (nM) | Example MIC (µg/mL) |
| Pyrrolo[3,2-c]pyridines | Mycobacterium tuberculosis | - | <1 - 10 |
| 4-Aryl-pyridines | Various Kinases (e.g., VEGFR, EGFR) | 10 - 500 | - |
| 2-Amino-pyridines | Various Kinases (e.g., CDK, Aurora) | 5 - 200 | - |
Experimental Protocols
Proposed Synthesis of this compound
Protocol:
-
To a solution of 2-chloropyridine (1.0 equiv) in a suitable solvent such as oleum, add N-iodosuccinimide (NIS) (2.2 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for Sequential Suzuki-Miyaura Coupling
Step 1: Coupling at the C4-I Position
-
In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the 4-substituted-2-chloro-3-iodopyridine.
Step 2: Coupling at the C3-I Position
-
Follow the procedure for Step 1, using the product from the previous step as the starting material.
-
A more robust catalyst system such as Pd(dppf)Cl₂ with K₃PO₄ as the base may be required.
-
Increase the reaction temperature to 100-110 °C.
General Protocol for Sonogashira Coupling at the C4-I Position
-
To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF), add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Add a degassed base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Diagrams of Synthetic and Biological Pathways
Caption: Sequential functionalization of this compound.
Caption: General mechanism of action for a pyridine-based kinase inhibitor.
Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-diiodopyridine is a versatile and highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms on the pyridine core, allows for programmed and site-selective functionalization through a series of palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C–I > C–Cl) is the cornerstone of its synthetic utility, enabling the sequential introduction of diverse molecular fragments. This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
The strategic functionalization of this compound opens avenues to complex, trisubstituted pyridine derivatives, which are prevalent scaffolds in a wide array of biologically active compounds and functional materials.[1] The protocols and data presented herein are designed to serve as a comprehensive guide for researchers leveraging this platform molecule in their synthetic endeavors.
Reaction Pathways and Methodologies
The synthetic utility of this compound lies in its capacity for sequential functionalization. The general strategy involves an initial coupling at the most reactive C4-I bond, followed by a second coupling at the C3-I bond, and finally, functionalization at the least reactive C2-Cl position. This reactivity hierarchy allows for the controlled and stepwise introduction of three distinct substituents.
Caption: Sequential functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction is primarily used to introduce aryl or heteroaryl substituents, first at the C4 position and subsequently at the C3 and C2 positions.
Comparative Data: Catalytic Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/Ethanol | 110 | 71-83 | Dichloropyridopyrimidine[2] |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | ~88-96 | Polyhalopyridine[3] |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~90 | Dichloropyridine[3] |
| Pd₂(dba)₃ (1.5) / XPhos (3) | XPhos | K₃PO₄ | Toluene | 110 | 78 | 2-Chloropyridine[4] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Using a syringe, add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.[3]
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.[5]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which is instrumental in introducing alkynyl functionalities.[6][7]
Comparative Data: Catalytic Systems for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF/DMF | 25-60 | 85-95 | 2-Chloro-4-iodopyridine |
| Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 80-95 | Dihalopyridines |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | RT | 70-90 | Aryl Bromides[7] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | None | TMP | DMSO | RT | ~97 | Aryl Bromides[8] |
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the C4-iodo position of this compound.[6][9]
Caption: General workflow for Sonogashira coupling.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Reagent Addition: Add degassed THF, followed by triethylamine (2.5 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature for 2-8 hours, or with gentle heating (e.g., 50 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[10] This reaction is typically employed for the functionalization of the C-Cl bond at the C2 position of the pyridine ring, often after the iodo-positions have been functionalized.
Comparative Data: Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 80-110 | 80-95 | 2-Chloro-4-iodopyridine |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 70-90 | Aryl Chlorides[11] |
| Pd(OAc)₂ (1-2) | RuPhos (1.5-3) | K₂CO₃ (2) | t-AmylOH | 110 | 75-95 | Heteroaryl Chlorides |
| Pd-G3-Xantphos (2) | - | K₃PO₄ (2) | Dioxane | 100 | 80-98 | Aryl Chlorides |
Experimental Protocol: Buchwald-Hartwig Amination at the C2-Position
This protocol provides a general method for the amination of a 2-chloropyridine derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the 2-chloropyridine substrate (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to an oven-dried resealable Schlenk tube.
-
Reagent Addition: Add sodium tert-butoxide (1.4 equiv). Seal the tube, remove from the glovebox, and add the amine (1.2 equiv) followed by anhydrous dioxane via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100-110 °C for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] While less commonly reported for this specific substrate, the Heck reaction can be used to introduce vinyl groups at the iodo-positions.
Comparative Data: Catalytic Systems for Heck Reaction
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd(OAc)₂ (1-5) | PPh₃ | Et₃N (1.5) | DMF or MeCN | 80-120 | 60-90 | Aryl Iodides[12] |
| PdCl₂ (2) | None | NaOAc (2) | NMP | 120-140 | 70-85 | Aryl Bromides[12] |
| Pd/C (5) | None | K₂CO₃ (2) | H₂O | 100 | 50-80 | Aryl Halides |
| Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ (2) | Dioxane | 100 | 65-90 | Aryl Halides |
Experimental Protocol: Heck Reaction at the C4-Position
This protocol provides a general procedure for the Heck coupling of an alkene with the C4-iodo position.
Procedure:
-
Reaction Setup: To a pressure vessel, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and a base such as triethylamine (1.5 equiv).
-
Reagent Addition: Add the alkene (1.5 equiv) and a solvent such as DMF or acetonitrile.
-
Reaction: Seal the vessel and heat to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
Catalytic Cycle Visualizations
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Sonogashira catalytic cycle.[9]
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.[10]
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Fume Hood: All palladium-catalyzed reactions should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Many palladium catalysts and ligands are air-sensitive. Proper handling under an inert atmosphere (nitrogen or argon) is crucial.
-
Reagent Handling: Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use. Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Pressure: Reactions performed in sealed vessels at elevated temperatures can build up pressure. Use a blast shield and ensure the vessel is not filled more than two-thirds full.
Summary
This compound is a highly valuable building block for the synthesis of polysubstituted pyridines. The predictable reactivity of its carbon-halogen bonds allows for a sequential and regioselective functionalization strategy using a variety of palladium-catalyzed cross-coupling reactions. The protocols and data provided in this document offer a foundation for researchers to explore the rich chemistry of this versatile intermediate in the development of novel pharmaceuticals and advanced materials. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, will be key to achieving high yields and selectivities for specific substrate combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Sonogashira Coupling Reactions of 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[3][4]
2-Chloro-3,4-diiodopyridine is a valuable synthetic intermediate, offering multiple sites for sequential and regioselective functionalization. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for a stepwise introduction of various substituents.[2] Specifically, the carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in Sonogashira couplings. This application note provides detailed protocols for the selective Sonogashira coupling of this compound, primarily at the more reactive C-4 iodo position, followed by potential coupling at the C-3 iodo position.
Regioselectivity in Sonogashira Coupling of this compound
The Sonogashira coupling of this compound is expected to proceed with high regioselectivity. The reaction will preferentially occur at one of the carbon-iodine bonds before reacting at the carbon-chlorine bond. Between the two C-I bonds at positions 3 and 4, the C-4 position is generally more susceptible to initial coupling due to electronic and steric factors. By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the alkyne, selective mono-alkynylation at the C-4 position can be achieved, yielding 2-chloro-4-alkynyl-3-iodopyridine as the major product. This intermediate can then be used in a subsequent coupling reaction to introduce a different alkyne at the C-3 position.
Typical Reaction Conditions for Sonogashira Coupling of Halopyridines
The following table summarizes typical conditions for the Sonogashira coupling of halopyridines, which are applicable to this compound.
| Component | Examples | Typical Loading (mol%) | Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1-5 | Pd(PPh₃)₄ is often used when a pre-catalyst is not desired. |
| Copper(I) Co-catalyst | CuI | 2-10 | Essential for the classical Sonogashira reaction, though copper-free methods exist. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃ | 2-4 equivalents | Often used in excess and can also serve as a solvent. |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | - | Should be anhydrous and degassed. |
| Temperature | Room Temperature to 100 °C | - | Higher temperatures may be needed for less reactive halides. |
| Reaction Time | 1-24 hours | - | Monitored by TLC or LC-MS. |
Experimental Protocols
Protocol 1: Selective Mono-alkynylation at the C-4 Position
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne at the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) (2-3 equiv)
-
Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-alkynyl-3-iodopyridine.
Protocol 2: Sequential Di-alkynylation at the C-3 Position
This protocol is for the Sonogashira coupling at the C-3 position of a 2-chloro-4-alkynyl-3-iodopyridine intermediate.
Materials:
-
2-Chloro-4-alkynyl-3-iodopyridine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2-4 equiv)
-
Anhydrous and degassed Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 2-chloro-4-alkynyl-3-iodopyridine intermediate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed DMF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the second terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
The following table provides representative examples of Sonogashira coupling with this compound, with expected yields based on similar reactions with other halopyridines.
| Alkyne | Product | Position of Coupling | Expected Yield (%) |
| Phenylacetylene | 2-Chloro-3-iodo-4-(phenylethynyl)pyridine | C-4 | 85-95 |
| 1-Hexyne | 2-Chloro-4-(hex-1-yn-1-yl)-3-iodopyridine | C-4 | 80-90 |
| Ethynyltrimethylsilane | 2-Chloro-3-iodo-4-((trimethylsilyl)ethynyl)pyridine | C-4 | 90-98 |
| 4-Ethynylanisole | 2-Chloro-3-iodo-4-((4-methoxyphenyl)ethynyl)pyridine | C-4 | 82-92 |
| Phenylacetylene (on C-4 product) | 2-Chloro-4-(alkynyl)-3-(phenylethynyl)pyridine | C-3 | 75-85 |
Visualizations
Sequential Sonogashira Coupling Pathway
Caption: Sequential Sonogashira coupling of this compound.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for a Sonogashira coupling reaction.
References
Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-3,4-diiodopyridine as a versatile building block in palladium-catalyzed Stille cross-coupling reactions. This document details the regioselective functionalization of this polysubstituted pyridine, offering protocols and quantitative data to facilitate the synthesis of diverse, substituted pyridine scaffolds. Such scaffolds are integral to a wide array of biologically active molecules and advanced materials.
Introduction to this compound in Drug Discovery and Materials Science
This compound is a strategically functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry and materials science. The differential reactivity of its halogen substituents allows for sequential and regioselective functionalization. This attribute makes it an ideal scaffold for generating libraries of 2,3,4-trisubstituted pyridines, a common core in many biologically active compounds and functional materials. The pyridine motif is prevalent in numerous FDA-approved drugs, where it often plays a crucial role in binding to biological targets.
The primary utility of this compound lies in its versatility in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. Furthermore, studies on similar diiodopyridines suggest a higher reactivity of the iodine at the 4-position compared to the 3-position, enabling selective mono-functionalization. The remaining iodo and chloro groups can then be substituted under different reaction conditions, providing a pathway to fully elaborated pyridine derivatives.
Key Synthetic Applications and Protocols
The Stille coupling reaction is a powerful method for forming carbon-carbon bonds between an organostannane and an organic halide. It is known for its tolerance of a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[1]
Regioselective Stille Coupling at the C-4 Position
The notable difference in reactivity between the two iodine atoms in this compound allows for selective Stille coupling at the 4-position. This regioselectivity is attributed to the electronic and steric environment of the C-I bonds. The iodine at the 4-position is generally more susceptible to oxidative addition to the palladium catalyst.
A typical reaction involves the coupling of this compound with an organotin reagent in the presence of a palladium catalyst and a suitable solvent.
General Reaction Scheme:
Data Presentation: Representative Stille Coupling Reactions
The following table summarizes representative examples of the selective mono-coupling of this compound with various organostannanes at the C-4 position. While the data below is extrapolated from Suzuki-Miyaura coupling reactions on the same substrate, it serves as a strong predictive model for the expected outcomes of Stille couplings, given the similar mechanisms and reactivity patterns.
| Entry | Organostannane (R-SnBu₃) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 20-24 | 85-95 |
| 2 | (Thiophen-2-yl)tributylstannane | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 20-24 | 80-90 |
| 3 | (Furan-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (5) | 1,4-Dioxane | 19-70 | 75-85 |
| 4 | (Pyridin-3-yl)tributylstannane | Pd(PPh₃)₄ (5) | 1,4-Dioxane | 20-24 | 70-80 |
| 5 | Vinyltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 12-18 | 88-98 |
| 6 | (4-Methoxyphenyl)tributylstannane | Pd(PPh₃)₄ (5) | DMF | 20-24 | 82-92 |
Note: Yields are representative and can vary based on the specific substrate, reaction conditions, and scale.
Experimental Protocols
General Protocol for Regioselective Stille Coupling at the C-4 Position
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for a Specific Example: Synthesis of 2-Chloro-3-iodo-4-(thiophen-2-yl)pyridine
Materials:
-
This compound (378 mg, 1.0 mmol)
-
(Thiophen-2-yl)tributylstannane (411 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Anhydrous Argon
Procedure:
-
In a flame-dried 50 mL Schlenk flask, dissolve this compound in anhydrous 1,4-dioxane under an argon atmosphere.
-
Add Pd(PPh₃)₄ to the solution.
-
Add (thiophen-2-yl)tributylstannane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of KF.
-
Stir the resulting mixture vigorously for 1 hour, then extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the desired 2-chloro-3-iodo-4-(thiophen-2-yl)pyridine.
Mandatory Visualizations
Stille Coupling Catalytic Cycle
References
Introduction: The Strategic Value of Polysubstituted Pyridines
An advanced guide to the strategic functionalization of 2-chloro-3,4-diiodopyridine, focusing on achieving high regioselectivity in the Suzuki-Miyaura cross-coupling reaction.
Polysubstituted pyridine scaffolds are integral to modern drug discovery and materials science, forming the core of numerous biologically active molecules and functional materials.[1][2][3] this compound is a powerful and versatile building block, offering three distinct halogenated sites for sequential and controlled functionalization. The primary challenge and opportunity in its use lies in achieving high regioselectivity in cross-coupling reactions.
This guide provides a detailed examination of the Suzuki-Miyaura coupling of this compound, with a focus on the principles and protocols for selectively targeting the C4-iodo position. This selective first coupling leaves the C3-iodo and C2-chloro positions available for subsequent transformations, enabling a modular and efficient pathway to complex, trisubstituted pyridine derivatives.[1][4]
The Principle of Regioselectivity: A Hierarchy of Reactivity
The success of a sequential cross-coupling strategy hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[5] The reactivity of this step follows a well-established hierarchy based on bond dissociation energies: C–I > C–Br > C–Cl .[4][6][7]
For this compound, this principle dictates a clear order of reaction:
-
Position C4 (Iodo): This is the most reactive site. The C4-I bond is the most labile and is electronically activated, making it the preferred site for initial oxidative addition under standard Suzuki-Miyaura conditions.[1]
-
Position C3 (Iodo): The C3-I bond is the second most reactive site. It can be targeted for a subsequent coupling reaction under slightly more forcing conditions after the C4 position has been functionalized.[1]
-
Position C2 (Chloro): The C-Cl bond is the most robust and least reactive. Its functionalization requires significantly harsher conditions or specialized catalytic systems, ensuring it remains intact during the initial iodine-selective couplings.[8][9]
Caption: Reactivity hierarchy enabling sequential Suzuki coupling.
The Catalytic Cycle: Mechanism of Action
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][10][11] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C4-I) of this compound. This irreversible step forms a square planar Pd(II) complex and is typically the rate-determining step of the overall cycle.[5]
-
Transmetalation: The boronic acid, activated by a base, forms a boronate species. This species then transfers its organic group (R²) to the Pd(II) complex, displacing the iodide and forming a new diorganopalladium(II) intermediate. The choice of base is critical for this step to proceed efficiently.[12]
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the coordination sphere, forming the new C-C bond of the product (2-chloro-4-aryl-3-iodopyridine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[13]
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Applications of 2-Chloro-3,4-diiodopyridine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-diiodopyridine is a highly functionalized heterocyclic building block with significant potential in organic synthesis, particularly in the construction of complex, multi-substituted pyridine scaffolds. The distinct electronic properties and differential reactivity of its three halogen substituents (two iodine and one chlorine atom) make it an ideal substrate for sequential and site-selective cross-coupling reactions. This allows for the controlled and programmed introduction of various functional groups, providing a powerful tool for the synthesis of novel compounds in medicinal chemistry and materials science.
The reactivity of the halogens in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl. This inherent reactivity difference is the cornerstone of the synthetic utility of this compound, enabling selective functionalization at the more reactive C-I bonds while leaving the C-Cl bond intact for subsequent transformations. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.
Synthesis of this compound
A one-pot synthesis from readily available 2-chloropyridine provides access to this compound in moderate yields. The reaction proceeds via a Directed ortho-Metallation (DoM) followed by a Halogen Dance (HD) mechanism.[1]
Protocol 1: One-Pot Synthesis of this compound[1]
Materials:
-
2-Chloropyridine
-
n-Butyllithium (or n-hexyllithium)
-
Diisopropylamine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
-
Low-temperature cooling bath (-78 °C)
Procedure:
-
Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
To this LDA solution, add 2-chloropyridine dropwise at -78 °C and stir the mixture for a specified time to ensure the formation of the 3-lithio intermediate.
-
In a separate flask, prepare a solution of iodine in anhydrous THF.
-
Add the iodine solution to the reaction mixture at -78 °C. This results in the formation of 2-chloro-3-iodopyridine.
-
A subsequent directed lithiation and halogen dance, followed by a final electrophilic attack with iodine, affords the desired this compound.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography to yield this compound (26-28% yield).
Logical Relationship: Synthesis Pathway
Applications in Cross-Coupling Reactions
The primary application of this compound lies in its use as a scaffold for building complex molecules through sequential palladium-catalyzed cross-coupling reactions. The C-I bonds are significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 4- and 3-positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. With this compound, this reaction can be performed sequentially, first at the more reactive C-4 iodo position, followed by the C-3 iodo position, and finally at the C-2 chloro position under more forcing conditions.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask and standard inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, base, and palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture with vigorous stirring (e.g., at 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-chloro-4-aryl/heteroaryl-3-iodopyridine.
Procedure:
-
Following the synthesis of the mono-coupled product (Protocol 2), this intermediate can be subjected to a second Suzuki-Miyaura coupling.
-
The 2-chloro-4-aryl/heteroaryl-3-iodopyridine is reacted with a different (or the same) aryl- or heteroarylboronic acid under similar conditions as Protocol 2, potentially with a more active catalyst or higher temperature to facilitate coupling at the C-3 position.
-
Work-up and purification are performed as described previously to yield the 2-chloro-3,4-diaryl/heteroarylpyridine.
Experimental Workflow: Sequential Suzuki-Miyaura Coupling
Table 1: Quantitative Data for Mono- and Di-Suzuki-Miyaura Coupling of this compound [1]
| Entry | Coupling Partner (Boronic Acid) | Product | Yield (%) |
| 1 | Pyridin-3-ylboronic acid | 2-Chloro-3-iodo-4-(pyridin-3-yl)pyridine | 65 |
| 2 | Pyridin-4-ylboronic acid | 2-Chloro-3-iodo-4-(pyridin-4-yl)pyridine | 72 |
| 3 | 2-Fluoropyridin-4-ylboronic acid | 2-Chloro-4-(2-fluoropyridin-4-yl)-3-iodopyridine | 57 |
| 4 | Pyridin-3-ylboronic acid (twofold) | 2-Chloro-3,4-di(pyridin-3-yl)pyridine | 64 |
| 5 | Pyridin-4-ylboronic acid (twofold) | 2-Chloro-3,4-di(pyridin-4-yl)pyridine | 52 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl groups, which are valuable handles for further synthetic transformations. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-4 and C-3 positions.
Materials:
-
This compound (or a mono-arylated intermediate)
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask and standard inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and base, followed by the this compound derivative and the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
A two-step Sonogashira/Suzuki-Miyaura reaction sequence has been successfully employed to synthesize 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine from this compound in a 48% overall yield.[1]
Logical Relationship: Sonogashira/Suzuki-Miyaura Sequence
Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the this compound and the solvent.
-
Finally, add the amine to the reaction mixture.
-
Seal the flask and heat with vigorous stirring (e.g., at 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, i-Pr₂NH | THF, DMF | Room Temp. - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of highly substituted pyridine derivatives. Its differential halogen reactivity allows for a programmed, site-selective introduction of aryl, heteroaryl, alkynyl, and amino functionalities through a variety of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the full synthetic potential of this reagent in the development of novel molecules for pharmaceutical and materials science applications. Careful optimization of reaction conditions for each specific substrate is recommended to achieve the highest yields and selectivities.
References
Application Notes and Protocols for 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3,4-diiodopyridine as a versatile building block for the synthesis of highly substituted pyridine scaffolds. This document details its synthesis and application in sequential palladium-catalyzed cross-coupling reactions, offering specific protocols and quantitative data to facilitate the generation of diverse molecular architectures valuable in medicinal chemistry and materials science.
Chemical Properties and Reactivity
This compound is a polyhalogenated pyridine with the molecular formula C₅H₂ClI₂N and a molecular weight of 365.34 g/mol . It is a solid with a melting point of 159-163 °C. The key feature of this molecule is the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond, allowing for selective and sequential functionalization. This reactivity hierarchy (I > Cl) enables the stepwise introduction of different substituents at the 3-, 4-, and subsequently 2-positions of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂ClI₂N |
| Molecular Weight | 365.34 g/mol |
| CAS Number | 153034-91-4 |
| Appearance | Solid |
| Melting Point | 159-163 °C |
Synthesis of this compound
A one-pot synthesis from 2-chloropyridine has been reported, proceeding via a Directed ortho Metallation (DoM) followed by a Halogen Dance (HD) mechanism.
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: To a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78 °C, add 2-chloropyridine.
-
First Iodination: After stirring, add a solution of iodine in THF. This initially forms 2-chloro-3-iodopyridine.
-
Halogen Dance and Second Iodination: Add a second equivalent of LDA to induce a "halogen dance," leading to an isomeric lithiated intermediate, which is then quenched with another equivalent of iodine.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, dried, and purified by column chromatography.
This one-pot procedure yields this compound in 26-28% yield.
Applications in Sequential Cross-Coupling Reactions
The primary utility of this compound lies in its capacity for sequential functionalization, enabling the synthesis of tri-substituted pyridines. The general strategy involves an initial coupling at one of the iodo positions, followed by a second coupling at the remaining iodo position, and a final coupling or substitution at the less reactive chloro position.
Selective Mono-Suzuki-Miyaura Coupling
Suzuki-Miyaura cross-coupling reactions can be performed selectively at one of the iodo positions using various heteroarylboronic acids.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired heteroarylboronic acid (1.1 equiv.), and a suitable base (e.g., potassium carbonate, 2.0 equiv.).
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Reaction Conditions: Add a degassed solvent system (e.g., toluene/ethanol/water mixture). Heat the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 2: Representative Yields for Mono-Suzuki-Miyaura Coupling of this compound
| Heteroarylboronic Acid | Product | Yield (%) |
| Pyridin-3-ylboronic acid | 2-Chloro-4-(pyridin-3-yl)-3-iodopyridine | 75 |
| Thiophen-2-ylboronic acid | 2-Chloro-4-(thiophen-2-yl)-3-iodopyridine | 81 |
| Furan-2-ylboronic acid | 2-Chloro-4-(furan-2-yl)-3-iodopyridine | 66 |
Sequential Sonogashira/Suzuki-Miyaura Coupling
A two-step sequence of Sonogashira coupling followed by Suzuki-Miyaura coupling allows for the synthesis of highly functionalized, unsymmetrical pyridines.
Step 1: Sonogashira Coupling
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 2.2 equiv.).
-
Reaction and Work-up: Stir the reaction at room temperature until completion. After work-up, the crude product, 2-chloro-3,4-bis(phenylethynyl)pyridine, is obtained.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: The crude product from the Sonogashira reaction is dissolved in a suitable solvent system (e.g., toluene/ethanol/water).
-
Reagent Addition: Add the heteroarylboronic acid (e.g., 6-fluoropyridin-3-yl-3-boronic acid) and a base (e.g., potassium carbonate).
-
Catalyst and Reaction: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and heat the mixture.
-
Purification: After work-up, the final product is purified by chromatography.
This two-step sequence has been reported to yield 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine in a 48% overall yield.
General Reaction Mechanisms
The selective functionalization of this compound is governed by the principles of palladium-catalyzed cross-coupling reactions. The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
In the context of this compound, 'R¹-X' would be one of the C-I bonds of the pyridine ring. The greater reactivity of the C-I bond compared to the C-Cl bond ensures that oxidative addition occurs preferentially at the iodo-substituted positions.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
These application notes demonstrate that this compound is a highly valuable building block for the construction of complex, multi-substituted pyridines. The differential reactivity of its halogen atoms allows for a modular and powerful synthetic strategy, making it a key intermediate for applications in drug discovery and materials science.
Application Notes and Protocols for the Regioselective Functionalization of 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3,4-diiodopyridine is a highly versatile trifunctional heterocyclic building block, offering a platform for the synthesis of complex, polysubstituted pyridine derivatives. The distinct electronic and steric properties of the three halogen substituents—chlorine at the 2-position and iodine at the 3- and 4-positions—allow for a programmed and regioselective functionalization sequence. This document provides detailed application notes and experimental protocols for the strategic, regioselective functionalization of this compound, primarily through palladium-catalyzed cross-coupling reactions. The methodologies outlined herein are essential for the synthesis of novel compounds in medicinal chemistry, materials science, and agrochemical research.
The principle of regioselectivity in the functionalization of this compound is predicated on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-Cl. Consequently, the carbon-iodine bonds are significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine bond. Furthermore, the iodine at the 4-position is generally more reactive than the iodine at the 3-position due to steric and electronic factors. This reactivity hierarchy allows for a stepwise functionalization, typically commencing at the C4-position, followed by the C3-position, and concluding with the C2-position.
Regioselective Functionalization Strategy
The typical functionalization pathway for this compound involves a three-step sequence of palladium-catalyzed cross-coupling reactions. This iterative approach enables the introduction of three distinct functionalities with high regiocontrol.
Caption: Sequential functionalization workflow of this compound.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron species and an organic halide. For this compound, this reaction can be performed sequentially to introduce aryl or heteroaryl moieties at the C4 and C3 positions.
Application Notes:
-
Regioselectivity: The first Suzuki-Miyaura coupling occurs selectively at the C4-iodo position under standard conditions due to its higher reactivity.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation. Other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] can also be employed.
-
Base: An aqueous solution of a mild inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is typically used.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane and water, is generally effective.
-
Iterative Couplings: After the initial C4-functionalization, a second Suzuki-Miyaura coupling can be performed at the C3-iodo position. To achieve a double coupling in one pot, an excess of the boronic acid and prolonged reaction times are often necessary. Functionalization of the C2-chloro position requires more forcing conditions.
Experimental Protocols:
Protocol 1: Regioselective Monofunctionalization at C4 (Suzuki-Miyaura Coupling)
Caption: Experimental workflow for C4-selective Suzuki-Miyaura coupling.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with a dry, inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add a degassed 2 M aqueous solution of sodium carbonate (3.0 equiv.) followed by degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-3-iodo-4-(hetero)arylpyridine.
Protocol 2: Iterative Difunctionalization at C4 and C3 (Suzuki-Miyaura Coupling)
This protocol can be performed as a one-pot or a stepwise procedure. For the stepwise approach, the monofunctionalized product from Protocol 1 is isolated and subjected to a second Suzuki-Miyaura coupling. For a one-pot procedure:
-
Follow steps 1-3 of Protocol 1, but use 2.5-3.0 equivalents of the boronic acid.
-
Heat the reaction mixture to reflux and monitor the reaction until the starting material and the mono-substituted intermediate are consumed (typically 24-70 hours).
-
Follow steps 5 and 6 of Protocol 1 for work-up and purification to yield the 2-chloro-3,4-di(hetero)arylpyridine.
Data Presentation:
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-3-iodo-4-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-iodo-4-(4-methoxyphenyl)pyridine | 82 |
| 3 | Thiophen-2-ylboronic acid | 2-Chloro-3-iodo-4-(thiophen-2-yl)pyridine | 78 |
| 4 | Pyridin-3-ylboronic acid | 2-Chloro-3-iodo-4-(pyridin-3-yl)pyridine | 75 |
| 5 | Phenylboronic acid (2.5 equiv) | 2-Chloro-3,4-diphenylpyridine | 64 |
| 6 | Pyridin-3-ylboronic acid (2.5 equiv) | 2-Chloro-3,4-di(pyridin-3-yl)pyridine | 47 |
Yields are representative and may vary based on reaction scale and specific conditions.
II. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental for introducing alkynyl functionalities onto the pyridine core, which can serve as versatile handles for further transformations.
Application Notes:
-
Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction occurs preferentially at the C4-iodo position.
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]) and a copper(I) co-catalyst (e.g., copper(I) iodide [CuI]).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required and often serves as the solvent or a co-solvent.
-
Reaction Conditions: The reaction is typically carried out under mild conditions, often at room temperature.
Experimental Protocol:
Protocol 3: Regioselective Monofunctionalization at C4 (Sonogashira Coupling)
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.06 equiv.).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-alkynyl-3-iodopyridine.
Data Presentation:
Table 2: Regioselective Sonogashira Coupling of this compound
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-3-iodo-4-(phenylethynyl)pyridine | 90 |
| 2 | Ethynyltrimethylsilane | 2-Chloro-3-iodo-4-((trimethylsilyl)ethynyl)pyridine | 88 |
| 3 | 1-Hexyne | 2-Chloro-4-(hex-1-yn-1-yl)-3-iodopyridine | 85 |
| 4 | Propargyl alcohol | 3-(2-Chloro-3-iodopyridin-4-yl)prop-2-yn-1-ol | 80 |
Yields are representative and may vary based on reaction scale and specific conditions.
III. Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. It is known for its tolerance of a wide variety of functional groups.
Application Notes:
-
Regioselectivity: The reaction will proceed with high regioselectivity at the C4-iodo position.
-
Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used catalysts.
-
Additives: The addition of a copper(I) salt, such as CuI, can sometimes accelerate the reaction.
-
Stannanes: Organostannanes are toxic and require careful handling. Stoichiometric or a slight excess of the organostannane is typically used.
Experimental Protocol:
Protocol 4: Regioselective Monofunctionalization at C4 (Stille Coupling)
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) and the organostannane (1.1 equiv.) in anhydrous and degassed DMF.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) and CuI (0.1 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and dilute with ethyl acetate. Wash with water and brine. A wash with an aqueous solution of potassium fluoride (KF) can help to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation:
Table 3: Regioselective Stille Coupling of this compound (Illustrative)
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 2-Chloro-3-iodo-4-phenylpyridine | 80-90 |
| 2 | Tributyl(vinyl)stannane | 2-Chloro-3-iodo-4-vinylpyridine | 75-85 |
| 3 | (Thiophen-2-yl)trimethylstannane | 2-Chloro-3-iodo-4-(thiophen-2-yl)pyridine | 70-80 |
Yields are illustrative and based on typical Stille couplings of iodo-pyridines.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for the introduction of amine functionalities at the less reactive C2-chloro position, often after the C4 and C3 positions have been functionalized.
Application Notes:
-
Regioselectivity: While amination can occur at the iodo positions, it is most strategically employed at the C2-chloro position after functionalization of the more reactive sites. More forcing conditions are generally required for the C-Cl bond activation.
-
Catalyst System: A palladium precatalyst in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is typically required for the amination of aryl chlorides.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is necessary.
Experimental Protocol:
Protocol 5: Functionalization at C2 (Buchwald-Hartwig Amination)
Caption: Experimental workflow for C2-selective Buchwald-Hartwig amination.
-
Reaction Setup: To a Schlenk tube, add the 2-chloro-3,4-disubstituted pyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.08 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation:
Table 4: Buchwald-Hartwig Amination of 2-Chloro-3,4-disubstituted Pyridines (Illustrative)
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 2-(Morpholin-4-yl)-3,4-disubstituted-pyridine | 70-85 |
| 2 | Aniline | N-Phenyl-3,4-disubstituted-pyridin-2-amine | 65-80 |
| 3 | Benzylamine | N-Benzyl-3,4-disubstituted-pyridin-2-amine | 70-85 |
Yields are illustrative and based on typical Buchwald-Hartwig aminations of 2-chloropyridines.
Application Notes and Protocols for the Site-Selective Coupling of 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the site-selective functionalization of 2-chloro-3,4-diiodopyridine, a versatile building block in medicinal chemistry and materials science. The presence of three distinct halogen atoms allows for a stepwise and regioselective introduction of various substituents through palladium-catalyzed cross-coupling reactions.
Principle of Site Selectivity
The site-selective coupling of this compound is governed by the differential reactivity of the carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity is C-I > C-Br > C-Cl. In the case of this compound, both iodo-substituents are more reactive than the chloro-substituent. Fine-tuning of reaction conditions can allow for selective coupling at the C4-I bond, followed by the C3-I bond, and finally at the C2-Cl bond.[1][2] This hierarchical reactivity enables the sequential introduction of different functionalities, leading to the synthesis of complex 2,3,4-trisubstituted pyridine derivatives.[3]
Data Presentation: Site-Selective Suzuki-Miyaura Coupling
The following table summarizes the results for the initial site-selective Suzuki-Miyaura coupling at the C4 position of this compound with various heteroarylboronic acids.
| Entry | Boronic Acid | Product | Catalyst System | Yield (%) |
| 1 | Pyridin-3-ylboronic acid | 2-Chloro-3-iodo-4-(pyridin-3-yl)pyridine | Pd(PPh₃)₄ | 78 |
| 2 | Pyridin-4-ylboronic acid | 2-Chloro-3-iodo-4-(pyridin-4-yl)pyridine | Pd(PPh₃)₄ | 85 |
| 3 | 6-Fluoropyridin-3-ylboronic acid | 2-Chloro-4-(6-fluoropyridin-3-yl)-3-iodopyridine | Pd(PPh₃)₂Cl₂ | 65 |
| 4 | Thiophen-2-ylboronic acid | 2-Chloro-3-iodo-4-(thiophen-2-yl)pyridine | Pd(PPh₃)₄ | 72 |
Data sourced from iterative Suzuki-Miyaura cross-couplings of this compound.[3]
Experimental Protocols
The following are detailed protocols for the site-selective coupling of this compound. These protocols are based on established methodologies and can be adapted for specific substrates and scales.
Protocol for Site-Selective Suzuki-Miyaura Coupling at C4
This protocol describes the mono-arylation at the C4 position of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).
-
Seal the flask and purge with a gentle stream of nitrogen or argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) to the flask against a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-chloro-4-aryl-3-iodopyridine.
Protocol for Site-Selective Sonogashira Coupling
This protocol outlines a method for the mono-alkynylation at the C4 position of this compound. A two-step Sonogashira/Suzuki-Miyaura reaction sequence has been reported starting from this compound, indicating the feasibility of a selective mono-Sonogashira coupling.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equivalents)
-
Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) under an inert atmosphere.
-
Add the anhydrous and degassed solvent (5 mL) followed by triethylamine (2.5 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-chloro-4-alkynyl-3-iodopyridine.
Protocol for Site-Selective Buchwald-Hartwig Amination
This protocol provides a general method for the mono-amination at the C4 position of this compound. The higher reactivity of the C-I bond compared to the C-Cl bond should favor selective amination at one of the iodo-positions.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry Schlenk flask.
-
Add the anhydrous solvent (2 mL) and stir for 10 minutes to form the catalyst complex.
-
In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).
-
Transfer the pre-formed catalyst solution to the flask containing the reagents via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the product with ethyl acetate or dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-amino-2-chloro-3-iodopyridine derivative.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows described in these application notes.
Caption: Reactivity hierarchy for site-selective coupling.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Overview of site-selective coupling reactions.
References
Synthesis of Trisubstituted Pyridines from 2-Chloro-3,4-diiodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted pyridines utilizing 2-Chloro-3,4-diiodopyridine as a versatile starting material. The differential reactivity of the halogen substituents allows for a regioselective and sequential functionalization through various palladium-catalyzed cross-coupling reactions, offering a modular approach to complex pyridine derivatives of interest in medicinal chemistry and materials science.
Introduction
This compound is a valuable building block for the synthesis of highly substituted pyridine scaffolds. The inherent reactivity hierarchy of its carbon-halogen bonds under palladium catalysis is C(4)-I > C(3)-I > C(2)-Cl. This differential reactivity enables a stepwise functionalization strategy, allowing for the selective introduction of different substituents at the C4, C3, and C2 positions of the pyridine ring. This document outlines protocols for sequential Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions to achieve diverse trisubstituted pyridines.
Reaction Pathways and Methodologies
The synthesis of 2,3,4-trisubstituted pyridines from this compound typically follows a three-step sequential cross-coupling strategy. The most reactive C4-I bond is addressed first, followed by the C3-I bond, and finally the least reactive C2-Cl bond.
Caption: Sequential functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction can be performed sequentially to introduce different aryl or heteroaryl moieties.
Experimental Protocols
Protocol 1: Mono-Suzuki Coupling at the C4-Position
This protocol describes the selective coupling of an arylboronic acid at the C4 position of this compound.
Caption: General workflow for mono-Suzuki coupling at C4.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to reflux and stir for 20-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Di-Suzuki Coupling at the C3-Position
This protocol is for the subsequent coupling at the C3 position of the 2-chloro-3-iodo-4-substituted-pyridine intermediate.
-
The same procedure as Protocol 1 can be followed, using the mono-coupled product as the starting material and a second arylboronic acid. Reaction times may vary.
Protocol 3: Tri-Suzuki Coupling at the C2-Position
The coupling at the less reactive C2-Cl bond requires more forcing conditions.
Materials:
-
2-Chloro-3,4-disubstituted-pyridine
-
Arylboronic acid (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (catalytic amount)
-
Sodium carbonate (Na₂CO₃) (2.5 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the general setup as in Protocol 1, using the di-coupled product and the specified catalyst and solvent system.
-
Heat the mixture to reflux and stir for an extended period (e.g., 48-72 hours), monitoring for the consumption of the starting material.
-
Follow the work-up and purification procedure as outlined in Protocol 1.
Quantitative Data for Suzuki-Miyaura Couplings
The following table summarizes representative yields for the sequential Suzuki-Miyaura coupling of this compound with various boronic acids.
| Step | Product | R¹ | R² | R³ | Yield (%) |
| Mono-Coupling (C4) | 2-Chloro-3-iodo-4-(R¹)-pyridine | 2-Fluoropyridin-4-yl | - | - | 75 |
| Thiophen-3-yl | - | - | 68 | ||
| Di-Coupling (C3) | 2-Chloro-4-(R¹)-3-(R²)-dipyridine | 2-Fluoropyridin-4-yl | 6-Fluoropyridin-3-yl | - | 82 |
| Thiophen-3-yl | 2-Methoxyphenyl | - | 45 | ||
| Tri-Coupling (C2) | 2-(R³)-3-(R²)-4-(R¹)-tripyridine | 2-Fluoropyridin-4-yl | 6-Fluoropyridin-3-yl | 2-Aminopyrimidin-5-yl | 23 |
| Thiophen-3-yl | 2-Methoxyphenyl | Phenyl | 51 |
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkynyl substituents. This reaction is typically performed on the most reactive C-I bonds.
Experimental Protocol: Mono-Sonogashira Coupling at the C4-Position
This protocol describes a general method for the selective coupling of a terminal alkyne at the C4 position.
Caption: General workflow for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)
-
Copper(I) iodide (CuI) (catalytic amount)
-
Amine base (e.g., triethylamine, Et₃N) (2-3 equivalents)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at a suitable temperature (room temperature to 60 °C) until completion (monitor by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
A two-step Sonogashira/Suzuki-Miyaura reaction sequence has been reported to yield 5-[3,4-bis(2-phenylethynyl)pyridin-2-yl]-2-fluoropyridine from this compound, phenylacetylene, and 6-fluoropyridin-3-yl-3-boronic acid in a 48% overall yield.
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.
Experimental Protocol: Mono-Stille Coupling at the C4-Position
This is a general protocol for the selective Stille coupling at the C4-position.
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (catalytic amount)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask, dissolve this compound and the palladium catalyst in the anhydrous solvent under an inert atmosphere.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress.
-
After completion, cool the reaction and dilute with an organic solvent.
-
Wash the mixture with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Perform a standard aqueous work-up and purify by column chromatography.
Representative Data for Cross-Coupling Reactions on Halogenated Pyridines
The following table provides a general overview of conditions and expected yields for different cross-coupling reactions on iodo- and chloro-pyridines, which can be adapted for this compound.
| Coupling Reaction | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| Suzuki-Miyaura (C-I) | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 | 70-90 |
| Suzuki-Miyaura (C-Cl) | PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 40-60 |
| Sonogashira (C-I) | Pd(PPh₃)₄ (2-5) | PPh₃ | Et₃N (2-3) | THF/DMF | RT - 60 | 60-85 |
| Stille (C-I) | Pd₂(dba)₃ (2) | P(furyl)₃ | - | Toluene | 100 | 65-85 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions. Optimization may be required for each specific transformation.
Conclusion
This compound serves as an excellent platform for the modular synthesis of 2,3,4-trisubstituted pyridines. The predictable regioselectivity of palladium-catalyzed cross-coupling reactions allows for a systematic and controlled introduction of various functionalities. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and materials science to access a wide array of novel and complex pyridine derivatives.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the field of kinase inhibition. The strategic functionalization of the pyridine ring allows for the precise orientation of substituents to interact with the ATP-binding site of kinases, leading to potent and selective inhibition. 2-Chloro-3,4-diiodopyridine is a versatile, albeit not widely documented, starting material for the synthesis of polysubstituted pyridine derivatives. Its unique arrangement of halogen atoms with differential reactivity—two iodine atoms at positions 3 and 4, and a chlorine atom at position 2—presents an opportunity for sequential and regioselective functionalization. This allows for the systematic exploration of the chemical space around the pyridine core to optimize kinase inhibitory activity and other pharmacological properties.
This document provides detailed application notes and proposed protocols for the synthesis of kinase inhibitors starting from this compound. The methodologies described herein are based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, followed by nucleophilic aromatic substitution.
Strategic Approach to Synthesis
The synthetic strategy hinges on the differential reactivity of the carbon-halogen bonds. Generally, the order of reactivity in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This allows for a stepwise approach to introduce different substituents at the 3, 4, and 2-positions of the pyridine ring. The two iodine atoms offer sites for initial diversification, followed by the substitution of the less reactive chlorine atom, which often requires more forcing reaction conditions. This sequential approach is highly valuable in the construction of libraries of analogues for structure-activity relationship (SAR) studies.
Target Kinase Family: A Hypothetical Case Study
For the purpose of these application notes, we will focus on the hypothetical synthesis of inhibitors targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers. Many potent JAK inhibitors feature a substituted pyridine or pyrimidine core that interacts with the hinge region of the kinase domain.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized compounds to illustrate the structure-activity relationship.
Table 1: Suzuki Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid (R1) | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-iodo-3-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-4-iodo-3-(4-methoxyphenyl)pyridine | 82 |
| 3 | 3-Aminophenylboronic acid | 3-(2-Chloro-4-iodopyridin-3-yl)aniline | 78 |
| 4 | Pyrazole-4-boronic acid | 2-Chloro-4-iodo-3-(1H-pyrazol-4-yl)pyridine | 75 |
Table 2: Sonogashira Coupling of 2-Chloro-4-iodo-3-arylpyridine Derivatives
| Entry | Starting Material (from Table 1) | Alkyne (R2) | Product | Yield (%) |
| 1 | 2-Chloro-4-iodo-3-phenylpyridine | Ethynylbenzene | 2-Chloro-3-phenyl-4-(phenylethynyl)pyridine | 70 |
| 2 | 2-Chloro-4-iodo-3-(4-methoxyphenyl)pyridine | Propargyl alcohol | 3-(2-Chloro-3-(4-methoxyphenyl)pyridin-4-yl)prop-2-yn-1-ol | 65 |
| 3 | 2-Chloro-4-iodo-3-(1H-pyrazol-4-yl)pyridine | Cyclopropylethyne | 2-Chloro-4-(cyclopropylethynyl)-3-(1H-pyrazol-4-yl)pyridine | 68 |
Table 3: Amination and Kinase Inhibitory Activity of 2,3,4-Trisubstituted Pyridines
| Compound ID | R1 (at C3) | R2 (at C4) | R3 (at C2) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
| KIN-001 | Phenyl | Phenylethynyl | -NH2 | 150 | 120 | 250 |
| KIN-002 | 4-Methoxyphenyl | Propargyl alcohol | -NHMe | 80 | 75 | 150 |
| KIN-003 | 1H-Pyrazol-4-yl | Cyclopropylethynyl | -NH-cPr | 25 | 15 | 30 |
| KIN-004 | 1H-Pyrazol-4-yl | Cyclopropylethynyl | -N(Me)2 | 35 | 20 | 45 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol describes the selective reaction at one of the iodo-positions. Due to the electronic environment, selective reaction at C3 or C4 can be influenced by the steric hindrance of the substituents and the catalyst system. For this hypothetical protocol, we assume selectivity at the C3 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)
-
Cesium carbonate (Cs2CO3) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), the arylboronic acid (1.1 mmol), Pd(dppf)Cl2 (0.03 mmol), and Cs2CO3 (2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-iodo-3-arylpyridine.
Protocol 2: Sonogashira Coupling at the C4-Position
This protocol describes the subsequent functionalization of the remaining iodo-position.
Materials:
-
2-Chloro-4-iodo-3-arylpyridine (from Protocol 1)
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add the 2-chloro-4-iodo-3-arylpyridine (1 mmol), Pd(PPh3)2Cl2 (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed DMF (5 mL) and TEA (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This protocol describes the final amination step at the chloro-position.
Materials:
-
2-Chloro-3-aryl-4-alkynylpyridine (from Protocol 2)
-
Amine (3 equivalents)
-
Potassium carbonate (K2CO3) (2 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, dissolve the 2-chloro-3-aryl-4-alkynylpyridine (1 mmol) in DMF (5 mL).
-
Add the desired amine (3 mmol) and K2CO3 (2 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC or column chromatography to yield the final kinase inhibitor.
Visualizations
Signaling Pathway
Troubleshooting & Optimization
Avoiding side reactions with 2-Chloro-3,4-diiodopyridine
Welcome to the technical support center for 2-Chloro-3,4-diiodopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the experimental use of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three halogenated positions that can participate in reactions, particularly palladium-catalyzed cross-coupling reactions. The reactivity of these sites generally follows the order of the carbon-halogen bond strength: C-I > C-Cl. Therefore, the two iodine atoms are significantly more reactive than the chlorine atom. Between the two iodo groups, the C4-iodine is generally more reactive than the C3-iodine due to electronic effects and reduced steric hindrance.
Q2: What are the most common applications of this compound?
A2: This compound is primarily used as a building block in organic synthesis, particularly for the preparation of polysubstituted pyridine derivatives. Its multiple reactive handles allow for sequential and site-selective functionalization, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and materials science.
Q3: How should I store and handle this compound?
A3: Like many halogenated organic compounds, this compound should be stored in a cool, dry, and dark place to maintain its integrity. It is sensitive to light and should be handled in a well-ventilated area.
Q4: What are the expected side reactions when using this compound in cross-coupling reactions?
A4: The most common side reactions involve lack of selectivity, leading to mixtures of mono- and di-substituted products. Other potential side reactions include hydrodehalogenation (replacement of a halogen with hydrogen) and homocoupling of the coupling partner. The specific side products will depend on the reaction conditions, including the catalyst, ligand, base, and solvent used.
Troubleshooting Guides
Issue 1: Poor Selectivity in Mono-functionalization Reactions
Problem: My reaction is producing a mixture of products functionalized at the C3 and C4 positions, or a significant amount of di-substituted product, when I am targeting mono-substitution at the C4 position.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficiently Selective Catalyst System | The choice of palladium catalyst and ligand is crucial for controlling selectivity. For enhanced selectivity at the C4 position, consider using bulky phosphine ligands that can differentiate between the steric environments of the C3 and C4 positions. |
| Reaction Temperature is Too High | Higher temperatures can lead to the reaction of the less reactive C3-iodo group, resulting in di-substitution. Try lowering the reaction temperature to favor the more reactive C4 position. |
| Incorrect Stoichiometry | Using an excess of the coupling partner can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner for mono-substitution. |
| Prolonged Reaction Time | Extended reaction times can allow for the slower reaction at the C3 position to occur. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized. |
Issue 2: Low Yield of the Desired Product
Problem: The overall yield of my cross-coupling reaction is low, with a significant amount of starting material remaining or decomposition observed.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Inefficient Base | The choice of base is critical for the efficiency of the catalytic cycle. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific reaction. The base should be finely ground and dried before use. |
| Poor Solubility of Reagents | The insolubility of starting materials or intermediates can hinder the reaction. Choose a solvent system in which all components are soluble at the reaction temperature. A mixture of solvents (e.g., Dioxane/water, Toluene/water) is often effective. |
| Hydrodehalogenation | This side reaction can be promoted by certain phosphine ligands and the presence of water or other protic species. Using anhydrous solvents and appropriate ligands can minimize this. |
Experimental Protocols (Starting Points)
The following are generalized protocols for common cross-coupling reactions with this compound. These are intended as starting points, and optimization of the reaction conditions is highly recommended for each specific substrate.
Suzuki-Miyaura Coupling (Mono-substitution at C4)
Reaction: Formation of a C-C bond between the C4 position of this compound and an organoboron reagent.
Methodology:
-
In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv.), the boronic acid or ester (1.1 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a degassed solvent system (e.g., 4:1 Dioxane/water).
-
Heat the reaction mixture with stirring (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Starting Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | (If using a Pd source without integrated ligand) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80 - 100 °C |
Sonogashira Coupling (Mono-substitution at C4)
Reaction: Formation of a C-C bond between the C4 position of this compound and a terminal alkyne.
Methodology:
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA, 2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite, concentrate, and purify by column chromatography.
| Parameter | Recommended Starting Condition |
| Catalyst | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI |
| Base | Et₃N, DIPEA |
| Solvent | THF, DMF |
| Temperature | 25 - 60 °C |
Buchwald-Hartwig Amination (Mono-substitution at C4)
Reaction: Formation of a C-N bond between the C4 position of this compound and an amine.
Methodology:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Add the amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., Dioxane or Toluene).
-
Seal the vessel and heat the reaction mixture with vigorous stirring (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommended Starting Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos, RuPhos |
| Base | NaOtBu, K₃PO₄ |
| Solvent | Dioxane, Toluene |
| Temperature | 80 - 110 °C |
Visualizations
Logical Workflow for Selective Mono-functionalization
Caption: Workflow for selective mono-functionalization.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways.
Technical Support Center: Scaling Up 2-Chloro-3,4-diiodopyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered when scaling up reactions involving 2-Chloro-3,4-diiodopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a solid, polyhalogenated pyridine derivative. Its structure features two iodine atoms and one chlorine atom, leading to differential reactivity at each halogenated position, which is crucial for selective synthesis.[1][2] Key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 153034-91-4 | [2] |
| Molecular Formula | C₅H₂ClI₂N | [2] |
| Molecular Weight | 365.34 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 159-163 °C | [2] |
Q2: What are the primary safety and handling considerations for this compound?
Appropriate safety measures are critical when handling this compound. It is classified as an irritant and is harmful if swallowed.[2] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Safety and Hazard Information: [2]
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Q3: What is the expected order of reactivity for the halogen atoms in cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the order C-I > C-Br > C-Cl.[3] Therefore, for this compound, reactions are expected to occur selectively at one of the C-I bonds before reacting at the C-Cl bond. The C-4 iodo position is generally the most reactive site for the initial coupling.[3][4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the scale-up of your reactions.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction (e.g., Suzuki, Sonogashira) yield is very low or fails completely upon scale-up. What are the common causes and how can I fix this?
A: Low yield is a frequent challenge when scaling up, often due to issues with the catalyst system, reaction conditions, or substrate reactivity. Chloropyridine derivatives can be particularly challenging due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[5][6][7]
Troubleshooting Steps:
-
Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for less reactive C-Cl bonds or hindered substrates.[5] Upon scale-up, catalyst deactivation can become more pronounced.
-
Solution: Switch to a more active catalytic system. For Suzuki couplings, catalyst systems using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for activating C-Cl bonds.[5]
-
-
Base Selection: The strength, solubility, and steric properties of the base are critical, especially at scale where mixing can be less efficient.[5]
-
Solution: Screen a panel of bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[5] Ensure the base is finely powdered for better solubility and reactivity.
-
-
Solvent and Temperature: Inadequate dissolution of reactants or insufficient temperature can halt the reaction.
-
Solution: Use a solvent system that ensures all components are sufficiently soluble. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal.[5] Increasing the reaction temperature to 80-120 °C may be necessary to facilitate the challenging oxidative addition step.[5]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[5] In larger reaction volumes, ensuring a truly inert atmosphere can be more difficult.
-
Solution: Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. This compound 97 153034-91-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-3,4-diiodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-3,4-diiodopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My post-reaction TLC plate shows multiple spots. What are these likely to be?
A1: It is common to observe a mixture of products in the crude reaction mixture following the iodination of 2-chloropyridine derivatives. The additional spots on your Thin Layer Chromatography (TLC) plate likely correspond to unreacted starting materials, partially iodinated intermediates, and regioisomers of the di-iodinated product. In one documented synthesis of a related iodopyridine, the crude product was found to be a mixture of different iodinated pyridines.[1]
Common species to expect include:
-
Unreacted 2-Chloropyridine: The starting material.
-
Mono-iodinated Intermediates: 2-Chloro-3-iodopyridine and 2-Chloro-4-iodopyridine are common intermediates or byproducts.
-
Di-iodinated Regioisomers: Besides the desired this compound, other isomers like 2-Chloro-3,5-diiodopyridine or 2-Chloro-4,6-diiodopyridine may form depending on the reaction conditions.
You can use TLC visualization techniques, such as UV light for aromatic compounds or iodine vapor, to see the separated spots.[2][3][4]
Q2: My NMR spectrum is complex and doesn't match the expected structure for this compound. What are the potential impurities causing this?
A2: A complex Nuclear Magnetic Resonance (NMR) spectrum indicates the presence of multiple, structurally similar compounds. The impurities are likely the same ones observed by TLC (see Q1). Each unique pyridine derivative will have its own set of proton and carbon signals, leading to a convoluted spectrum when mixed. For example, the proton signals for 2-chloro-3-iodopyridine have been reported as δ 8.38, 8.16, and 6.96 in CDCl3.[5] The presence of this and other isomers alongside your desired product will result in a spectrum with more peaks than expected.
To identify the impurities, it is recommended to:
-
Purify a small amount of the crude mixture using column chromatography.
-
Analyze the purified fractions by NMR and mass spectrometry to identify each component.
-
Compare the spectra of the isolated impurities with known standards or literature data if available.
Q3: What is the best way to purify the crude this compound?
A3: The most effective and commonly cited method for purifying iodinated chloropyridines is silica gel column chromatography.[1][6] A solvent system with a gradient of hexane and ethyl acetate is often successful in separating the desired product from less polar starting materials and more polar or differently substituted isomers.[1] The crude product is typically dissolved in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and loaded onto a silica gel column. The fractions are then collected and analyzed by TLC to identify those containing the pure product.
Q4: My reaction yield is low, and I have a large amount of unreacted starting material. How can I improve the conversion?
A4: Low conversion can be due to several factors. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Iodination of pyridines can be slow. Ensure the reaction has run for a sufficient amount of time. In similar syntheses, reaction times can be as long as 16 hours at elevated temperatures (e.g., 70°C).[1][6]
-
Reagent Stoichiometry: Ensure that you are using a sufficient excess of the iodinating agent (e.g., Iodine Monochloride or NIS). A slight excess (e.g., 1.1 to 1.5 equivalents per iodination step) is common.[1]
-
Purity of Reagents and Solvents: Water and other nucleophilic impurities can quench the iodinating agent. Ensure all reagents are pure and solvents are anhydrous, especially if using organometallic intermediates. Pyridine itself is hygroscopic and may require drying before use.[7]
-
Choice of Base/Catalyst: The choice of acid or base can be critical. Some methods use acetic acid as a solvent and catalyst, while others may employ strong bases like LDA to direct the iodination.[1][5]
Impurity Profile
The following table summarizes the likely impurities in the synthesis of this compound, their molecular weights, and expected mass spectrometry signals.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ | Potential Source |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | 114.0 | Unreacted Starting Material |
| 2-Chloro-3-iodopyridine | C₅H₃ClIN | 239.44 | 239.9 | Under-iodination Intermediate[5] |
| 2-Chloro-4-iodopyridine | C₅H₃ClIN | 239.44 | 239.9 | Under-iodination Intermediate[8] |
| This compound | C₅H₂ClI₂N | 365.34 | 365.8 | Desired Product |
| 2-Chloro-3,5-diiodopyridine | C₅H₂ClI₂N | 365.34 | 365.8 | Regioisomeric Byproduct |
Visual Guides
References
- 1. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Chloro-3-iodopyridine | 78607-36-0 [amp.chemicalbook.com]
- 6. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 7. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Cross-Coupling Reactions of 2-Chloro-3,4-diiodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome challenges in cross-coupling reactions involving 2-chloro-3,4-diiodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens in this compound?
A1: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general trend of C-I > C-Br > C-Cl, which is related to the bond dissociation energy.[1][2] For this compound, the reaction will occur preferentially at the iodine-substituted positions. Experimental evidence shows a specific sequential reactivity: the first coupling occurs at the C4-I bond, followed by the C3-I bond, and finally at the most resilient C2-Cl bond.[3]
Q2: My Suzuki-Miyaura coupling yield is low when targeting the C4 position. What are the first parameters I should investigate?
A2: For low yields in Suzuki-Miyaura coupling, systematically evaluate the following:
-
Catalyst System: The choice of palladium precursor and ligand is critical. While general catalysts like Pd(PPh₃)₄ can be effective, challenging substrates often require more advanced systems.[4][5] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which can promote the difficult oxidative addition step and prevent catalyst deactivation.[5][6]
-
Base: The base activates the boronic acid for transmetalation.[5] The effectiveness of a base is highly dependent on the substrate and solvent. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[5][7]
-
Solvent and Degassing: Ensure the solvent (e.g., dioxane, toluene, THF, often with water) is thoroughly degassed.[1][7] Oxygen can deactivate the Pd(0) catalyst and lead to undesirable side reactions like the homocoupling of your boronic acid.[5]
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like protodeboronation.[5] If starting material remains, a modest increase in temperature may be beneficial.
Q3: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, often promoted by high temperatures and certain bases.[8] To mitigate this, you can:
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol ester, or a trifluoroborate salt.[5]
-
Screen different bases. Sometimes a weaker base or different cation can reduce the rate of protodeboronation.
-
Lower the reaction temperature and extend the reaction time.
Q4: My Sonogashira coupling with a terminal alkyne is sluggish or failing. What should I troubleshoot?
A4: Common issues in Sonogashira couplings include:
-
Catalyst Inactivity: Ensure both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) co-catalyst (e.g., CuI) are active.[1]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.[1][9] Ensure it is anhydrous and deoxygenated.
-
Temperature: While many Sonogashira reactions run at room temperature, unreactive halides may require gentle heating (e.g., 40-60 °C).[1] However, excessive heat can promote alkyne homocoupling (Glaser coupling).[9]
-
Oxygen: Like other cross-couplings, this reaction is sensitive to oxygen. Rigorous degassing is essential to prevent homocoupling.[9]
Q5: The pyridine nitrogen in my substrate appears to be deactivating the catalyst. What can I do?
A5: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5][10] This is a known issue with nitrogen-containing heterocycles. Using bulky ligands, such as Buchwald's biaryl phosphines (XPhos, SPhos) or sterically hindered NHC ligands, can create a protective pocket around the metal center, preventing the pyridine from binding and deactivating the catalyst.[5][6]
Q6: How can I achieve coupling at the C2-Cl position?
A6: Coupling at the C2-Cl bond is the most challenging and should only be attempted after the C4 and C3 positions have been functionalized.[3] Activating this bond requires highly active catalyst systems and more forcing conditions.[10] You will need to use specialized, bulky, electron-rich ligands like SPhos or XPhos, often with a strong base like K₃PO₄, and higher reaction temperatures (e.g., 100-120 °C).[4][5]
Troubleshooting and Optimization Guides
The following tables provide recommended starting conditions for various cross-coupling reactions selectively targeting the C4-iodo position of this compound. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling - Recommended Starting Conditions
| Component | Condition | Rationale & Notes | Source |
|---|---|---|---|
| Substrate | This compound (1.0 equiv.) | - | - |
| Coupling Partner | Arylboronic Acid (1.2-1.5 equiv.) | Excess boronic acid compensates for potential homocoupling or protodeboronation. | [1] |
| Pd Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Common and effective palladium sources. | [1][4] |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands are crucial for activating the C-I bond and preventing catalyst inhibition by the pyridine nitrogen. | [1][5] |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A strong inorganic base often effective in challenging couplings. | [5] |
| Solvent | Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Aprotic solvent with water is standard for Suzuki reactions. Must be degassed. | [1] |
| Temperature | 80-100 °C | Sufficient to promote reaction without excessive side reactions. | [1] |
| Typical Yield | 80-98% | Yields are estimates and vary based on the specific boronic acid used. |[1] |
Table 2: Sonogashira Coupling - Recommended Starting Conditions
| Component | Condition | Rationale & Notes | Source |
|---|---|---|---|
| Substrate | This compound (1.0 equiv.) | - | - |
| Coupling Partner | Terminal Alkyne (1.2-1.5 equiv.) | Slight excess is used to drive the reaction to completion. | [1] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A standard, reliable catalyst for Sonogashira couplings. | [1] |
| Cu Co-catalyst | CuI (2-5 mol%) | Essential co-catalyst for the Sonogashira mechanism. | [1] |
| Base | Et₃N or DIPA (2.0-3.0 equiv.) | Acts as both a base and often a co-solvent. | [1] |
| Solvent | THF or DMF | Anhydrous, deoxygenated solvent is critical. | [1] |
| Temperature | Room Temperature to 60 °C | Start at room temperature and heat gently if the reaction is sluggish. | [1] |
| Typical Yield | 75-90% | Yields depend on the alkyne's steric and electronic properties. |[1] |
Table 3: Buchwald-Hartwig Amination - Recommended Starting Conditions
| Component | Condition | Rationale & Notes | Source |
|---|---|---|---|
| Substrate | This compound (1.0 equiv.) | - | - |
| Coupling Partner | Amine (1.2 equiv.) | Primary or secondary amine. | [1] |
| Pd Precursor | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source for amination reactions. | [1] |
| Ligand | Xantphos (4 mol%) or BINAP | Bidentate phosphine ligands are effective in C-N couplings. | [1][11] |
| Base | NaOtBu or Cs₂CO₃ (1.4-2.0 equiv.) | A strong, non-nucleophilic base is required. NaOtBu is common but has functional group incompatibilities. | [1][12] |
| Solvent | Dioxane or Toluene | Anhydrous, aprotic solvent. | [1] |
| Temperature | 80-110 °C | Higher temperatures are generally needed for C-N bond formation. | [1] |
| Typical Yield | 80-95% | Highly dependent on the specific amine partner. |[1] |
Visualized Workflows and Decision Guides
Detailed Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C4-Position
This protocol is a general procedure and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
-
Degassing:
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 5 mL) via syringe.[1]
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours), monitoring progress by TLC or LC-MS.[5]
-
-
Work-up:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-3-iodo-4-arylpyridine.[5]
-
Protocol 2: Selective Sonogashira Coupling at the C4-Position
This protocol is a generalized procedure for Sonogashira coupling.
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[1]
-
-
Solvent and Reagent Addition:
-
Add an anhydrous, deoxygenated solvent (e.g., THF) and an amine base (e.g., Et₃N, 2-3 equiv.).[1]
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography to isolate the 4-alkynyl-2-chloro-3-iodopyridine product.
-
References
- 1. benchchem.com [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Catalyst Loading for 2-Chloro-3,4-diiodopyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2-Chloro-3,4-diiodopyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Yield in Cross-Coupling Reactions
Question: I am experiencing very low to no product yield in my cross-coupling reaction with this compound. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield with a polyhalogenated substrate like this compound is a common issue. The primary suspects are the catalyst system's activity, the reaction conditions, or the integrity of your reagents. A systematic approach is the best way to troubleshoot this problem.
Potential Causes and Solutions:
-
Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially for subsequent couplings of the C-Cl bond.
-
Solution: For Suzuki-Miyaura couplings, consider more active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the challenging oxidative addition step. For Sonogashira reactions, ensure your Pd(0) species is forming in situ from a Pd(II) precatalyst, and that the copper(I) co-catalyst is fresh.
-
-
Suboptimal Catalyst Loading: While higher catalyst loading can sometimes lead to more side reactions, insufficient loading will result in a stalled or slow reaction.
-
Solution: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue. However, always start with a standard loading (1-5 mol%) and optimize from there.
-
-
Ineffective Base: The base is crucial for the transmetalation step in Suzuki-Miyaura reactions and for deprotonating the alkyne in Sonogashira couplings.
-
Solution: The choice of base is highly dependent on the specific reaction. For Suzuki couplings, screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃. For Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often in excess or as a co-solvent.
-
-
Improper Solvent and Temperature: The solvent must be appropriate for the specific cross-coupling reaction and the reagents' solubility. The temperature might be too low to overcome the activation energy.
-
Solution: Ensure you are using anhydrous, degassed solvents. For Suzuki reactions, mixtures like dioxane/water or toluene/water are common. For Sonogashira reactions, THF or DMF are often good choices. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be necessary, but be mindful of potential side reactions.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.
-
Solution: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.
-
Issue 2: Lack of Regioselectivity or Formation of Multiple Products
Question: My reaction is producing a mixture of products, with coupling occurring at different halogen positions. How can I improve the regioselectivity?
Answer:
This compound has three halogens with different reactivities. The established reactivity hierarchy in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. This inherent difference is the key to achieving regioselectivity.
Potential Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures or overly active catalyst systems can sometimes lead to the coupling of less reactive C-I or even C-Cl bonds.
-
Solution: To selectively couple at the C-4 iodine, which is the most reactive site, start with milder conditions. Use a lower reaction temperature (e.g., room temperature to 60 °C) and a less forcing catalyst system initially. For subsequent couplings at the C-3 iodine or the C-2 chlorine, more forcing conditions will be required.
-
-
Incorrect Choice of Catalyst/Ligand: The ligand can significantly influence the regioselectivity of the reaction.
-
Solution: For selective coupling at the C-4 position, a standard catalyst like Pd(PPh₃)₄ is often sufficient. If you are targeting the less reactive positions in a stepwise manner, you may need to switch to a more active catalyst system for the subsequent steps.
-
-
Simultaneous Multiple Couplings: If you are aiming for mono-substitution but are getting di- or tri-substituted products, your conditions are likely too harsh.
-
Solution: Reduce the reaction temperature and time. You can also try using a slightly lower equivalent of the coupling partner (e.g., 1.05 equivalents instead of 1.2-1.5 equivalents).
-
Issue 3: Common Side Product Formation
Question: I am observing significant side product formation, such as homocoupling of my boronic acid/alkyne or dehalogenation of my starting material. How can I minimize these?
Answer:
Side reactions are common in cross-coupling chemistry. Identifying the major side product is the first step to addressing the issue.
Potential Causes and Solutions:
-
Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source.
-
Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable.
-
-
Homocoupling (Glaser coupling in Sonogashira reactions): This is the dimerization of the alkyne or boronic acid. It is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents. For Sonogashira reactions, using a copper-free protocol can sometimes mitigate this issue.
-
-
Dehalogenation: This is the replacement of a halogen with a hydrogen atom.
-
Solution: Avoid potential hydride sources in your reaction mixture. For example, some amine bases or alcoholic solvents can contribute to dehalogenation. Switch to a non-hydride source base like K₂CO₃ or K₃PO₄.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound?
A1: The expected order of reactivity for palladium-catalyzed cross-coupling reactions is based on the carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl. Therefore, for this compound, the C-I bond at the 4-position is the most reactive, followed by the C-I bond at the 3-position, and finally the C-Cl bond at the 2-position. This allows for selective, stepwise functionalization of the pyridine ring.
Q2: What is a typical starting catalyst loading for a reaction with this compound?
A2: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is between 1-5 mol% of the palladium precursor relative to the limiting reagent. For a new reaction, starting with 2-3 mol% is a reasonable approach. If the reaction is sluggish or does not go to completion, you can consider increasing the loading to 5 mol%. For very efficient and optimized reactions, it may be possible to decrease the loading to below 1 mol%.
Q3: How do I choose the right ligand for my reaction?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For the highly reactive C-I bonds on this compound, a simple phosphine ligand like triphenylphosphine (PPh₃) is often sufficient. For the less reactive C-Cl bond, more electron-rich and bulky ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the more difficult oxidative addition step.
Q4: When should I consider a copper-free Sonogashira coupling?
A4: While the copper co-catalyst in a traditional Sonogashira coupling increases the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling). If you are observing significant amounts of this homocoupled byproduct, a copper-free protocol may be beneficial. These reactions often require a different set of conditions, such as a different base or a more active palladium/ligand system.
Q5: Can I perform a one-pot, sequential coupling on this compound?
A5: Yes, the differential reactivity of the halogens makes this substrate suitable for sequential, one-pot couplings. For example, you can first perform a selective coupling at the C-4 iodo position under milder conditions. Then, without isolating the intermediate, you can change the reaction conditions (e.g., add a more active catalyst, increase the temperature) and add a second coupling partner to react at the C-3 iodo or C-2 chloro position. However, careful optimization is required to avoid cross-reactivity and ensure high yields of the desired polysubstituted product.
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Mono-coupling of this compound
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | 2-Thiopheneboronic acid | 2-Chloro-3-iodo-4-(thiophen-2-yl)pyridine | 86 |
| 2 | 2-Furylboronic acid | 2-Chloro-4-(furan-2-yl)-3-iodopyridine | 75 |
| 3 | 3-Thiopheneboronic acid | 2-Chloro-3-iodo-4-(thiophen-3-yl)pyridine | 82 |
| 4 | 3-Furylboronic acid | 2-Chloro-4-(furan-3-yl)-3-iodopyridine | 71 |
Reaction Conditions: this compound (1 equiv.), boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), in a 4:1 mixture of 1,4-dioxane and water, heated at 80 °C.
Table 2: Comparison of Catalyst Systems for Cross-Coupling of Halogenated Pyridines (Analogous Systems)
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Substrate Class | Typical Reaction |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 | Dichloropyridopyrimidine | Suzuki-Miyaura |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | Polyhalopyridine | Suzuki-Miyaura |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Dichloropyridine | Suzuki-Miyaura |
| PdCl₂(PPh₃)₂ (2-5) | PPh₃ | Et₃N | THF/DMF | RT - 65 | Iodopyridine | Sonogashira |
| Pd(OAc)₂ (2) | P(t-Bu)₃ | K₂CO₃ | Dioxane | 100 | Chloropyridine | Heck |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a general method for the selective coupling of an arylboronic acid to the 4-position of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-3-iodopyridine product.
Protocol 2: Representative Procedure for Sonogashira Coupling with a Halogenated Pyridine (Analogous System)
This protocol is based on general procedures for the Sonogashira coupling of iodo-pyridines and should be optimized for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous and degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous THF (or DMF) and triethylamine (3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-65 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Washing: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting flowchart for low product yield.
Caption: Logical relationship of regioselective coupling reactions.
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-3,4-diiodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Chloro-3,4-diiodopyridine. Due to the absence of a direct, one-pot synthesis method in published literature, this guide proposes a plausible multi-step synthetic approach and addresses potential challenges through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic strategy for preparing this compound?
A1: A multi-step approach is the most viable strategy. This typically involves the sequential iodination of 2-chloropyridine. A plausible route would be the initial synthesis of a mono-iodinated intermediate (either 2-chloro-3-iodopyridine or 2-chloro-4-iodopyridine), followed by a second iodination step to introduce the second iodine atom. The choice of the initial iodination position can influence the conditions required for the second step.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Controlling Regioselectivity: Introducing two iodine atoms at the specific 3 and 4 positions without forming other isomers can be difficult. The directing effects of the chlorine and the first iodine substituent play a crucial role.
-
Low Yields: Steric hindrance and electronic deactivation of the pyridine ring after the first iodination can lead to low yields in the second iodination step.
-
Purification: Separating the desired di-iodinated product from mono-iodinated starting materials, unreacted reagents, and isomeric byproducts can be challenging.
-
Harsh Reaction Conditions: Some iodination methods require strong bases (like LDA) and very low temperatures (-78 °C), which can be sensitive to moisture and air.
Q3: Which iodinating agents are suitable for this synthesis?
A3: A variety of iodinating agents can be considered, depending on the specific step and substrate. Common choices include:
-
Iodine (I2) in the presence of a base or an activating agent.
-
N-Iodosuccinimide (NIS) , a milder electrophilic iodinating agent.
-
Iodine monochloride (ICl) , which is a more reactive electrophilic iodine source.[1][2]
-
For reactions involving lithiated intermediates, elemental iodine (I2) is typically used to quench the organometallic species.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are effective techniques for monitoring the reaction's progress.[1] By comparing the spots of the reaction mixture with the starting material and known intermediates, you can determine when the reaction is complete.
Troubleshooting Guides
Problem 1: Low or No Conversion in the First Iodination Step
| Possible Cause | Suggested Solution |
| Insufficiently activated iodinating agent | If using I2, ensure the presence of a suitable activating agent or oxidant. For electrophilic iodination, consider a more reactive reagent like ICl. |
| Inadequate reaction temperature | Some iodination reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally (e.g., to 50-70 °C).[1][2] |
| Poor choice of solvent | The solvent can significantly impact the reaction. Aprotic solvents like THF, dioxane, or glacial acetic acid are commonly used. Ensure the solvent is dry, especially for moisture-sensitive reactions. |
| Decomposition of reagents | Ensure the purity and stability of your starting materials and reagents. For instance, strong bases like n-BuLi or LDA can degrade if not handled under inert and anhydrous conditions. |
Problem 2: Formation of Multiple Isomers in the Second Iodination Step
| Possible Cause | Suggested Solution |
| Lack of regiochemical control | The directing effects of the existing chloro and iodo groups may not be sufficient to direct the second iodination exclusively to the desired position. Consider using a directed metalation approach. For example, lithiation of 2-chloro-3-iodopyridine with LDA at a low temperature can selectively generate an anion at the 4-position, which can then be quenched with iodine. |
| Reaction temperature is too high | Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect choice of iodinating agent | The steric bulk and reactivity of the iodinating agent can influence regioselectivity. Experiment with different agents (e.g., NIS vs. I2) to see if it improves the isomeric ratio. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Similar polarity of product and byproducts | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. |
| Presence of unreacted starting material | Ensure the reaction goes to completion by monitoring with TLC or GC/MS. If necessary, increase the reaction time or the stoichiometry of the limiting reagent. |
| Product instability on silica gel | Some halogenated pyridines can be sensitive to acidic silica gel. Consider using neutral or basic alumina for chromatography, or wash the silica gel with a triethylamine solution before use. |
Experimental Protocols
Proposed Synthesis Route
The proposed synthesis of this compound involves a two-step process starting from 2-chloropyridine.
Step 1: Synthesis of 2-Chloro-3-iodopyridine
This protocol is adapted from a known procedure for the ortho-iodination of 2-chloropyridine.
-
Reagents and Materials:
-
2-Chloropyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I2)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Heptane and Ethyl acetate for chromatography
-
-
Procedure:
-
To a solution of 2,2,6,6-tetramethylpiperidine (1.05 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.0 eq.) dropwise.
-
After stirring for 30 minutes, add 2-chloropyridine (1.0 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 2 hours.
-
Add a solution of iodine (1.0 eq.) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional 30 minutes.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent like ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a heptane/ethyl acetate gradient) to obtain 2-chloro-3-iodopyridine.
-
Step 2: Synthesis of this compound
This step involves the iodination of 2-chloro-3-iodopyridine at the 4-position, likely via a directed metalation-iodination strategy.
-
Reagents and Materials:
-
2-Chloro-3-iodopyridine
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Iodine (I2)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography
-
-
Procedure:
-
Prepare a solution of LDA (1.05 eq.) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add a solution of 2-chloro-3-iodopyridine (1.0 eq.) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation at the 4-position.
-
Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise.
-
Stir for an additional 30 minutes at -78 °C.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Follow a similar workup and purification procedure as in Step 1 to isolate this compound.
-
Data Presentation
Table 1: Typical Reaction Parameters for the Iodination of Chloropyridines
| Parameter | Step 1: Mono-iodination | Step 2: Di-iodination (Proposed) |
| Starting Material | 2-Chloropyridine | 2-Chloro-3-iodopyridine |
| Key Reagents | n-BuLi, TMP, I2 | LDA, I2 |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | -78 °C | -78 °C |
| Reaction Time | 2-3 hours | 2-4 hours |
| Typical Yield | ~70% (for 2-chloro-3-iodopyridine) | Expected to be lower than Step 1 |
| Purification | Column Chromatography | Column Chromatography |
Note: The parameters for Step 2 are proposed based on similar reactions and may require optimization.
Visualizations
Caption: Proposed two-step synthesis workflow for this compound.
Caption: Logical troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-Chloro-3,4-diiodopyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-chloro-3,4-diiodopyridine using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Co-elution of Impurities) | The polarity of the eluent is too high or too low. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of hexane and ethyl acetate.[1][2] |
| The product and impurity have very similar polarities. | Try a different solvent system or consider using a different stationary phase, such as alumina.[1] | |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. | |
| Low or No Recovery of Product | The compound is not eluting from the column. | The eluent may not be polar enough. Gradually increase the polarity of the mobile phase. |
| The compound may have decomposed on the silica gel. | Halogenated compounds, particularly iodo-compounds, can be sensitive.[3] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a less acidic stationary phase like neutral alumina.[4] | |
| Product was lost during transfers or in mixed fractions. | Ensure all vessels are rinsed to recover adhered product.[1] Carefully analyze all fractions by TLC before combining them.[1] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[1] |
| Product Does Not Move from the Baseline (Low Rf) | The eluent is not polar enough. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).[1] |
| Streaking or Tailing of Spots on TLC/Column | The sample is too concentrated when loaded. | Dilute the sample further before loading it onto the column. |
| The compound is interacting strongly with the stationary phase. | Add a small amount of a modifier to the eluent, such as a few drops of acetic acid or triethylamine, depending on the nature of your compound. | |
| Cracked or Channeled Column Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common starting point for the chromatography of halogenated pyridines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[2][7] It is crucial to first determine the optimal solvent system by running several TLCs with varying solvent ratios. Aim for an Rf value of 0.2-0.4 for the desired product to ensure good separation on the column.[2]
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
A2: Iodo-substituted compounds can be unstable on silica gel, which is slightly acidic.[3] To mitigate degradation, you can try the following:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine.[4]
-
Use an alternative stationary phase: Consider using neutral alumina, which is less acidic than silica gel.[3]
-
Work quickly: Do not let the compound remain on the column for an extended period.
Q3: How much silica gel should I use for my column?
A3: A general guideline is to use a 20-50 fold excess by weight of silica gel to your crude sample.[8] For difficult separations, a higher ratio may be necessary.
Q4: What is the difference between "wet" and "dry" loading, and which one should I use?
A4:
-
Wet loading involves dissolving the crude product in a minimal amount of the eluent and carefully adding it to the top of the column.[2] This is suitable for samples that are readily soluble in the mobile phase.
-
Dry loading is used for samples that are not very soluble in the eluent. The crude product is dissolved in a more polar solvent, mixed with a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then added to the top of the column.[2][5] Dry loading often results in better separation.
Q5: How can I monitor the progress of my column chromatography?
A5: The elution from the column should be collected in a series of fractions. Each fraction (or a selection of fractions) should be analyzed by TLC to determine which ones contain the pure product. Fractions containing the pure compound can then be combined and the solvent removed.[9]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC plates, chamber, and UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop a series of TLC plates in chambers with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the plates under a UV lamp.
-
The ideal mobile phase will give the this compound an Rf value of approximately 0.3.[9]
3. Column Packing (Wet Slurry Method):
-
Insert a small plug of cotton or glass wool at the bottom of the column.[6]
-
Add a thin layer of sand over the plug.[6]
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove air bubbles.[6]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[1]
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting the eluent in a series of labeled fractions.
-
Maintain a consistent flow rate.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.[4]
6. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[9]
-
Combine the fractions that show a single spot corresponding to pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-3,4-diiodopyridine Derivatives
Welcome to the technical support center for the purification of 2-Chloro-3,4-diiodopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this class of compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: Low Recovery After Column Chromatography
Question: I am experiencing low recovery of my this compound derivative after performing silica gel column chromatography. What are the potential causes and solutions?
Answer: Low recovery during silica gel chromatography can stem from several factors, primarily related to the interaction of the pyridine nitrogen with the acidic silica surface and inappropriate chromatographic conditions.
-
Degradation on Silica Gel: The basic pyridine nitrogen can interact strongly with the acidic surface of standard silica gel, leading to streaking on TLC plates and degradation of the compound on the column.
-
Solution: Neutralize the silica gel by preparing a slurry in your chosen eluent and adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). Pack the column with this neutralized slurry and use an eluent containing the same percentage of triethylamine.
-
-
Improper Solvent System: If the eluent is too polar, the compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute at all or elute very slowly, leading to broad peaks and potential loss.
-
Product Loss During Transfers: Significant product can be lost if vessels are not rinsed properly.
-
Solution: Ensure all flasks and containers that held your product are rinsed with the purification solvent to recover any adhered material.
-
-
Discarding Mixed Fractions: Some product may be discarded in fractions that contain both the product and impurities.
-
Solution: Carefully analyze all fractions by TLC before combining them. It may be necessary to re-chromatograph mixed fractions.
-
Issue 2: Co-elution of Product with Impurities
Question: My this compound derivative is co-eluting with an impurity during column chromatography. How can I improve the separation?
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Solvent System Optimization: A single solvent system (isocratic elution) may not be sufficient.
-
Solution 1: Gradient Elution: Employing a gradient elution, where the polarity of the eluent is gradually increased during the separation, can be very effective for resolving closely eluting spots.[1]
-
Solution 2: Alternative Solvents: Experiment with different solvent systems. For example, replacing ethyl acetate with dichloromethane or using a combination of toluene and ethyl acetate might alter the selectivity of the separation.
-
-
Stationary Phase Choice: Standard silica gel may not be the optimal stationary phase for all separations.
-
Solution: Consider using alternative stationary phases such as alumina or reverse-phase silica (C18) which offer different selectivity.[1]
-
Issue 3: Product "Oils Out" During Recrystallization
Question: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" typically occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Solution 1: Adjust Solvent System: The chosen solvent may be too good a solvent for your compound. Try using a solvent in which the compound is less soluble at higher temperatures or use a two-solvent system. For a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Solution 2: Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Solution 3: Lower Concentration: Ensure you are using the minimum amount of hot solvent required to dissolve your compound. A too-concentrated solution is more likely to oil out.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?
A1: The impurities will largely depend on the synthetic route. If the synthesis involves the iodination of a 2-chloropyridine precursor, common impurities could include:
-
Unreacted Starting Material: Residual 2-chloropyridine or mono-iodinated intermediates.
-
Isomeric Products: Depending on the directing effects of other substituents on the pyridine ring, you may form other di-iodinated isomers.
-
Byproducts from Reagents: For example, if using iodine monochloride, residual iodine may be present.
Q2: How do I choose a suitable solvent for recrystallizing my this compound derivative?
A2: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities are either very soluble or insoluble at all temperatures.
-
Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, or mixtures with water) at both room and elevated temperatures.
-
Common Solvent Systems: For halogenated pyridines, mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes or heptane) are often effective.
Q3: My this compound derivative is an oil. Can I still use recrystallization?
A3: Recrystallization is primarily for solid compounds. If your product is an oil, column chromatography is the more appropriate purification method.[1] In some cases, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid, which can then be purified by recrystallization.[1]
Q4: What is a good starting point for developing a column chromatography method for my this compound derivative?
A4: A good starting point is to use TLC to screen for an appropriate mobile phase. A common eluent system for pyridine derivatives is a mixture of hexanes and ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.4 for your desired compound on the TLC plate, as this typically provides good separation on a column.[1]
Data Presentation
Table 1: Comparison of Purification Methods for Halogenated Pyridine Derivatives
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Can yield very pure material; cost-effective. | Finding an optimal solvent can be time-consuming; potential for significant product loss in the mother liquor. |
| Silica Gel Chromatography (Isocratic) | ~95% | 80-90% | Good for removing baseline impurities and starting materials. | May not resolve closely eluting impurities. |
| Silica Gel Chromatography (Gradient) | >98% | 70-85% | Offers better resolution for closely eluting impurities.[1] | More complex to set up; uses more solvent. |
| Sequential Purification (Chromatography followed by Recrystallization) | >99.5% | 50-75% | Provides the highest purity. | Cumulative yield loss; more time-consuming. |
Disclaimer: The data in this table is generalized for halogenated pyridine derivatives and may vary depending on the specific substrate and impurity profile.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Determine a suitable mobile phase by performing TLC analysis. A common starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.[1]
-
Column Packing:
-
Plug the bottom of a glass column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.[1]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
-
Elution: Add the eluent to the column and begin collecting fractions. For flash chromatography, apply gentle pressure using a pump or an inert gas.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Recrystallization of 2-Chloro-3,4-diiodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-3,4-diiodopyridine and related halogenated pyridine derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound products.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: My this compound product is forming an oil in the recrystallization solvent instead of crystals. What should I do?
-
Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point. This can be due to a high concentration of impurities, causing a significant melting point depression, or because the solvent's boiling point is too high.
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
If using a mixed solvent system, add more of the solvent in which the compound is more soluble.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a different solvent or solvent system with a lower boiling point.
-
-
Issue 2: No crystals form upon cooling.
-
Question: I have dissolved my this compound, but no crystals are forming even after the solution has cooled. What is the cause and how can I induce crystallization?
-
Answer: This is a common issue known as supersaturation, where the concentration of the dissolved solid is higher than its normal saturation point.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other crystals to grow upon.
-
-
Increase Concentration: If induction methods fail, it's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Lower Temperature: If crystals still do not form at room temperature, try cooling the solution in an ice bath. Be aware that rapid cooling can lead to the formation of smaller, less pure crystals.[2]
-
-
Issue 3: The recovered crystals are discolored or appear impure.
-
Question: My recrystallized this compound is yellow or brown. What causes this and how can I obtain a purer product?
-
Answer: Discoloration often indicates the presence of impurities. While recrystallization is a purification technique, some impurities may co-crystallize with the product. Halogenated pyridines can also be sensitive to light.[3][4][5]
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization of the collected crystals can often improve purity and color.
-
Activated Carbon: For colored impurities, you can add a small amount of activated carbon (charcoal) to the hot solution before filtration. The colored impurities will adsorb to the surface of the carbon. Use a minimal amount, as it can also adsorb your product.
-
Insoluble Impurities: If there are insoluble impurities in your crude product, perform a hot filtration step after dissolving the compound but before allowing it to cool and crystallize.[6]
-
Storage: Store the purified product in a dark, dry place to prevent degradation.[3][4][5]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For related compounds like 2-chloro-4-iodopyridine and 2-chloro-3-iodopyridine, solvents such as chloroform and ethyl acetate have been noted for their solubility.[3][4][5][7] It is recommended to perform small-scale solubility tests with a range of solvents to find the most suitable one.
Q2: What are some common impurities in the synthesis of this compound?
A2: While specific impurities for this compound are not extensively documented in the provided results, common impurities in the synthesis of halogenated pyridines can include starting materials, regioisomers (e.g., other di-iodinated or mono-iodinated species), and byproducts from side reactions.[8]
Q3: My yield of recrystallized this compound is very low. What are the likely reasons?
A3: A low recovery yield can be due to several factors:[1]
-
Using too much solvent: This will result in a significant portion of your product remaining dissolved in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.
-
Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a mixed solvent system is often effective when a single solvent is not ideal. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble. Common mixtures for pyridine derivatives can include combinations like ethanol/water or hexane/ethyl acetate.[9]
Data Presentation
Table 1: Qualitative Solubility of Related Halogenated Pyridines
| Compound | Solvent | Solubility | Reference |
| 2-Chloro-4-iodopyridine | Chloroform | Soluble | [3][5][7] |
| Ethyl Acetate | Soluble | [3][5][7] | |
| 2-Chloro-3-iodopyridine | Chloroform | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] | |
| 2-Chloro-3-fluoro-4-iodopyridine | Ethanol | Good | [10] |
| Dichloromethane | Good | [10] | |
| Water | Limited | [10] |
Note: This table is based on data for structurally similar compounds and should be used as a starting point for solvent screening for this compound.
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely. Add the hot solvent dropwise to ensure you are using the minimum volume necessary.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 4. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 5. longkechem.com [longkechem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. 2-Chloro-3-fluoro-4-iodopyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
Technical Support Center: Palladium Catalyst Removal from 2-Chloro-3,4-diiodopyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reactions involving 2-Chloro-3,4-diiodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction mixtures particularly challenging?
A1: The primary difficulty stems from the presence of the pyridine nitrogen atom in the this compound structure. This nitrogen atom can act as a Lewis base and coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the reaction mixture. This strong binding makes the removal of palladium by simple filtration or standard aqueous washes inefficient.[1][2][3]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have established stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day .[3] This typically translates to a concentration limit of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose of the drug.[1] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts from organic reactions?
A3: Several methods are employed to reduce palladium levels, and the optimal choice depends on the nature of the catalyst (homogeneous vs. heterogeneous) and the specific palladium species present. Common techniques include:
-
Adsorption: Utilizing materials like activated carbon or specialized palladium scavengers.[1][4][5][6][7]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium.[1][4][8]
-
Crystallization: Purifying the product through recrystallization, which can leave palladium impurities in the mother liquor.[1][4][9]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1][10]
-
Extraction: Performing liquid-liquid extraction with aqueous solutions containing chelating agents.[4][10][11]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is critical for regulatory compliance. The most widely accepted and sensitive methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for trace metal analysis due to its high sensitivity and ability to detect very low levels of palladium.[12][13][14][15]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Another robust technique for quantifying elemental impurities.[12][16]
-
X-ray Fluorescence (XRF): A validated, non-destructive method for determining palladium content.[17]
For more rapid, in-process monitoring, colorimetric and fluorimetric methods are also available, though they may not be suitable for final product validation.[14][18]
Troubleshooting Guide
Issue 1: High levels of palladium remain after standard workup and filtration.
-
Possible Cause: The palladium catalyst has formed a soluble complex with the this compound product or other nitrogen-containing ligands in the reaction mixture. Simple filtration is ineffective for removing dissolved palladium species.
-
Suggested Solutions:
-
Employ a Palladium Scavenger: Introduce a solid-supported scavenger with high affinity for palladium. Thiol-functionalized silica (SiliaMetS Thiol) and trimercaptotriazine (TMT)-based scavengers are particularly effective.[3][4][11][19]
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon. This is a cost-effective method, but it may lead to product loss due to non-specific adsorption.[5][6][7][20]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., 40-60 °C) and/or extend the treatment time (e.g., 2-18 hours) to improve the efficiency of the scavenger.[1][4]
-
Issue 2: Significant product loss during the palladium removal process.
-
Possible Cause: The product is adsorbing to the purification medium, a common issue with highly porous materials like activated carbon.[2][20]
-
Suggested Solutions:
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others. A screening study to identify the optimal scavenger for your specific product is recommended.[2]
-
Reduce the Amount of Adsorbent: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.
-
Optimize Solvent: The choice of solvent can influence the non-specific binding of your product to the scavenger.
-
Consider Crystallization: If product loss remains high with adsorption methods, crystallization may be a more suitable purification strategy.[4][9]
-
Data on Palladium Removal Efficiency
The following tables summarize the efficiency of various palladium removal methods from different reaction types. While not specific to this compound, they provide a general indication of the expected performance of each technique.
Table 1: Efficiency of Various Palladium Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Reaction Type | Reference |
| MP-TMT | 33,000 | < 200 | Suzuki Coupling | [21] |
| MP-TMT | 500 - 800 | < 10 | Suzuki Coupling | [21] |
| Si-TMT | 2239 | 20 | Not Specified | [4] |
| SiliaMetS Thiol | > 1,300 | 2 | Buchwald-Hartwig Amination | [22] |
| Thiourea Alkyl Silica | 150 - 220 | < 1 | Not Specified | [23] |
| Si-DMT (4 eq, 4h, 80°C) | 407 | 34.4 | Suzuki Coupling | [19] |
Table 2: Efficiency of Activated Carbon
| Activated Carbon Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Darco KB-B | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [4] |
| Not Specified | Not Specified | Not Specified | Failed to remove 100% even at 2g/10mL | [20] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM)).[4]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours.[1][4] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1][4]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon, typically 5-20% by weight relative to the crude product.[4]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[4]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1][4]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visualized Workflows
Caption: Decision workflow for selecting a palladium removal method.
Caption: Step-by-step workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. arborassays.com [arborassays.com]
- 15. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. silicycle.com [silicycle.com]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. silicycle.com [silicycle.com]
- 23. apolloscientific.co.uk [apolloscientific.co.uk]
Technical Support Center: 2-Chloro-3,4-diiodopyridine
Welcome to the technical support center for 2-Chloro-3,4-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the longevity of this critical reagent.
I. Core Concepts: Understanding the Stability of this compound
This compound is a polyhalogenated pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility is derived from the distinct reactivity of its chloro and iodo substituents. However, the very features that make it a versatile reagent also contribute to its potential instability. The presence of two iodine atoms on the electron-deficient pyridine ring makes the molecule susceptible to degradation, primarily through photodegradation and, to a lesser extent, thermal and hydrolytic pathways. Understanding these potential degradation routes is crucial for its proper handling and storage.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factor leading to the degradation of this compound is exposure to light, particularly UV and short-wavelength visible light.[1] Iodinated aromatic compounds are known to be photosensitive.[2] The carbon-iodine bond is weaker than carbon-chlorine and carbon-hydrogen bonds, making it more susceptible to cleavage upon absorption of light energy. This can initiate a radical chain reaction, leading to the formation of various degradation products. Other contributing factors, though generally less significant under proper storage conditions, include elevated temperatures and exposure to moisture (hydrolysis).
Q2: How should I properly store solid this compound?
A2: Solid this compound should be stored in a cool, dark, and dry environment.[3] The recommended storage conditions are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows down any potential solid-state reactions. |
| Light | In an amber or opaque vial, stored in a dark location (e.g., a cabinet or refrigerator). | Prevents photodegradation, which is the primary degradation pathway. |
| Atmosphere | In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture, which can lead to hydrolysis, and oxygen, which can participate in photo-oxidative degradation. |
| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the halogen substituents. |
Q3: My solid this compound has changed color from off-white to a yellowish or brownish tint. Is it still usable?
A3: A change in color is a visual indicator of potential degradation. This is often due to the formation of elemental iodine (I₂) as a result of photodegradation, which has a characteristic brownish color. While a slight discoloration may not significantly impact the outcome of all reactions, it is a sign of reduced purity. For sensitive applications, it is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC or NMR, before use.[4] If significant degradation has occurred, purification by recrystallization or chromatography may be necessary, or a fresh batch of the compound should be used.
Q4: What is the best way to prepare a stock solution of this compound to ensure its stability?
A4: To prepare a stable stock solution, it is crucial to minimize exposure to light and moisture. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Key considerations include using a dry, aprotic solvent, working under dim light or with light-protective coverings, and storing the solution under an inert atmosphere at a low temperature.[5]
Q5: How long is a solution of this compound stable?
A5: The stability of a solution of this compound is highly dependent on the solvent, concentration, storage temperature, and, most importantly, the degree of light protection. When stored in a tightly sealed amber vial under an inert atmosphere at 2-8°C, a stock solution in a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) can be stable for several weeks. However, for highly sensitive experiments, it is always best practice to prepare fresh solutions.[5] It is advisable to prepare smaller aliquots of the stock solution to avoid repeated warming and cooling cycles and to minimize exposure of the main stock to the atmosphere and light.
III. Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and use of this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of this compound. | 1. Verify Purity: Assess the purity of the starting material using HPLC, LC-MS, or ¹H NMR. Compare the results with the certificate of analysis. 2. Use Fresh Reagent: If degradation is confirmed or suspected, use a fresh, unopened vial of the compound. 3. Optimize Handling: Review your handling procedures to ensure minimal exposure to light, moisture, and air. Follow the recommended protocols for preparing and handling solutions. |
| Solid material is difficult to dissolve. | Presence of insoluble impurities or degradation products. | 1. Attempt Solubilization: Try gentle warming or sonication to aid dissolution. 2. Filter the Solution: If insoluble material remains, filter the solution through a syringe filter before use. Note that this may alter the concentration. 3. Assess Purity: Analyze the insoluble material if possible to identify its nature. |
| Precipitate forms in a stored solution. | Degradation leading to insoluble products, or supersaturation if stored at a lower temperature than preparation. | 1. Warm and Re-dissolve: Gently warm the solution to see if the precipitate redissolves. If it does, it may be due to low-temperature storage. 2. Analyze the Precipitate: If the precipitate does not redissolve upon warming, it is likely a degradation product. The solution should be discarded, and a fresh solution prepared. |
| Discoloration of reaction mixture upon addition of this compound. | Trace amounts of elemental iodine in the starting material or rapid degradation under reaction conditions. | 1. Pre-treat the Reagent: If trace iodine is suspected, consider washing a solution of the reagent with a dilute aqueous solution of sodium thiosulfate, followed by drying and solvent removal (for non-aqueous reactions). This should be done with caution as it can introduce moisture. 2. Optimize Reaction Conditions: Ensure the reaction is performed under an inert atmosphere and protected from light. |
IV. Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution with minimized risk of degradation.
Materials:
-
This compound (solid)
-
Anhydrous aprotic solvent (e.g., DMSO, DMF, or Dioxane)
-
Amber glass vial with a septum-lined cap
-
Syringes and needles (oven-dried)
-
Inert gas source (Argon or Nitrogen)
-
Aluminum foil
Procedure:
-
Preparation of the Vial: Place the required amount of this compound into a clean, dry amber glass vial.
-
Inert Atmosphere: Seal the vial with the septum-lined cap and wrap the cap with parafilm. Purge the vial with a gentle stream of inert gas for 5-10 minutes using a needle connected to the gas line as an inlet and another needle as an outlet.
-
Solvent Addition: Using an oven-dried syringe, draw up the required volume of anhydrous solvent. Pierce the septum of the vial and slowly add the solvent to the solid.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, gentle warming can be applied, but avoid excessive heat.
-
Light Protection: Wrap the entire vial, including the cap, with aluminum foil for complete light protection.
-
Storage: Store the stock solution at 2-8°C. For long-term storage, consider aliquoting into smaller, single-use amber vials under an inert atmosphere to avoid repeated handling of the main stock.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of this compound. The specific conditions may need to be optimized for your system.[4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 0.5 mg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Gradient: Start with a suitable gradient (e.g., 30% B, hold for 2 minutes, ramp to 95% B over 15 minutes, hold for 5 minutes).
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
V. Visualizing Degradation and Handling
Potential Degradation Pathways
The primary degradation pathway for this compound is photodegradation, which can be initiated by the homolytic cleavage of the C-I bonds. This can lead to the formation of various byproducts.
References
- 1. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 4. rdlaboratories.com [rdlaboratories.com]
- 5. longkechem.com [longkechem.com]
Technical Support Center: Troubleshooting Failed 2-Chloro-3,4-diiodopyridine Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. However, its application to complex, polyhalogenated substrates like 2-chloro-3,4-diiodopyridine presents unique challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the selective functionalization of this versatile building block.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions to get your reaction back on track.
Question 1: My Suzuki coupling is not selective and I'm getting a mixture of products coupled at different positions. How can I control the regioselectivity?
Answer: The inherent reactivity of the halogen atoms on this compound dictates the selectivity of the Suzuki coupling. The established order of reactivity is C4-I > C3-I > C2-Cl.[1][2] This means that under appropriate conditions, the coupling should preferentially occur at the 4-position. If you are observing a lack of selectivity, consider the following:
-
Reaction Temperature: High reaction temperatures can overcome the activation energy barrier for the less reactive positions, leading to a mixture of products. Try lowering the reaction temperature.
-
Catalyst System: A highly active catalyst system might be too reactive, leading to poor selectivity. If you are using a very active catalyst, consider switching to a less reactive one for the initial C4-coupling.
-
Reaction Time: Prolonged reaction times can lead to subsequent couplings at the C3 and C2 positions. Monitor your reaction closely and stop it once the starting material is consumed to isolate the mono-C4-coupled product.
Question 2: I am trying to achieve a selective mono-arylation at the C4-position, but I am getting significant amounts of the di-iodinated starting material back and low yield of the desired product. What is going wrong?
Answer: Low yield in the initial C4-coupling can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[3] Ensure that your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3]
-
Ineffective Base: The base is crucial for the transmetalation step.[3] The choice of base can significantly impact the yield. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[4] For anhydrous reactions with K₃PO₄, the addition of a small amount of water may be beneficial.[5]
-
Protodeboronation: Your boronic acid might be degrading through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6] This is more likely with heteroaryl boronic acids.[7] To mitigate this, consider using boronic esters (e.g., pinacol esters) which are more stable.[6]
-
Homocoupling: The boronic acid can couple with itself, especially in the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient.[6] Ensure thorough degassing and consider using a Pd(0) source directly.[6]
Question 3: My reaction successfully coupled at the C4-position, but now I am struggling to couple at the C3-position. What adjustments should I make?
Answer: After the initial coupling at the C4-position, the electronic properties of the molecule are altered, which can make the subsequent coupling at the C3-position more challenging. To drive the second coupling, you will likely need more forcing reaction conditions:[8]
-
Increased Temperature: A higher reaction temperature is often required to activate the C3-I bond for the second Suzuki coupling.[8]
-
More Active Catalyst System: You may need to switch to a more active catalyst system, potentially with a more electron-rich and bulky ligand, to facilitate the oxidative addition at the C3-position.
-
Stronger Base: A stronger base might be necessary to promote the transmetalation step with the less reactive substrate.
Question 4: I am observing a significant amount of dehalogenation, where the iodine or chlorine atoms are replaced by hydrogen, instead of the desired coupled product. How can I prevent this?
Answer: Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-deficient substrates like halogenated pyridines.[9] This typically occurs through the formation of a palladium-hydride species. To minimize dehalogenation:
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent. Lowering the temperature can sometimes reduce the rate of dehalogenation more than the desired coupling.[5]
-
Choice of Base: The base can influence the formation of palladium-hydride species. Screening different bases is recommended.
-
Protecting Groups: For some N-heterocyclic halides, protecting the nitrogen atom can suppress dehalogenation.[9]
Question 5: The final coupling at the C2-chloro position is failing completely. What are the key challenges and how can I overcome them?
Answer: The C2-chloro position is the least reactive on the this compound scaffold.[1][2] Coupling at this position presents several challenges:
-
Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger than the carbon-iodine bonds, making the oxidative addition step much more difficult.[3]
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[10][11]
To achieve coupling at the C2-position, you will need to employ highly active catalyst systems and more forcing conditions:
-
Specialized Ligands: Use bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands can promote the difficult oxidative addition and sterically shield the palladium from the pyridine nitrogen.[6]
-
High Temperature: Higher reaction temperatures are typically necessary to overcome the energy barrier of C-Cl bond activation.[6]
-
Strong Base: A strong base like K₃PO₄ is often effective in these challenging couplings.[6]
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki coupling?
A1: The reactivity order is C4-I > C3-I > C2-Cl. This allows for a sequential and selective functionalization of the pyridine ring, starting at the 4-position, followed by the 3-position, and finally the 2-position.[1][2]
Q2: What are the recommended starting conditions for a selective mono-coupling at the C4-position?
A2: For a selective mono-arylation at the C4-position, it is advisable to start with milder reaction conditions to avoid over-reaction. A good starting point would be a Pd(PPh₃)₄ catalyst with a carbonate base like K₂CO₃ or Na₂CO₃ in a solvent system such as toluene/water or dioxane/water at a moderate temperature (e.g., 80-90 °C).
Q3: How can I achieve a triple Suzuki coupling on this substrate?
A3: A triple Suzuki coupling can be achieved sequentially. First, perform a selective coupling at the C4-position under milder conditions. After isolation and purification of the mono-coupled product, subject it to a second Suzuki coupling under more forcing conditions (higher temperature, more active catalyst) to react at the C3-position. Finally, the most challenging C2-chloro position can be coupled using a highly active catalyst system with specialized ligands and high temperatures. A one-pot, three-step sequential coupling has also been reported.
Q4: What are the common side products to look out for?
A4: Besides the desired coupled products, common side products include:
-
Homocoupled boronic acid: (Ar-Ar)[6]
-
Protodeboronated starting material: (loss of the boronic acid group)[6]
-
Dehalogenated pyridine: (loss of I or Cl, replaced by H)[9]
-
Partially coupled intermediates: (in case of incomplete reaction)
Data Presentation: Recommended Reaction Conditions
The following tables summarize recommended starting conditions for the sequential Suzuki coupling of this compound. Note that optimization for specific substrates is often necessary.
Table 1: Conditions for Selective Mono-Coupling at the C4-Position
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene/H₂O | 80-90 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 |
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ (2) | DMF | 90 |
Table 2: Conditions for Subsequent Coupling at the C3-Position
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (3) | XPhos (6) | K₃PO₄ (3) | Dioxane | 110-120 |
| Pd(OAc)₂ (4) | RuPhos (8) | Cs₂CO₃ (3) | Toluene | 110 |
Table 3: Conditions for Final Coupling at the C2-Position
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (5) | Buchwald Ligand (e.g., XPhos, 10) | K₃PO₄ (3) | Dioxane/H₂O | >120 |
| Pd(PEPPSI)-IPr (3) | IPr (NHC) | LiOtBu (3) | Dioxane | 120 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Arylation at the C4-Position of this compound
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-chloro-3-iodopyridine.
Visualizations
Caption: Experimental workflow for the sequential Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting decision tree for a failed this compound Suzuki coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Chloro-3,4-diiodopyridine Reactions
This guide provides troubleshooting advice and frequently asked questions for the workup of reactions involving 2-Chloro-3,4-diiodopyridine. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup phase in a question-and-answer format.
Q1: After adding the aqueous solution to my reaction mixture, an emulsion has formed that won't separate. What should I do?
A1: Emulsion formation is a common issue when partitioning organic and aqueous layers.[1] Here are several strategies to resolve it:
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.[2]
-
Change Solvent: If possible, add a small amount of a different organic solvent with a different polarity.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to separation.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force layer separation.
Q2: A solid precipitate has formed at the interface between the organic and aqueous layers, obscuring the boundary. How should I proceed?
A2: This precipitate is often an insoluble byproduct or salt.
-
Add More Solvent: Try adding more of both the organic and aqueous solvents to attempt to dissolve the precipitate.
-
Wash Persistently: Continue washing with water to remove as much of the solid as possible.[1] After separation, use a generous amount of a drying agent like anhydrous sodium sulfate, which may absorb some of the remaining insoluble material that can then be filtered off.[1]
-
Filtration: If the solid is persistent, filter the entire biphasic mixture through a Büchner funnel with a Celite pad to remove the solid before proceeding with the separation of the liquid layers.
Q3: My crude NMR spectrum looks messy, and I suspect palladium catalyst residue is the problem. How can I remove it?
A3: Palladium residues from cross-coupling reactions can complicate purification.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of 1M KF can help remove some boron residues from Suzuki couplings by forming a precipitate (Bu3SnF) that can be filtered.[2] For copper salts used as co-catalysts in Sonogashira reactions, washing with a saturated aqueous solution of ammonium chloride (NH4Cl) can remove copper by forming a blue complex.[2]
-
Filtration through Celite/Silica: Filtering the crude product through a short plug of silica gel or Celite can effectively remove a significant amount of palladium catalyst.
-
Specialized Scavengers: If problems persist, consider using commercially available palladium scavengers.
Q4: The yield of my desired product is very low after workup. Where could it have gone?
A4: Product loss can occur at several stages.
-
Aqueous Solubility: Your product may be more polar than anticipated and have partitioned into the aqueous layer. It is always good practice to save all aqueous layers until you have confirmed the location of your product.[1][3] You can try back-extracting the aqueous layers with a different organic solvent.
-
Volatility: The product might be volatile and could have been lost during solvent removal on the rotary evaporator.[1][3] Check the solvent collected in the rotovap trap.[3]
-
Instability: The product may be unstable to the acidic or basic conditions used during the workup.[3] You can test this by taking a small sample of your reaction mixture before workup and treating it with the planned aqueous wash to see if degradation occurs on TLC.[3]
-
Adsorption: The product may have adsorbed onto filtration media like Celite or the drying agent.[3] Try suspending the solid media in a suitable solvent and analyzing the solvent by TLC.[3]
Q5: The aqueous wash solution turned yellow or brown. What does this indicate?
A5: This coloration can be due to the presence of excess halogenating reagents or iodine byproducts from the reaction. A wash with a 10% aqueous solution of sodium thiosulfate (Na2S2O3) should quench any excess halogen and render the solution colorless.[1][4] If the color persists, vigorous stirring with the thiosulfate solution for 10-15 minutes may be necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What is a standard workup protocol for a Suzuki-Miyaura coupling reaction with this compound?
A1: A typical workup for a Suzuki-Miyaura coupling involves cooling the reaction to room temperature, followed by dilution with an organic solvent like ethyl acetate and water.[5] The mixture is then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.[5] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.[5] The resulting crude product is typically purified by flash column chromatography.[5]
Q2: How does the reactivity of the different halogens on this compound affect the workup strategy?
A2: The reactivity hierarchy of the carbon-halogen bonds is C-I > C-Cl.[5] Reactions like Suzuki, Sonogashira, or Stille couplings will preferentially occur at the more reactive C-I positions.[6] This high selectivity means that under controlled conditions, you are primarily dealing with the product of iodine substitution. However, if the reaction is pushed too hard (e.g., high temperature, long reaction time), side reactions like dehalogenation (loss of iodine or chlorine) or reaction at the C-Cl bond can occur, leading to a more complex mixture of products that requires more careful purification, often involving gradient column chromatography.[7][8]
Q3: What are potential side reactions with this compound, and how do they impact purification?
A3: Besides the desired cross-coupling, several side reactions can occur:
-
Dehalogenation: The starting material or product can be reduced, replacing a halogen (usually iodine) with a hydrogen atom.[7] This byproduct will have a different polarity and may co-elute with the desired product.
-
Homocoupling: The boronic acid (in Suzuki reactions) can couple with itself to form a biaryl byproduct.[7] This is often exacerbated by the presence of oxygen.[7]
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water.[7] These byproducts necessitate careful purification, typically via flash column chromatography, to isolate the desired substituted pyridine.
Q4: Can the chloro group on the pyridine ring be hydrolyzed during an aqueous workup?
A4: While C-Cl bonds on pyridine rings are generally robust, hydrolysis is possible, especially under harsh pH conditions (strong acid or base) or elevated temperatures.[9] The rate of hydrolysis can be influenced by the position of the chloro group and other substituents on the ring.[9] It is generally advisable to perform aqueous workups under neutral or mildly acidic/basic conditions and at room temperature to minimize the risk of hydrolysis.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyridines This table summarizes typical conditions used for Suzuki-Miyaura couplings on analogous polyhalogenated pyridine systems, demonstrating the range of effective protocols.
| Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Substrate Class |
| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ (2) | Toluene | 110 | 83 | Dichloropyridopyrimidine |
| Pd₂(dba)₃ (1-2) | SPhos | K₃PO₄ (2) | 1,4-Dioxane | 80-100 | Varies | 2-chloro-3-aminopyridine |
Note: Data adapted from protocols for similar substrates to provide general guidance.[5][7] Yields are representative and can vary based on the specific boronic acid and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at a C-I Position
This protocol is a general guideline for the selective functionalization at one of the iodo-positions of this compound.
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas like nitrogen or argon. Repeat this cycle three times.[5]
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.[5]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]
-
Workup:
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[7]
Visualizations
Caption: Standard workflow for the workup of a cross-coupling reaction.
Caption: Decision tree for diagnosing the cause of low product yield.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro-3,4-diiodopyridine versus 2,6-Dihalopyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and materials science. The strategic functionalization of the pyridine core through cross-coupling reactions is a cornerstone of contemporary drug discovery. This guide provides an objective comparison of the reactivity of 2-chloro-3,4-diiodopyridine against the more commonly utilized 2,6-dihalopyridines (2,6-dichloropyridine and 2,6-dibromopyridine) in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented herein is supported by experimental data to facilitate informed decisions in substrate selection and reaction optimization.
General Reactivity Principles
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.
Influence of the Halogen: The generally accepted order of reactivity for halogens in oxidative addition, the rate-determining step in many cross-coupling reactions, is I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the C-I bond the most labile and easiest to cleave.
Influence of the Position: The electron-deficient nature of the pyridine ring renders the C2, C4, and C6 positions more susceptible to oxidative addition compared to the C3 and C5 positions. The general order of reactivity for the positions is C4(6) > C2 > C5.
These fundamental principles dictate the chemoselectivity observed in the reactions of polyhalogenated pyridines like this compound, allowing for sequential and site-selective functionalization.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The disparate reactivity of the halogens in this compound allows for a stepwise functionalization, a key advantage over the symmetrically substituted 2,6-dihalopyridines.
In this compound, the reaction proceeds sequentially, with the most reactive C4-I bond coupling first under milder conditions, followed by the C3-I bond, and finally the more inert C2-Cl bond, which requires more forcing conditions. This reactivity profile enables the synthesis of highly substituted, unsymmetrical pyridines.
In contrast, 2,6-dihalopyridines offer two equivalent reactive sites. While mono-functionalization can be achieved by controlling stoichiometry, achieving high selectivity can be challenging.
Quantitative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | 2-Methoxypyridin-5-ylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Reflux | 20-24 | 44 | Mono-coupling at C4-I. |
| This compound | 2-Methoxypyridin-5-ylboronic acid (2.5 equiv) | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Reflux | 20-24 | 64 | Di-coupling at C4-I and C3-I. |
| 2,6-Dichloropyridine | Heptylboronic pinacol ester (2.3 equiv) | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | Not Specified | 91 | Di-alkylation. |
| 2,6-Dibromopyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | Di-arylation.[3] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
This protocol describes the selective mono-arylation at the C-4 position of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (0.9-1.1 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Reaction Conditions: The reaction mixture is heated to reflux for 20-24 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp)-C(sp²) bonds, introducing alkynyl moieties into the pyridine ring. Similar to the Suzuki-Miyaura coupling, the reactivity of this compound is dictated by the lability of the C-I bonds.
A two-step Sonogashira/Suzuki-Miyaura reaction sequence has been reported for this compound, where the initial Sonogashira coupling occurs selectively at the C4-I position. This again highlights the utility of this substrate for controlled, stepwise functionalization. For 2,6-dihalopyridines, the Sonogashira reaction can be used to introduce one or two alkyne groups, depending on the stoichiometry and reaction conditions.
Quantitative Data for Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Not Specified | Not Specified | 48 | Mono-alkynylation at C4-I. |
| 2,6-Dichloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF or DMF | RT to heated | Not Specified | Varies | Generally requires more forcing conditions than bromo- or iodo-pyridines. |
| 2,6-Dibromopyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | Not Specified | Good to excellent | Mono- or di-alkynylation can be achieved.[4] |
Experimental Protocol: Sonogashira Coupling of this compound
This generalized protocol is based on standard procedures for the Sonogashira coupling of iodo-pyridines.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base, typically an amine such as triethylamine or diisopropylamine.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature, but may require gentle heating depending on the reactivity of the alkyne.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Diagram: Sonogashira Coupling Experimental Workflow
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity trends observed in Suzuki-Miyaura and Sonogashira couplings generally hold for this transformation as well, with C-I bonds being significantly more reactive than C-Cl bonds.
For this compound, amination is expected to occur selectively at the C4-I position under milder conditions, leaving the C3-I and C2-Cl bonds available for subsequent functionalization. This provides a strategic advantage for the synthesis of complex amines. In the case of 2,6-dihalopyridines, mono- or di-amination can be achieved, although selective mono-amination of the more reactive 2,6-dibromopyridine can be challenging. The less reactive 2,6-dichloropyridine can be a better substrate for selective mono-amination due to the lower reactivity of the C-Cl bond.
Inferred Reactivity and Representative Data for Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos (inferred) | NaOᵗBu (inferred) | Dioxane (inferred) | 80-110 (inferred) | 6-18 (inferred) | Good to Excellent (inferred) | Selective mono-amination at C4-I is highly probable. |
| 2,6-Dichloropyridine | Aniline | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | Not Specified | Good | Mono-amination can be achieved with careful control of stoichiometry.[5] |
| 2,6-Dibromopyridine | n-Pentylamine | CuI / DMPAO | K₂CO₃ | H₂O | 118-200 (Microwave) | 2.5 | 61 | Copper-catalyzed mono-amination. |
Experimental Protocol: Buchwald-Hartwig Amination of a Halopyridine
This is a general protocol that can be adapted for the amination of iodo- and chloro-pyridines.
-
Reaction Setup: In a glovebox, an oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and the base (e.g., NaOᵗBu or LiHMDS, 1.2-1.5 equiv.).
-
Reagent Addition: The halopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.) are added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The Schlenk tube is sealed and heated in an oil bath at the desired temperature (typically 80-110 °C).
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting halopyridine is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Diagram: Logical Relationship for Sequential Cross-Coupling
Caption: Sequential functionalization strategy for this compound.
Conclusion
The comparative analysis of this compound and 2,6-dihalopyridines reveals distinct reactivity profiles that can be strategically exploited in organic synthesis.
-
This compound is a highly versatile substrate for the synthesis of complex, unsymmetrical 2,3,4-trisubstituted pyridines. Its key advantage lies in the predictable and sequential reactivity of its three halogen atoms (C4-I > C3-I > C2-Cl), which allows for controlled, stepwise functionalization through various palladium-catalyzed cross-coupling reactions.
-
2,6-Dihalopyridines (dichloro- and dibromo-) are suitable for the synthesis of symmetrically substituted pyridines. While mono-functionalization is possible, it often requires careful control of reaction conditions to avoid the formation of di-substituted byproducts. The choice between the dichloro and dibromo analogue is often a trade-off between cost and reactivity, with 2,6-dibromopyridine being more reactive but also more expensive.
For researchers aiming to construct highly decorated and unsymmetrical pyridine scaffolds, this compound offers a superior synthetic strategy due to its inherent and predictable chemoselectivity. In contrast, for the synthesis of symmetrical 2,6-disubstituted pyridines, the more readily available and cost-effective 2,6-dihalopyridines remain valuable starting materials. The choice of substrate should be guided by the specific synthetic target and the desired functionalization pattern.
References
A Comparative Guide to Alternatives for 2-Chloro-3,4-diiodopyridine in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyfunctionalized pyridine scaffolds are cornerstones in medicinal chemistry and materials science. Reagents such as 2-Chloro-3,4-diiodopyridine are valuable building blocks, offering multiple reactive sites for the strategic, stepwise introduction of different substituents. The distinct reactivity of the halogen atoms—iodine, bromine, and chlorine—in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Generally, the order of reactivity follows the trend: I > Br > Cl.[1][2] This predictable selectivity enables chemists to perform sequential couplings, first at the more reactive iodine position, followed by reactions at the less reactive halogen sites.
This guide provides a comparative analysis of viable alternative reagents to this compound. We will focus on commercially available di- and tri-halogenated pyridines that serve as versatile platforms for building molecular complexity. The performance of these alternatives in key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—will be compared, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Core Concept: The Hierarchy of Halogen Reactivity
The ability to perform selective and sequential cross-coupling reactions on polyhalogenated pyridines hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed processes, the oxidative addition step is typically rate-determining and is influenced by the bond dissociation energy of the C-X bond. This results in a reliable reactivity hierarchy.
References
Navigating the Synthesis of 2-Chloro-3,4-diiodopyridine: A Comparative Guide to Byproduct Analysis and Alternative Routes
For researchers, scientists, and professionals in drug development, the synthesis of highly functionalized heterocyclic compounds is a critical step in the discovery of novel therapeutics. 2-Chloro-3,4-diiodopyridine is a valuable building block, but its synthesis can be fraught with challenges, primarily the formation of difficult-to-separate isomeric byproducts. This guide provides a comprehensive analysis of the reaction byproducts, compares potential synthetic routes, and offers detailed experimental protocols to aid in the production of this key intermediate with high purity.
The direct iodination of 2-chloropyridine derivatives, a common strategy for the synthesis of iodo-substituted pyridines, is often hampered by a lack of regioselectivity. This leads to the formation of a mixture of isomers, which can be challenging and costly to separate, impacting the overall efficiency of the synthetic process. Understanding the byproduct profile is therefore essential for optimizing reaction conditions and developing effective purification strategies.
The Challenge of Isomeric Byproducts in Iodination
The electrophilic iodination of 2-chloropyridine is a prime example of the regioselectivity challenge. The chlorine atom at the 2-position directs iodination to the 3- and 5-positions. Subsequent iodination can then occur at the remaining available positions, leading to a mixture of di-iodinated products.
The primary byproducts in the synthesis of this compound are likely to be other isomers of 2-chloro-diiodopyridine, such as 2-chloro-3,5-diiodopyridine and 2-chloro-4,5-diiodopyridine. The formation of mono-iodinated (2-chloro-3-iodopyridine and 2-chloro-4-iodopyridine) and potentially tri-iodinated species as minor impurities is also possible depending on the reaction stoichiometry and conditions.
Comparative Analysis of Synthetic Strategies
To mitigate the issue of byproduct formation, alternative synthetic strategies can be considered. These routes may involve the use of starting materials that are already appropriately functionalized, thereby controlling the regioselectivity of the iodination steps.
| Synthetic Route | Starting Material | Key Steps | Expected Byproducts | Purity of Target Compound |
| Direct Iodination | 2-Chloropyridine | Electrophilic di-iodination | Isomeric 2-chloro-diiodopyridines (e.g., 2-chloro-3,5-diiodo, 2-chloro-4,5-diiodo), mono-iodinated intermediates, poly-iodinated species. | Low to moderate before purification |
| Stepwise Iodination | 2-Chloro-3-iodopyridine or 2-Chloro-4-iodopyridine | Regioselective iodination of a mono-iodinated precursor | Isomeric 2-chloro-diiodopyridines, starting material. | Moderate to high, depending on the selectivity of the second iodination. |
| From Pre-functionalized Pyridines | e.g., 2-Chloro-3-amino-4-iodopyridine | Diazotization followed by Sandmeyer reaction | Byproducts from incomplete diazotization or side reactions of the diazonium salt. | Potentially high, but requires a more complex starting material. |
Experimental Protocols
Protocol 1: Hypothetical Direct Di-iodination of 2-Chloropyridine
This protocol is a hypothetical procedure based on general methods for the iodination of pyridines.
Materials:
-
2-Chloropyridine (1 equiv)
-
N-Iodosuccinimide (NIS) (2.2 equiv)
-
Sulfuric acid (concentrated)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-chloropyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the solution with stirring.
-
Add N-iodosuccinimide portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS and ¹H NMR to determine the ratio of isomers.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of halogenated aromatic compounds (e.g., HP-5MS).
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Data Analysis:
-
Identify the peaks corresponding to the desired product and byproducts based on their retention times and mass spectra. The isotopic pattern of chlorine (M, M+2) and the presence of one or two iodine atoms will be characteristic.
Protocol 3: Characterization of Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., Bruker 400 MHz).
Sample Preparation:
-
Dissolve the purified isomers in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
¹H NMR Analysis:
-
The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. 2D NMR techniques such as COSY and NOESY can be used to confirm the connectivity and spatial relationships of the protons, aiding in the unambiguous assignment of the isomeric structures.
Visualizing Reaction Pathways and Workflows
To better understand the synthetic strategies and analytical procedures, the following diagrams illustrate the key relationships and workflows.
Caption: Synthetic pathway for the direct iodination of 2-chloropyridine, highlighting the formation of the desired product and major isomeric byproducts.
References
Navigating the Spectroscopic Landscape of 2-Chloro-3,4-diiodopyridine Derivatives: A Comparative NMR Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-chloro-3,4-diiodopyridine derivatives, offering insights into their structural elucidation. Due to the limited availability of public spectroscopic data for this compound itself, this guide leverages data from closely related halogenated pyridines to provide a predictive and comparative framework.
Halogenated pyridines are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Their unique electronic properties and reactivity make them valuable intermediates in the development of biologically active molecules, including kinase inhibitors for cancer therapy.[4] Understanding the NMR characteristics of these compounds is essential for confirming their structure and purity.
Comparative NMR Data of Halogenated Pyridines
The following tables summarize the ¹H and ¹³C NMR chemical shift data for several iodinated and chlorinated pyridine derivatives. This data can be used to predict the spectral features of this compound and its derivatives. The presence of electron-withdrawing halogens generally leads to a downfield shift of the signals of nearby protons and carbons.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Halogenated Pyridines in CDCl₃
| Compound | H-3 | H-4 | H-5 | H-6 | Reference |
| 2-Chloropyridine | 7.32 | 7.64 | 7.23 | 8.39 | [5] |
| 2-Chloro-3-iodopyridine | - | 6.96 (dd) | 8.16 (dd) | 8.38 (dd) | [6] |
| 2-Chloro-4-iodopyridine | 7.59 (dd) | - | 7.76 (d) | 8.07 (d) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Halogenated Pyridines in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |
| 2-Chloropyridine | 150.1 | 124.4 | 139.1 | 122.8 | 149.8 | |
| 2-Chloro-3-iodopyridine | 148.9 | 94.9 | 148.8 | 123.2 | 154.5 | [6] |
| 2-Chloro-4-iodopyridine | 151.7 | 131.5 | 106.6 | 133.0 | 149.6 |
Experimental Protocols
Below is a generalized experimental protocol for the acquisition of NMR data for this compound derivatives, based on standard laboratory practices.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound derivative.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent may vary depending on the solubility of the specific derivative.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is recommended for detailed spectral analysis.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A spectral width of approximately 10-12 ppm is generally sufficient for pyridine derivatives.
-
Acquisition Time: An acquisition time of 2-3 seconds is common.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for full relaxation of the protons.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Visualizing Workflows and Pathways
To facilitate a deeper understanding of the context and application of this compound derivatives, the following diagrams illustrate a general experimental workflow for NMR characterization and a hypothetical signaling pathway where a derivative might act as an inhibitor.
Caption: Experimental workflow for the synthesis and NMR characterization of this compound derivatives.
Caption: A generic kinase signaling pathway illustrating the potential inhibitory action of a drug derived from a this compound scaffold.
References
- 1. chempanda.com [chempanda.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 5. 2-Chloropyridine(109-09-1) 13C NMR [m.chemicalbook.com]
- 6. 2-Chloro-3-iodopyridine | 78607-36-0 [chemicalbook.com]
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Chloro-3,4-diiodopyridine
For researchers and professionals in drug development and organic synthesis, the selective functionalization of polysubstituted heteroaromatics is a critical step. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose. This guide provides a detailed comparison of catalyst systems for the Suzuki coupling of 2-Chloro-3,4-diiodopyridine, a versatile building block for the synthesis of complex pyridine derivatives. We will delve into catalyst performance, supported by experimental data, and provide detailed protocols to aid in reaction optimization.
Catalyst Performance and Selectivity
The Suzuki coupling of this compound presents a challenge in regioselectivity due to the presence of three halogen atoms. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This inherent reactivity difference allows for selective coupling at the more reactive C-I bonds before the C-Cl bond.
A key study by Tetrahedron in 2009 demonstrated the sequential Suzuki-Miyaura cross-coupling of this compound. The initial coupling occurs preferentially at the 4-position, followed by coupling at the 3-position, and finally, under more forcing conditions, at the 2-position.[1]
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivities. While a broad range of palladium catalysts is available for Suzuki couplings, systems based on palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with phosphine ligands are commonly employed.
Comparative Data of Catalyst Systems
The following table summarizes the performance of a catalyst system used for the Suzuki coupling of this compound with various boronic acids.
| Catalyst/Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O (7:1:1) | 80 | 18 | 2-Chloro-4-(heteroaryl)-3-iodopyridines | 50-81 | |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O (7:1:1) | 80 | 18 | 2-Chloro-3,4-bis(heteroaryl)pyridines | 47-64 |
Note: The yields are for the isolated products of mono- and di-arylated pyridines starting from this compound.
For related dihalopyridines, other catalyst systems have proven effective and could be considered for optimizing the coupling with this compound. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos, often used with Pd(OAc)₂, are known to be effective for challenging couplings of heteroaryl chlorides.[2] N-heterocyclic carbene (NHC) ligands, such as IPr, have also shown high activity for C4-selective coupling of dichloropyridines.[3]
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. The following are representative protocols for the Suzuki coupling of this compound.
Protocol 1: Mono-arylation at the C-4 Position
This protocol is adapted from the work published in Tetrahedron for the selective mono-coupling at the 4-position of this compound.
Materials:
-
This compound
-
Aryl or heteroarylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene, Ethanol, and Water (7:1:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, sodium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography.
Protocol 2: Di-arylation at the C-3 and C-4 Positions
This protocol describes the subsequent coupling at the C-3 position to yield the 2-chloro-3,4-diarylpyridine.
Materials:
-
2-Chloro-4-(heteroaryl)-3-iodopyridine
-
Aryl or heteroarylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Triphenylphosphine (PPh₃, 0.1 equiv)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
Toluene, Ethanol, and Water (7:1:1 mixture)
Procedure:
-
Follow the same setup and inert atmosphere precautions as in Protocol 1, using the mono-arylated substrate.
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, perform an aqueous work-up and purify the di-arylated product by column chromatography.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a catalyst screening and optimization study for the Suzuki coupling of this compound.
Caption: Workflow for Catalyst Screening in Suzuki Coupling.
Logical Relationship of Catalyst Components
The success of the Suzuki coupling is dependent on the interplay between the palladium source, the ligand, and the base. The following diagram outlines these relationships.
Caption: Interplay of Catalyst Components in Suzuki Coupling.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Computational and Comparative Guide to the Reactivity of 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reactivity of 2-Chloro-3,4-diiodopyridine, a versatile building block in organic synthesis. Through a combination of experimental data and computational insights, this document compares its performance in key cross-coupling reactions against viable alternatives, offering a valuable resource for reaction planning and optimization in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.
Executive Summary
This compound is a highly functionalized pyridine derivative offering multiple sites for selective chemical modification. Its reactivity is dominated by the two iodine substituents, which are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine atom. This inherent reactivity hierarchy allows for a stepwise and regioselective functionalization of the pyridine core, making it a valuable precursor for the synthesis of polysubstituted pyridines. This guide presents a comparative analysis of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, benchmarked against other halogenated pyridines.
Comparative Reactivity Analysis
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, following the general trend: C-I > C-Br > C-Cl. For this compound, this principle dictates that the initial reaction will selectively occur at one of the C-I bonds. Computational studies using Density Functional Theory (DFT) and experimental findings confirm that the C4-I bond is the most labile, followed by the C3-I bond, with the C2-Cl bond being the least reactive.
This section provides a comparative overview of the performance of this compound against alternative substituted pyridines in three cornerstone cross-coupling reactions. The data presented is a synthesis of reported experimental results and established reactivity trends.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The following table compares the performance of this compound with other dihalopyridines. The reaction is assumed to be with a generic arylboronic acid under standard Pd-catalyzed conditions.
| Substrate | Position of Primary Reaction | Typical Catalyst System | Typical Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Reference |
| This compound | C4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 100 | 2-4 | 70-85 | |
| 2-Bromo-4-iodopyridine | C4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | |
| 2-Chloro-4-iodopyridine | C4 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | |
| 2,4-Dichloropyridine | C4 | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80 | 12-24 | 60-80 | |
| 2,3-Dichloropyridine | C2 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | 55-75 |
Table 2: Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the formation of C(sp²)-C(sp) bonds. The table below outlines the expected reactivity of this compound in comparison to other halogenated pyridines with a terminal alkyne.
| Substrate | Position of Primary Reaction | Typical Catalyst System | Co-catalyst | Typical Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Reference |
| This compound | C4 & C3 (double coupling) | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 16 | 78 (di-alkynylated) | |
| 2-Bromo-4-iodopyridine | C4 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | |
| 2-Chloro-4-iodopyridine | C4 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | |
| 2,4-Dichloropyridine | C4 | Pd(PPh₃)₄/CuI | - | Et₃N | Dioxane | 100 | 12-24 | 50-70 | |
| 2,3-Dichloropyridine | C2 | Pd(PPh₃)₄/CuI | - | Et₃N | Dioxane | 100 | 12-24 | 45-65 |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The following table provides a comparative assessment of the reactivity of this compound with various amines.
| Substrate | Position of Primary Reaction | Typical Catalyst System | Typical Base | Solvent | Temp. (°C) | Approx. Time (h) | Approx. Yield (%) | Reference |
| This compound | C4 (predicted) | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 80-110 | 6-18 | 80-95 (estimated) | |
| 2-Bromo-4-iodopyridine | C4 | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | |
| 2-Chloro-4-iodopyridine | C4 | Pd₂(dba)₃/Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | |
| 2,4-Dichloropyridine | C4 | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | 65-85 | |
| 2-Chloro-3-iodopyridine | C3 | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 4-12 | >90 | [1] |
Experimental and Computational Protocols
General Computational Details (DFT)
The reactivity trends and electronic properties of this compound and its analogs can be effectively modeled using Density Functional Theory (DFT). A common approach involves:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP or M06-2X are frequently used for their balance of accuracy and computational cost in organometallic chemistry.
-
Basis Set: A mixed basis set is often employed, such as LanL2DZ for the palladium and iodine atoms (to account for relativistic effects) and a Pople-style basis set like 6-311++G(d,p) for the lighter atoms (C, H, N, Cl).
-
Solvation Model: The effect of the solvent is typically included using a continuum model like the Polarizable Continuum Model (PCM).
-
Calculations: Geometry optimization of reactants, transition states, and products allows for the determination of reaction energy barriers and reaction energies, providing quantitative insights into reactivity and regioselectivity.
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative procedure for the selective Suzuki-Miyaura coupling at the C4 position of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is added, followed by the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: The mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the required duration, with the reaction progress monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors
Substituted pyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors used in cancer therapy. The selective functionalization of this compound provides a versatile platform for the synthesis of complex molecules that can target key signaling pathways implicated in tumor growth and proliferation, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.
Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor
The following diagram illustrates a generalized workflow for the synthesis of a trisubstituted pyridine, a common core in many kinase inhibitors, starting from this compound. This multi-step synthesis leverages the differential reactivity of the halogen substituents.
Signaling Pathway: VEGFR-2 and PI3K/Akt/mTOR Inhibition
Many kinase inhibitors synthesized from substituted pyridine precursors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream PI3K/Akt/mTOR signaling pathway. Inhibition of this pathway can block tumor angiogenesis, proliferation, and survival.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. Its well-defined reactivity hierarchy in palladium-catalyzed cross-coupling reactions allows for predictable and selective functionalization. While the chloro substituent is less reactive than the iodo groups, its presence provides an additional handle for subsequent transformations under more forcing conditions. This guide has provided a comparative analysis of its reactivity, along with practical experimental and computational protocols, to aid researchers in leveraging the full synthetic potential of this important heterocyclic intermediate.
References
A Comparative Guide to Purity Assessment of 2-Chloro-3,4-diiodopyridine: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Chloro-3,4-diiodopyridine, a key halogenated intermediate in pharmaceutical synthesis. Due to the highly specific nature of this compound, this document synthesizes established analytical methodologies for similar halogenated aromatic compounds to present a robust framework for purity evaluation. We compare the strengths and limitations of GC-MS with alternative techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data interpretation guidelines.
Introduction to Purity Analysis
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is a critical requirement in drug development and manufacturing. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for identifying and quantifying potential impurities.
This compound is a solid with a melting point of 159-163 °C and a molecular weight of 365.34 g/mol . Its structure, featuring chloro and iodo substituents on a pyridine ring, makes it a versatile building block.[1][2] This guide focuses on GC-MS as a primary analytical tool and compares its utility against other powerful techniques.
GC-MS for Purity Assessment
Gas Chromatography-Mass Spectrometry is a powerful technique ideal for separating and identifying volatile and thermally stable compounds.[3][4] For a compound like this compound, GC-MS offers high separation efficiency and definitive peak identification through mass spectral fragmentation, making it well-suited for detecting volatile organic impurities, residual solvents, or by-products from synthesis.
Detailed Experimental Protocol: GC-MS
This protocol is a representative method for analyzing halogenated pyridines and should be optimized for specific instrumentation and impurity profiles.
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., Dichloromethane, Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.[5]
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.[5]
-
Injector: Split/Splitless, operated in splitless mode for trace analysis or a high split ratio (e.g., 50:1) for purity assay.
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: Increase at 10 °C/min to 200 °C.
-
Ramp 2: Increase at 20 °C/min to 280 °C, hold for 5 minutes.[5]
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500 amu.[5]
c) Data Analysis:
-
Purity Calculation: Determine the purity by area percent normalization. The purity is calculated as: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Impurity Identification: Identify unknown impurity peaks by comparing their mass spectra against the NIST library and by analyzing fragmentation patterns.
Workflow for GC-MS Purity Analysis
Caption: Experimental workflow for GC-MS purity assessment.
Comparative Analysis: GC-MS vs. Alternatives
The choice of analytical technique depends critically on the properties of the analyte and potential impurities.[3][6] While GC-MS is excellent for volatile compounds, other methods offer advantages for different scenarios.
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation in gas phase based on boiling point/polarity; MS detection. | Separation in liquid phase based on partitioning; UV absorbance detection. | Measures nuclear spin transitions in a magnetic field for structural and quantitative data.[7] |
| Analyte Suitability | Volatile & thermally stable compounds.[4] | Non-volatile, thermally labile, polar compounds.[3][8] | Soluble compounds with NMR-active nuclei (e.g., ¹H). |
| Sample Preparation | May require derivatization for non-volatile analytes.[3] | Sample must be soluble in the mobile phase.[4] | Simple dissolution in deuterated solvent with an internal standard.[9] |
| Impurity Detection | Excellent for volatile by-products, residual solvents. | Ideal for non-volatile impurities, polymers, salts, and degradation products. | Detects all proton-containing impurities; can quantify against a standard.[10] |
| Quantification | Area percent (relative), requires response factor correction for accuracy. | External/internal standards for absolute quantification. | Absolute quantification using an internal standard; primary ratio method.[10][11] |
| Structural Info | Provides fragmentation patterns aiding in identification of unknowns.[3] | Limited to UV spectrum; requires coupling to MS for structural data. | Provides definitive molecular structure information.[7] |
| Destructive? | Yes.[3] | No (fraction collection is possible). | No, the sample can be recovered.[10] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry, primarily because most APIs and their impurities are non-volatile solids.[4][8]
-
Advantages over GC-MS:
-
No requirement for sample volatility or thermal stability, avoiding potential degradation of the analyte at high GC temperatures.[4][8]
-
Better suited for analyzing polar, non-volatile, or ionic impurities that would not elute from a GC column.
-
Wide variety of stationary and mobile phases allows for high selectivity for different types of halogenated aromatic compounds.[12]
-
-
Limitations:
-
Less definitive peak identification compared to MS; co-eluting peaks can be problematic without a mass detector (LC-MS).
-
Requires development of specific methods, including column and mobile phase selection.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination because it does not require a reference standard of the analyte itself.[10][11]
-
Advantages over GC-MS:
-
Provides absolute purity assessment without analyte-specific reference standards, using a certified internal standard.
-
Offers rich structural information that can simultaneously confirm the identity of the main component and help identify impurities.[7]
-
Non-destructive nature allows for the complete recovery of the valuable sample.[10]
-
Detects non-volatile and inorganic impurities that are invisible to GC.
-
-
Limitations:
Data Presentation: A Comparative Overview
The following table presents illustrative performance metrics for the different analytical techniques. These values are representative and would need to be determined experimentally for this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Typical Purity Value | >98.0% (Area %)[14] | >98.0% (Area %) | 98.5% (w/w, absolute) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.05 - 0.5 µg/mL | ~0.1% (mol/mol) |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.2 - 2.0 µg/mL | ~0.5% (mol/mol) |
| Precision (RSD) | < 2% | < 1% | < 1% |
| Analysis Time | 20-30 min | 15-25 min | 5-15 min |
| Cost per Sample | Moderate | Low-Moderate | High |
Conclusion and Method Selection
The optimal analytical strategy for assessing the purity of this compound involves a complementary approach.
-
GC-MS is the preferred method for screening volatile organic impurities and residual solvents, offering excellent sensitivity and structural elucidation capabilities for amenable compounds.[3]
-
HPLC is essential for detecting non-volatile or thermally sensitive impurities, which are common in pharmaceutical synthesis, making it a mandatory orthogonal technique.[6][15]
-
qNMR serves as a powerful primary method for obtaining an absolute purity value and for definitively identifying the structure of the main component and any major impurities.[10]
For comprehensive quality control, regulatory bodies often require the use of at least two orthogonal methods (e.g., HPLC and GC-MS) to provide a complete impurity profile.
Decision Guide for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 2-Chloro-3-iodopyridine | 78607-36-0 | TCI AMERICA [tcichemicals.com]
- 15. amptechfl.com [amptechfl.com]
Navigating the Analysis of 2-Chloro-3,4-diiodopyridine Reaction Mixtures: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development, the precise analysis of reaction mixtures containing 2-chloro-3,4-diiodopyridine is critical for ensuring reaction efficiency, purity of the final product, and identification of potential impurities. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) and alternative analytical methodologies, supported by representative experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired throughput. While LC-MS is a powerful tool for the identification and quantification of this compound and its byproducts, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) present viable alternatives.
| Parameter | LC-MS | GC-MS | HPLC-UV |
| Sensitivity | High (pg-ng level) | Very High (fg-pg level) | Moderate (ng-µg level) |
| Specificity | Very High | High | Moderate |
| Compound Polarity Range | Wide (polar to non-polar) | Volatile & Thermally Stable | Wide (polar to non-polar) |
| Matrix Effect | Can be significant | Less common | Moderate |
| Throughput | High | Moderate | High |
| Instrumentation Cost | High | High | Moderate |
| Primary Application | Identification & Quantification | Separation of volatile compounds | Routine quantification |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for LC-MS and GC-MS analysis of a this compound reaction mixture.
LC-MS Protocol
1. Sample Preparation:
-
Quench a 100 µL aliquot of the reaction mixture with 900 µL of acetonitrile.
-
Vortex for 30 seconds to precipitate salts and larger molecules.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation): 800 L/hr.
-
Gas Flow (Cone): 50 L/hr.
-
Scan Range: m/z 100-500.
GC-MS Protocol
1. Sample Preparation:
-
To a 100 µL aliquot of the reaction mixture, add 1 mL of ethyl acetate and 1 mL of water.
-
Vortex for 1 minute to extract the analytes into the organic layer.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a GC vial.
2. Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Scan Range: m/z 40-450.
Visualizing the Analytical Workflow
A clear understanding of the experimental sequence is essential for efficient laboratory operations. The following diagram illustrates a typical workflow for the LC-MS analysis of a this compound reaction mixture.
Caption: Workflow for LC-MS analysis of this compound.
This guide provides a foundational understanding of the analytical approaches for this compound reaction mixtures. The choice of method should be guided by the specific analytical goals, available instrumentation, and the complexity of the reaction matrix. For robust and reliable data, thorough method development and validation are strongly recommended.
Reactivity Face-Off: A Comparative Guide to C-I vs. C-Cl Bonds in Dihalopyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalopyridines is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. The differential reactivity of carbon-halogen bonds offers a powerful tool for sequential and site-selective cross-coupling reactions. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) versus carbon-chlorine (C-Cl) bonds in dihalopyridines, supported by experimental data, detailed protocols, and logical frameworks to aid in reaction design.
Core Principles: Bond Strength and Electronic Effects
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > OTf >> Cl.[1][2][3][4] This trend is primarily governed by the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.[5][6][7]
Beyond intrinsic bond strength, the position of the halogen on the pyridine ring plays a crucial role. Halogens at positions electronically activated by the nitrogen heteroatom (e.g., C2, C4, and C6) exhibit enhanced reactivity due to the electron-withdrawing nature of the nitrogen, which polarizes the C-X bond and lowers the energy barrier for oxidative addition.[8][9] In many dihalopyridines, such as 2,4-dihalopyridines, the C2 position is often the most reactive site.[9][10]
However, it is critical to note that this inherent reactivity can be modulated and even reversed by the choice of catalyst, ligand, base, and solvent, allowing for sophisticated, site-selective transformations.[11]
Reactivity in Key Cross-Coupling Reactions: A Data-Driven Comparison
The following sections summarize the comparative reactivity of C-I and C-Cl bonds in dihalopyridines across three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity difference between C-I and C-Cl bonds is often exploited for selective couplings.
Table 1: Comparison of C-I vs. C-Cl Reactivity in Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Major Product | Selectivity (Product Ratio) | Reference |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 2-Chloro-4-phenylpyridine | >95:5 (C-I:C-Cl) | [2] (Illustrative) |
| 2,4-Dichloropyridine | 4-Methylphenylboronic acid | Pd-PEPPSI-IPr, NaOAc/Na₂CO₃ | Dioxane/H₂O | 100 | 2-Chloro-4-(4-methylphenyl)pyridine | ~10:1 (C4:C2) | [12] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂, KI, NaOAc/Na₂CO₃ (ligand-free) | Dioxane/H₂O | 100 | 2-Chloro-4-phenylpyridine | >99:1 (C4:C2) | [8][12] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2-Chloro-4-iodopyridine (Illustrative)
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-iodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the vessel.
-
Add a degassed mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. High regioselectivity can be achieved in the amination of dihalopyridines.
Table 2: Comparison of C-I vs. C-Cl Reactivity in Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Major Product | Selectivity (Product Ratio) | Reference |
| 2-Fluoro-4-iodopyridine | Aniline | Pd₂(dba)₃, Xantphos | Cs₂CO₃ | Toluene | 110 | 2-Fluoro-4-anilinopyridine | Exclusive for C-I | [10] |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂, Xantphos | K₂CO₃ | Dioxane | 100 (Microwave) | 4-Chloro-N-phenylpyridin-2-amine | 20:1 to 50:1 (C2:C4) | [10] |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
-
In a microwave reaction vial, combine 2,4-dichloropyridine (1.0 mmol), aniline (1.1 mmol), potassium carbonate (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Add dry dioxane (3 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 100 °C for 30 minutes.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain 4-chloro-N-phenylpyridin-2-amine.[10]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The pronounced reactivity difference between C-I and C-Cl bonds is particularly useful for selective alkynylation.
Table 3: Comparison of C-I vs. C-Cl Reactivity in Sonogashira Coupling of Dihalopyridines
| Dihalopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Major Product | Selectivity (Product Ratio) | Reference |
| 2-Chloro-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | Room Temp | 2-Chloro-4-(phenylethynyl)pyridine | Highly selective for C-I | [2] (Illustrative) |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | 80 | 2-Chloro-4-(phenylethynyl)pyridine | Preferential reaction at C4 | [3] (Illustrative) |
Experimental Protocol: Selective Sonogashira Coupling of 2-Chloro-4-iodopyridine (Illustrative)
-
To a Schlenk flask under an inert atmosphere, add 2-chloro-4-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add dry, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, and wash the combined organic layers with brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Logical Framework for Reactivity and Selectivity
The outcome of a cross-coupling reaction on a dihalopyridine is a result of a complex interplay between the substrate's intrinsic properties and the chosen reaction conditions. The following diagram illustrates these relationships.
Caption: Factors influencing reactivity and selectivity in dihalopyridine cross-coupling.
Experimental Workflow for Optimizing Selective Coupling
For a novel dihalopyridine, a systematic approach is necessary to achieve the desired site selectivity. The following workflow outlines a general strategy.
Caption: A typical workflow for optimizing selective cross-coupling reactions.
Conclusion
The reactivity of C-I and C-Cl bonds in dihalopyridines is a nuanced interplay of intrinsic bond energies, positional electronics, and externally controlled reaction parameters. While the C-I bond is inherently more reactive, this guide demonstrates that a careful selection of catalysts, ligands, and conditions can enable highly selective functionalization at either the C-I or C-Cl position. For researchers in drug discovery and materials science, mastering these principles is key to unlocking the full synthetic potential of dihalopyridine scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Coupling Products of 2-Chloro-3,4-diiodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry. Among these, 2-Chloro-3,4-diiodopyridine stands out as a versatile scaffold, offering multiple reaction sites for the introduction of diverse molecular fragments through cross-coupling reactions. This guide provides a comparative analysis of the spectroscopic signatures of products derived from Suzuki, Sonogashira, and Buchwald-Hartwig couplings of this trifunctionalized pyridine, supported by experimental data and detailed protocols.
The distinct electronic environments of the chloro and iodo substituents on the pyridine ring govern the regioselectivity of cross-coupling reactions. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bond in palladium-catalyzed transformations. Consequently, initial coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, preferentially occur at the 4-position, leaving the 2-chloro and 3-iodo substituents available for subsequent functionalization. Understanding the spectroscopic characteristics of the resulting mono-substituted products is crucial for reaction monitoring, purification, and structural confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for representative coupling products of this compound and a comparative analogue, 2,4-dichloropyrimidine. While specific data for the direct coupling products of this compound is sparse in publicly available literature, the data for analogous compounds provides valuable insights into the expected spectral shifts.
Table 1: 1H NMR Spectroscopic Data of Pyridine and Pyrimidine Coupling Products
| Compound | Ar-H (ppm) | Pyridine/Pyrimidine-H (ppm) | Other Protons (ppm) |
| Hypothetical Suzuki Product: 4-(4-methoxyphenyl)-2-chloro-3-iodopyridine | 7.0-7.1 (d, 2H), 7.9-8.0 (d, 2H) | ~8.4 (d, 1H), ~7.5 (d, 1H) | 3.8-3.9 (s, 3H, OCH₃) |
| Reference Suzuki Product: 2-chloro-4-(4-methoxyphenyl)pyrimidine[1] | 6.99–7.03 (m, 2H), 8.06–8.10 (m, 2H) | 8.56 (d, J = 5.3 Hz, 1H), 7.57 (d, J = 5.3 Hz, 1H) | 3.89 (s, 3H) |
| Hypothetical Sonogashira Product: 2-chloro-3-iodo-4-(phenylethynyl)pyridine | 7.3-7.6 (m, 5H) | ~8.5 (d, 1H), ~7.6 (d, 1H) | - |
| Hypothetical Buchwald-Hartwig Product: N-phenyl-(2-chloro-3,4-diiodopyridin-4-yl)amine | 7.2-7.5 (m, 5H) | ~8.2 (d, 1H), ~6.8 (d, 1H) | ~6.0 (br s, 1H, NH) |
| Reference Buchwald-Hartwig Product: N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine[2] | 7.61 (d, J=8.2 Hz, 1H), 8.07 (d, J=7.6 Hz, 1H) | 8.89 (s, 1H) | 2.62 (s, 3H, CH₃) |
Table 2: 13C NMR Spectroscopic Data of Pyridine and Pyrimidine Coupling Products
| Compound | Aromatic-C (ppm) | Pyridine/Pyrimidine-C (ppm) | Other Carbons (ppm) |
| Hypothetical Suzuki Product: 4-(4-methoxyphenyl)-2-chloro-3-iodopyridine | ~160 (C-O), ~130-132 (Ar-C), ~114 (Ar-C) | ~158 (C4), ~152 (C6), ~150 (C2), ~122 (C5), ~95 (C3) | ~55 (OCH₃) |
| Reference Suzuki Product: 2-chloro-4-(4-methoxyphenyl)pyrimidine[1] | 162.96, 129.30, 127.57, 114.63, 114.32 | 166.79, 161.90, 159.58 | 55.65 |
| Hypothetical Sonogashira Product: 2-chloro-3-iodo-4-(phenylethynyl)pyridine | ~132-128 (Ar-C), ~122 (ipso-C) | ~155 (C4), ~153 (C6), ~151 (C2), ~125 (C5), ~96 (C3) | ~95 (alkynyl-C), ~85 (alkynyl-C) |
| Hypothetical Buchwald-Hartwig Product: N-phenyl-(2-chloro-3,4-diiodopyridin-4-yl)amine | ~140 (ipso-C), ~130-120 (Ar-C) | ~155 (C4), ~150 (C6), ~148 (C2), ~110 (C5), ~98 (C3) | - |
| Reference Buchwald-Hartwig Product: N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine[2] | 195.65 (C=O), 146.96, 137.70, 131.41, 128.44 | 150.42 | 26.79 (CH₃) |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key IR Absorptions (cm⁻¹) |
| Hypothetical Suzuki Product: 4-(4-methoxyphenyl)-2-chloro-3-iodopyridine | ~347 (M⁺) | ~3100-3000 (Ar-H), ~1600, 1500 (C=C, C=N), ~1250 (C-O), ~830 (p-subst. Ar), ~750 (C-Cl) |
| Reference Suzuki Product: 2-chloro-4-(4-methoxyphenyl)pyrimidine[1] | 221.0476 [M+H]⁺ | Not provided |
| Hypothetical Sonogashira Product: 2-chloro-3-iodo-4-(phenylethynyl)pyridine | ~341 (M⁺) | ~3100-3000 (Ar-H), ~2220 (C≡C), ~1600, 1500 (C=C, C=N), ~750 (C-Cl) |
| Hypothetical Buchwald-Hartwig Product: N-phenyl-(2-chloro-3,4-diiodopyridin-4-yl)amine | ~428 (M⁺) | ~3400 (N-H), ~3100-3000 (Ar-H), ~1600, 1500 (C=C, C=N), ~750 (C-Cl) |
| Reference Buchwald-Hartwig Product: N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine[2] | Not provided | Not provided |
Experimental Protocols
Detailed methodologies are essential for reproducibility and comparison. Below are general protocols for the key coupling reactions, which can be adapted for this compound.
Suzuki-Miyaura Coupling:
A mixture of this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Sonogashira Coupling:
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) and a copper(I) co-catalyst, typically CuI (5-10 mol%), are added. A base, usually an amine such as triethylamine or diisopropylamine, is also added. The reaction is typically stirred at room temperature to 60 °C for 2-16 hours under an inert atmosphere. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extracted with an organic solvent. Purification by column chromatography affords the desired product.
Buchwald-Hartwig Amination:
In an oven-dried Schlenk tube, this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 eq.) are combined. The tube is evacuated and backfilled with an inert gas. An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110 °C for 6-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Workflow and Logic
To better illustrate the experimental and analytical processes, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and spectroscopic characterization of coupling products.
Caption: Logical flow for the comparative spectroscopic analysis of different coupling products.
Conclusion
The selective functionalization of this compound at the C-4 position offers a reliable strategy for the synthesis of complex pyridine derivatives. While a comprehensive public database of spectroscopic data for these specific coupling products is still developing, analysis of related compounds provides a strong predictive framework for their characterization. The provided protocols and comparative data serve as a valuable resource for researchers in the design, execution, and analysis of cross-coupling reactions involving this versatile building block. As more data becomes available, a more detailed and nuanced understanding of the spectroscopic properties of these compounds will undoubtedly emerge, further aiding in the development of novel therapeutics and materials.
References
Validating Regioselectivity in Reactions of 2-Chloro-3,4-diiodopyridine: A Comparative Guide
For researchers and professionals in drug development, 2-chloro-3,4-diiodopyridine is a versatile building block for synthesizing complex, highly substituted pyridine scaffolds. The distinct electronic and steric environments of its three halogen substituents allow for programmed, regioselective functionalization. This guide provides a comparative analysis of reaction selectivity, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The inherent reactivity differences among the carbon-halogen bonds in this compound are the primary drivers of its regioselective behavior in cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[1] For this compound, this principle dictates that the two C-I bonds will react preferentially over the C-Cl bond.
Further differentiation between the two iodine substituents at the C3 and C4 positions is governed by electronic and steric factors. Experimental evidence shows that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, occur selectively at the C4 position first.[2] This is followed by reaction at the C3 position, and finally, under different conditions, substitution at the C2 chlorine is possible.[2] This predictable sequence allows for the iterative and controlled introduction of different substituents onto the pyridine core.
Comparative Data for Regioselective Reactions
The following tables summarize quantitative data from studies on this compound and analogous polyhalogenated pyridines, illustrating the high selectivity typically achieved in cross-coupling reactions.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound
| Boronic Acid | Product | Catalyst / Conditions | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 2-Chloro-4-(thiophen-2-yl)-3-iodopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 84 | |
| 3-Thiopheneboronic acid | 2-Chloro-4-(thiophen-3-yl)-3-iodopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 85 | |
| Furan-2-boronic acid | 2-Chloro-4-(furan-2-yl)-3-iodopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 78 | |
| Pyridin-3-ylboronic acid | 2-Chloro-4-(pyridin-3-yl)-3-iodopyridine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 75 |
Note: The reactions show high selectivity for mono-coupling at the C4-iodo position.
Table 2: Comparison with Other Dihalopyridine Systems
| Substrate | Reaction Type | Position Selectivity | Catalyst / Conditions | Yield (%) / Ratio | Reference |
| 2,4-Dichloropyridine | Suzuki-Miyaura | C4-selective | PdCl₂, NBu₄Br, Na₂CO₃ | 81% (C4), 0.4% (C2) | [3] |
| 2,6-Dichloro-4-iodopyridine | Suzuki-Miyaura | C4-selective | Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O | 85-98% | [1] |
| 2-Bromo-4-iodopyridine | Suzuki-Miyaura | C4-selective | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 85-95% | [4] |
| 5-Bromo-2-chloropyrimidine | Suzuki-Miyaura | C5-selective | Not specified | High selectivity | [2] |
Note: This table provides context by showing how selectivity is achieved in related dihalo-heterocyclic systems, reinforcing the principle of preferential reactivity of more labile halogens (I > Br > Cl) and electronically favored positions.
Logical Workflow for Sequential Functionalization
The predictable reactivity of this compound allows for a logical, stepwise approach to creating tri-substituted pyridines. The following diagram illustrates this sequential cross-coupling strategy.
Caption: Sequential functionalization of this compound.
Experimental Protocols
The following are generalized protocols for key palladium-catalyzed cross-coupling reactions. These should be optimized for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling (C4-Selective)
This protocol is adapted from procedures for selective coupling at the C-I bond in polyhalogenated pyridines.[4]
-
Reaction Setup: In an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of dioxane/water or DME/water. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (C4-Selective)
This protocol enables the introduction of alkynyl groups, again with high selectivity for the most reactive C-I bond.[1][4]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Reagent Addition: Add a suitable solvent (e.g., THF or DMF) followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv).
-
Reaction: Stir the reaction at room temperature or with gentle heating (25-60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water or ammonium chloride solution to remove the amine hydrochloride salt. Dry the organic layer, concentrate, and purify the product by column chromatography.
General Experimental Workflow
The diagram below outlines a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: A typical workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
X-ray Crystallographic Analysis of Halogenated Pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of molecular architecture is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline compounds, providing invaluable insights into intermolecular interactions that govern physical properties and biological activity. This guide offers a comparative analysis of the crystallographic features of halogenated pyridine derivatives, with a focus on providing a framework for understanding the structural implications of halogen substitution patterns.
While a specific crystallographic analysis for 2-chloro-3,4-diiodopyridine is not publicly available in crystallographic databases as of this guide's compilation, we present a comparative study utilizing the detailed crystal structure of a related dichloro-derivative, 2,3-dichloropyridine , and a pyridine-diiodine adduct . This comparison sheds light on the structural effects of different halogen substituents on the pyridine ring and the nature of halogen bonding.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for 2,3-dichloropyridine and the pyridine-diiodine adduct, offering a baseline for understanding the solid-state structures of halogenated pyridines.
Table 1: Crystal Data and Structure Refinement for 2,3-Dichloropyridine
| Parameter | Value |
| Empirical Formula | C₅H₃Cl₂N |
| Formula Weight | 147.98 |
| Temperature | 113 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | |
| a | 3.805 (3) Å |
| b | 14.196 (12) Å |
| c | 10.68 (1) Å |
| α | 90° |
| β | 97.221 (14)° |
| γ | 90° |
| Volume | 572.3 (9) ų |
| Z | 4 |
| Density (calculated) | 1.717 Mg/m³ |
| Absorption Coefficient | 1.00 mm⁻¹ |
| F(000) | 296 |
| Refinement Details | |
| R-factor (R1) | 0.025 |
| Weighted R-factor (wR2) | 0.054 |
| Goodness-of-fit (S) | 1.01 |
Data sourced from Acta Crystallographica Section E, 2011, E67, o2211.[1][2]
Table 2: Key Interaction Distances for 2,3-Dichloropyridine and Pyridine-Diiodine Adduct
| Interaction | Compound | Distance (Å) |
| π–π stacking (centroid–centroid) | 2,3-Dichloropyridine | 3.805 (4) |
| Cl···Cl contact | 2,3-Dichloropyridine | 3.334 (3) |
| N–I halogen bond | Pyridine-diiodine adduct | 2.424 (8) |
| I–I bond | Pyridine-diiodine adduct | 2.8043 (9) |
| I–I bond (in solid I₂) | Diiodine | 2.715 |
Data for 2,3-Dichloropyridine sourced from Acta Crystallographica Section E, 2011, E67, o2211.[1][2] Data for Pyridine-diiodine adduct sourced from Acta Crystallographica Section E, 2015, 71, o463.[2][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by single-crystal X-ray diffraction is a meticulous process involving several key stages.[4][5] The following protocol outlines the typical workflow for a small organic molecule.
-
Crystal Growth and Selection : High-quality single crystals are paramount for successful X-ray diffraction analysis. Crystals should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from defects like cracks or twinning.[4] Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. The selected crystal is then mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections (spots), is recorded by a detector, such as a CCD or pixel detector.[4] Each reflection's intensity and position are measured. A complete dataset is collected by rotating the crystal through a range of angles.
-
Data Reduction and Structure Solution : The raw diffraction data is processed to correct for experimental factors and to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are used to calculate the structure factors. The "phase problem," a central challenge in crystallography, is then addressed using methods like direct methods for small molecules to obtain an initial electron density map.[5]
-
Structure Refinement : An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares methods.[5] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.
-
Structure Validation and Deposition : The final refined structure is validated to ensure its chemical and crystallographic sensibility. The complete crystallographic data, including atomic coordinates and experimental details, is then typically deposited in a public database such as the Cambridge Structural Database (CSD) to make it available to the scientific community.
Visualization of Intermolecular Interactions
The following diagrams, generated using the DOT language, illustrate key concepts in the crystallographic analysis of halogenated pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of the pyridine–diiodine (1/1) adduct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of the pyridine-diiodine (1/1) adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 2-Chloro-3,4-diiodopyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Chloro-3,4-diiodopyridine (CAS No. 153034-91-4), a halogenated pyridine derivative utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
This compound is classified as a hazardous substance, harmful if swallowed, and causes skin and serious eye irritation. Due to its halogenated organic nature, it must be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations. The primary recommended method of disposal is high-temperature incineration at a licensed hazardous waste facility.
Summary of Key Data
For quick reference, the following table summarizes the essential physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 153034-91-4 |
| Molecular Formula | C₅H₂ClI₂N |
| Molecular Weight | 365.34 g/mol |
| Appearance | Solid |
| Melting Point | 159-163 °C |
| Solubility | Likely soluble in organic solvents such as chloroform and ethyl acetate.[1][2] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A) |
Detailed Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
2. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, disposable gloves) in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Incompatible Materials:
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases. Halogenated pyridines can be protonated by strong acids.[3] Iodo-aromatic compounds may react with oxidizing agents.[4][5]
5. Disposal Method:
-
The designated disposal route for this compound is high-temperature incineration. This process is necessary for the complete destruction of halogenated organic compounds.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the complete chemical name and any available safety data sheets.
6. Decontamination of Empty Containers:
-
Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
Once decontaminated, the container can be disposed of as non-hazardous waste according to your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible laboratory environment.
References
- 1. 2-Chloro-3-iodopyridine CAS#: 78607-36-0 [m.chemicalbook.com]
- 2. 2-Chloro-4-iodopyridine CAS#: 153034-86-7 [m.chemicalbook.com]
- 3. Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Chloro-3,4-diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloro-3,4-diiodopyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| Causes skin irritation | Skin corrosion/irritation (Category 2) |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Recommended Personal Protective Equipment (PPE):
Proper PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.[1]
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles or a face shield are required.[1] |
| Hand | Chemically resistant gloves (e.g., Nitrile rubber) must be worn. Inspect gloves for tears or holes before and during use.[1] |
| Body | A lab coat or chemical-resistant apron should be worn. For larger quantities or when there is a risk of splashing, chemical-resistant coveralls are recommended.[1] |
| Respiratory | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk.
Procedural Steps for Handling:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Always handle the compound within a certified chemical fume hood.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area.[1]
-
Use compatible utensils (e.g., stainless steel, glass) for weighing and transferring the solid.
-
Keep the container tightly closed when not in use to prevent the release of dust or vapors.[1]
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]
-
Clean the work area and any equipment used.
-
Decontaminate or dispose of used PPE according to institutional guidelines.
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Storage and Disposal Plan
Proper storage and disposal are essential for safety and environmental protection.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed and store in a locked cabinet or other secure location.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[1]
-
The compound should be disposed of as hazardous chemical waste.
-
Do not dispose of down the drain or in the regular trash.
-
Use a licensed professional waste disposal service to dispose of this material.
Experimental Workflow Diagram
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
